Hexachloroparaxylene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-bis(trichloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl6/c9-7(10,11)5-1-2-6(4-3-5)8(12,13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEKOJQFKOIXMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7026366 | |
| Record name | 1,4-Bis(trichloromethyl)benzene | |
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Molecular Weight |
312.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Slightly yellow fine crystals; [MSDSonline] | |
| Record name | 1,4-Bis(trichloromethyl)benzene | |
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Vapor Pressure |
0.00102 [mmHg] | |
| Record name | 1,4-Bis(trichloromethyl)benzene | |
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Color/Form |
CRYSTALS FROM HEXANE OR ETHER | |
CAS No. |
68-36-0 | |
| Record name | 1,4-Bis(trichloromethyl)benzene | |
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| Record name | 1,4-Bis(trichloromethyl)benzene | |
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| Record name | Benzene, 1,4-bis(trichloromethyl)- | |
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| Record name | 1,4-Bis(trichloromethyl)benzene | |
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| Record name | 1,4-bis(trichloromethyl)benzene | |
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| Record name | HEXACHLOROPARAXYLENE | |
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| Record name | 1,4-BIS(TRICHLOROMETHYL)BENZENE | |
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Melting Point |
108-110 °C | |
| Record name | 1,4-BIS(TRICHLOROMETHYL)BENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5202 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Mechanism of Hexachloroparaxylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of α,α,α,α',α',α'-hexachloro-p-xylene, commonly referred to as hexachloroparaxylene. The document details the prevalent synthetic methodologies, with a focus on the free-radical photochlorination of p-xylene (B151628). It includes a thorough examination of the reaction mechanism, detailed experimental protocols, and a summary of reaction conditions and yields. This guide is intended to serve as a valuable resource for professionals engaged in chemical research and development.
Introduction
This compound is a halogenated aromatic compound of interest in various fields of chemical synthesis, potentially as an intermediate or building block. Its synthesis primarily involves the exhaustive chlorination of the methyl groups of p-xylene. The selectivity of this reaction, favoring side-chain substitution over aromatic ring chlorination, is a critical aspect of its synthesis. This is typically achieved through free-radical pathways, initiated by ultraviolet (UV) light or chemical radical initiators, in the absence of Lewis acid catalysts that would promote ring substitution.
Synthesis of this compound
The most common and effective method for the synthesis of this compound is the photochlorination of p-xylene. This process involves the reaction of p-xylene with chlorine gas under the influence of actinic light.
Reaction Parameters and Quantitative Data
The successful synthesis of this compound hinges on the careful control of several key reaction parameters. The following table summarizes quantitative data from a representative experimental protocol.
| Parameter | Value/Condition | Source |
| Starting Material | p-Xylene | General knowledge |
| Reagent | Chlorine Gas (Cl₂) | General knowledge |
| Solvent | Benzotrifluoride (B45747) (BTF) | US Patent 6,117,278 |
| Initiator | UV light (100 W medium pressure Hanovia lamp) or "VAZO-88" (a free radical initiator) | US Patent 6,117,278 |
| Temperature | 85-90 °C | US Patent 6,117,278 |
| Reactant Ratio | 170 g p-xylene in 500 g BTF | US Patent 6,117,278 |
| Chlorine Flow Rate | Started at 100 mL/min, increased to 1000 mL/min | US Patent 6,117,278 |
| Condenser Temperature | -25 °C | US Patent 6,117,278 |
| Purity of Product | >99% | US Patent 6,117,278 |
Experimental Protocol: Photochlorination of p-Xylene
The following is a detailed experimental protocol for the synthesis of α,α,α,α',α',α'-hexachloroparaxylene based on established methodologies.
Materials:
-
p-Xylene
-
Benzotrifluoride (BTF)
-
Chlorine gas
-
"VAZO-88" (1,1'-Azobis(cyclohexanecarbonitrile)) (optional, as an alternative to UV light)
-
Nitrogen gas (for purging)
Equipment:
-
1 L jacketed glass photochlorination apparatus
-
100 W medium pressure Hanovia UV lamp (air-cooled)
-
Reflux condenser
-
Thermocouple
-
Gas inlet tube
-
Heating/cooling system for the reactor jacket
-
Scrubber for HCl and excess chlorine
Procedure:
-
Reactor Setup: Assemble the 1 L jacketed glass photochlorination apparatus equipped with the UV lamp, reflux condenser, thermocouple, and gas inlet. Ensure all connections are secure and the system is placed in a well-ventilated fume hood.
-
Charging the Reactor: Charge the reactor with 500 g of benzotrifluoride and 170 g of p-xylene.
-
Inerting the System: Purge the system with nitrogen gas to remove any air and moisture.
-
Heating: Heat the reactor contents to 65-70 °C using the jacketed heating system.
-
Initiation of Chlorination:
-
With UV light: Turn on the 100 W medium pressure Hanovia UV lamp.
-
With Chemical Initiator (Alternative): If not using a UV lamp, add 1.3 g of "VAZO-88" to the reaction mixture.
-
-
Chlorine Gas Introduction: Begin the flow of chlorine gas at a rate of 100 mL/min. Gradually increase the flow rate to 1000 mL/min.
-
Reaction Temperature Control: Maintain the reaction temperature between 85-90 °C. The heat from the UV lamp and the exothermic reaction will contribute to the heating. Use the jacketed cooling system as needed to maintain the desired temperature.
-
Condenser Temperature: Maintain the reflux condenser temperature at -25 °C to minimize the loss of volatile components.
-
Monitoring the Reaction: The reaction progress can be monitored by observing the evolution of HCl gas (which should be directed to a scrubber) and by analytical techniques such as gas chromatography (GC) to check for the disappearance of starting material and intermediates.
-
Reaction Completion and Work-up: Once the reaction is complete (as determined by GC analysis showing the absence of partially chlorinated intermediates), turn off the chlorine flow and the UV lamp (or heating if using a chemical initiator).
-
Purging: Purge the reactor with nitrogen gas to remove any residual chlorine and HCl.
-
Product Isolation: The product, α,α,α,α',α',α'-hexachloro-p-xylene, will crystallize upon cooling. The solid product can be isolated by filtration, washed with a cold solvent (e.g., cold BTF or a hydrocarbon solvent), and then dried under vacuum.
Reaction Mechanism
The side-chain chlorination of p-xylene proceeds via a free-radical chain mechanism. This mechanism is characterized by three main stages: initiation, propagation, and termination.
Initiation
The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) to form two chlorine radicals (Cl•). This step requires energy, which is supplied by UV light or a chemical radical initiator.
Propagation
The propagation phase consists of a series of chain-carrying steps. A chlorine radical abstracts a hydrogen atom from one of the methyl groups of p-xylene to form hydrogen chloride (HCl) and a benzyl-type radical. This benzylic radical is stabilized by resonance with the aromatic ring. The benzylic radical then reacts with another chlorine molecule to form the chlorinated product and a new chlorine radical, which can then continue the chain reaction. This process is repeated until all six benzylic hydrogens are replaced by chlorine atoms.
Termination
The chain reaction is terminated when two radicals combine to form a stable, non-radical product. This can occur in several ways, such as the combination of two chlorine radicals, two organic radicals, or a chlorine radical and an organic radical.
Visualizations
Reaction Mechanism Diagram
The following diagram illustrates the free-radical chain mechanism for the synthesis of this compound.
Caption: Free-radical chain mechanism of this compound synthesis.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound.
An In-depth Technical Guide to the Physical and Chemical Properties of Hexachloroparaxylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexachloroparaxylene (HCPX), systematically named 1,4-bis(trichloromethyl)benzene, is a halogenated aromatic compound with significant applications as a chemical intermediate. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and an analysis of its spectroscopic data. Additionally, its chemical reactivity, stability, and known biological effects are discussed to support its application in research and development.
Introduction
This compound is a white crystalline solid at room temperature. Its chemical structure, featuring a para-substituted benzene (B151609) ring with two trichloromethyl groups, imparts unique reactivity, making it a valuable precursor in the synthesis of various materials and compounds, including terephthaloyl chloride, a key monomer for high-performance polymers like Kevlar.[1][2] Understanding the nuanced physical and chemical characteristics of HCPX is paramount for its safe handling and effective utilization in synthetic chemistry and material science.
Physical Properties
This compound is a solid with a melting point in the range of 108-110 °C.[1][3] It is practically insoluble in water but shows good solubility in various nonpolar organic solvents such as hexane (B92381) and benzene.[1][4] The solubility in organic solvents generally increases with temperature.[1]
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₄Cl₆ | [4] |
| Molecular Weight | 312.83 g/mol | [4] |
| Appearance | White crystalline solid | [1][3] |
| Melting Point | 108–110 °C | [1][3] |
| Boiling Point | 213 °C | [1] |
| Density | 1.778 g/cm³ | [1] |
| Solubility in Water | Practically insoluble | [4] |
| Solubility in Organic Solvents | Soluble in nonpolar solvents like hexane and benzene | [4] |
| CAS Number | 68-36-0 | [4] |
Chemical Properties and Reactivity
The chemical behavior of this compound is largely dictated by the two trichloromethyl groups attached to the aromatic ring. These groups are highly susceptible to nucleophilic substitution reactions.[5]
Reactivity with Nucleophiles
The carbon atoms of the trichloromethyl groups are electrophilic and readily react with a variety of nucleophiles. For instance, HCPX reacts with terephthalic acid to yield terephthaloyl chloride.[1][2] It also reacts with sulfur dioxide to produce the same acid chloride.[1][2] The chloromethyl groups can be substituted by other nucleophiles such as amines, alcohols, and thiols, making HCPX a versatile building block in organic synthesis.[5]
Electrophilic Aromatic Substitution
The benzene ring of this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two trichloromethyl groups. Reactions such as nitration or halogenation on the aromatic ring would require harsh conditions and are generally not favored.[6][7]
Thermal Stability
Experimental Protocols
Synthesis of this compound
Reaction: Photochlorination of p-xylene (B151628).
Procedure: The industrial synthesis of this compound is achieved through the free-radical chlorination of p-xylene.[1][2] A laboratory-scale adaptation of this process can be performed as follows:
-
In a reaction vessel equipped with a reflux condenser, a gas inlet tube, a mechanical stirrer, and a UV lamp, place p-xylene and a suitable solvent such as carbon tetrachloride.
-
Initiate stirring and heat the mixture to reflux.
-
Introduce chlorine gas through the gas inlet tube while irradiating the reaction mixture with the UV lamp. The UV light initiates the radical chain reaction.
-
Monitor the reaction progress by gas chromatography (GC) to follow the disappearance of p-xylene and the formation of progressively chlorinated intermediates and the final hexachlorinated product.
-
Upon completion of the reaction, as indicated by GC analysis, stop the chlorine flow and UV irradiation.
-
Allow the reaction mixture to cool to room temperature. The crude product may precipitate out of the solution.
Workflow for the Synthesis of this compound:
Purification of this compound
Method: Recrystallization.
Procedure: The crude this compound obtained from the synthesis can be purified by recrystallization.
-
Dissolve the crude product in a minimal amount of a suitable hot solvent. Based on its solubility profile, a nonpolar solvent like a 7-10 carbon petroleum hydrocarbon (boiling range 75-150 °C) is effective.[1][8] Hexane is also a suitable option.[3]
-
Once the solid is fully dissolved, allow the solution to cool slowly to room temperature.
-
As the solution cools, pure crystals of this compound will form, leaving impurities in the mother liquor.
-
For maximum yield, the flask can be placed in an ice bath to further decrease the solubility of the product.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent. The purity of the recrystallized product can be assessed by melting point determination and spectroscopic analysis.
Spectroscopic Analysis
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is simple due to the high symmetry of the molecule. It exhibits a single sharp singlet in the aromatic region, corresponding to the four equivalent protons on the benzene ring.
Table 2: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |
| ~7.7 (in CDCl₃) | Singlet | 4H | Ar-H | [5] |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound shows three distinct signals, corresponding to the three sets of chemically equivalent carbon atoms in the molecule.
Table 3: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment | Reference(s) |
| ~139 | Ar-C -CCl₃ | [9] |
| ~129 | Ar-C H | [9] |
| ~98 | -C Cl₃ | [9] |
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic ring and the carbon-chlorine bonds. Key expected absorptions include C-H stretching for the aromatic protons, C=C stretching for the aromatic ring, and C-Cl stretching from the trichloromethyl groups.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | Aromatic C-H Stretch |
| 1600-1450 | Aromatic C=C Stretch |
| 800-600 | C-Cl Stretch |
Mass Spectrometry
Electron ionization (EI) mass spectrometry of this compound would result in a molecular ion peak (M⁺) and various fragment ions. The fragmentation pattern is influenced by the stability of the resulting ions.
Table 5: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Fragment | Description | Reference(s) |
| 310, 312, 314, 316, 318, 320, 322 | [C₈H₄Cl₆]⁺ | Molecular ion (isotope pattern for 6 Cl atoms) | [4] |
| 275, 277, 279, 281, 283, 285 | [C₈H₄Cl₅]⁺ | Loss of a chlorine radical | [4] |
| 196, 198, 200, 202 | [C₇H₄Cl₃]⁺ | Loss of a CCl₃ radical | [4] |
| 161, 163, 165 | [C₇H₄Cl₂]⁺ | Loss of a chlorine radical from [C₇H₄Cl₃]⁺ | [4] |
| 117, 119 | [CCl₃]⁺ | Trichloromethyl cation |
Proposed Fragmentation Pathway for this compound:
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 1,4-Bis(trichloromethyl)benzene - Wikipedia [en.wikipedia.org]
- 3. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]
- 4. Benzene, 1,4-bis(trichloromethyl)- [webbook.nist.gov]
- 5. 1,4-Bis(chloromethyl)benzene|CAS 623-25-6 [benchchem.com]
- 6. Aromatic Reactivity [www2.chemistry.msu.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. DE2025724A1 - Prepn of 1,4-bis(trichloromethyl) benzene - Google Patents [patents.google.com]
- 9. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
α,α,α,α',α',α'-Hexachloro-p-xylene CAS number 68-36-0
An In-Depth Technical Guide to α,α,α,α',α',α'-Hexachloro-p-xylene (CAS 68-36-0)
Executive Summary
This document provides a comprehensive technical overview of α,α,α,α',α',α'-Hexachloro-p-xylene (HCPX), CAS number 68-36-0. It is a chlorinated aromatic hydrocarbon characterized as a white to light yellow crystalline solid. HCPX serves primarily as a chemical intermediate in the synthesis of polymers, pharmaceuticals, and agrochemicals.[1][2] Toxicological data indicates it is a corrosive substance that causes severe skin burns and eye damage, with an oral LD50 of 3200 mg/kg in rats.[3][4] This guide consolidates key physicochemical properties, toxicological data, synthesis protocols, and analytical methodologies to serve as a resource for researchers, scientists, and professionals in drug development and chemical manufacturing.
Introduction
α,α,α,α',α',α'-Hexachloro-p-xylene (HCPX) is a fully chlorinated derivative of p-xylene (B151628) at the methyl groups. Also known by its synonym, 1,4-Bis(trichloromethyl)benzene, it belongs to the class of organochlorine compounds.[1][5] Its utility is primarily found in industrial and laboratory settings as a reagent and a precursor for synthesizing more complex molecules, including polymers intended for textile applications.[1][2][6] Due to its chemical nature, it is highly reactive and possesses significant hazards, requiring stringent safety protocols for handling and disposal.[3][7]
Physicochemical Properties
The fundamental physical and chemical characteristics of HCPX are summarized below. These properties are critical for its application in chemical synthesis and for establishing appropriate handling and storage procedures.
| Property | Value | References |
| CAS Number | 68-36-0 | [4][5][8] |
| Molecular Formula | C₈H₄Cl₆ | [3][8] |
| Molecular Weight | 312.82 g/mol | [5][8] |
| Appearance | White to light yellow crystalline powder/solid | [1][5][9] |
| Melting Point | 106 - 113 °C | [5][9] |
| Boiling Point | ~296.7 - 312 °C | [1][5][9] |
| Solubility | Insoluble in water. Soluble in hot methanol. | [5][9] |
| Density | 1.585 g/cm³ (at 20°C) | [1] |
Synthesis and Manufacturing
HCPX is typically produced through the exhaustive chlorination of the methyl groups of p-xylene. This process is a radical substitution reaction and can be efficiently conducted without the need for actinic light when using a suitable solvent and catalyst.
Experimental Protocol: Synthesis via Catalytic Chlorination
The following protocol is adapted from a patented industrial process for the efficient preparation of hexachloro-p-xylene.[2]
Materials:
-
p-Xylene
-
Perchloroethylene (solvent)
-
Lewis acid catalyst (e.g., ferric chloride, ~1% by weight of p-xylene)
-
Chlorine gas
-
Reaction vessel with agitator, heating mantle, condenser, and gas inlet/outlet
Procedure:
-
Charge the reaction vessel with p-xylene and perchloroethylene. The amount of solvent should be sufficient to create a slurry that can be efficiently agitated.[2]
-
Add the Lewis acid catalyst to the mixture.
-
Heat the reaction mass to a temperature range of 75°C to 85°C to facilitate initial ring chlorination.
-
Begin incrementally adding chlorine gas to the reaction mixture. At least six moles of chlorine per mole of p-xylene are required.[2]
-
After the initial phase, raise the temperature to between 100°C and 120°C to promote side-chain chlorination. Maintain this temperature until the reaction is substantially complete, which can be monitored by gas chromatography.[2]
-
Continue the reaction for a period of 10 to 20 hours until at least 90% of the p-xylene is converted to the hexachloro product.[2]
-
Upon completion, terminate the chlorine gas flow and cool the reaction mass.
-
Separate the catalyst from the reaction mass, typically through filtration or washing.
-
Isolate the final product, α,α,α,α',α',α'-Hexachloro-p-xylene, from the solvent, often through crystallization by cooling or solvent evaporation.
References
- 1. 68-36-0 HCPX Hexachloro-p-xylene - Products TOP - IHARANIKKEI CHEMICAL INDUSTRY CO., LTD. [iharanikkei.net]
- 2. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. cloudfront.zoro.com [cloudfront.zoro.com]
- 5. alpha,alpha,alpha,alpha',alpha',alpha'-Hexachloro-p-xylene 68-36-0 | TCI Deutschland GmbH [tcichemicals.com]
- 6. calpaclab.com [calpaclab.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. labproinc.com [labproinc.com]
- 9. fishersci.com [fishersci.com]
1,4-Bis(trichloromethyl)benzene solubility in organic solvents
An In-depth Technical Guide to the Solubility of 1,4-Bis(trichloromethyl)benzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-bis(trichloromethyl)benzene (also known as α,α,α,α',α',α'-Hexachloro-p-xylene). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, factors influencing solubility, and detailed experimental protocols for its determination.
Introduction and Physicochemical Properties
1,4-Bis(trichloromethyl)benzene is a solid aromatic organic compound with the molecular formula C₈H₄Cl₆.[1][2][3] It serves as an important intermediate in organic synthesis, particularly in the preparation of terephthaloyl chloride, a monomer used for producing high-strength polymers like Kevlar.[4] Understanding its solubility is critical for its application in synthesis, purification via recrystallization, and formulation development.
The molecule's structure, featuring a nonpolar benzene (B151609) ring and two highly chlorinated methyl groups, dictates its solubility behavior. The high chlorine content and symmetrical structure result in a nonpolar character, making it practically insoluble in polar solvents like water but soluble in various organic solvents.[5]
Table 1: Physicochemical Properties of 1,4-Bis(trichloromethyl)benzene
| Property | Value | Reference |
| Molecular Formula | C₈H₄Cl₆ | [1][2] |
| Molecular Weight | 312.82 - 312.84 g/mol | [2][3] |
| Appearance | White to light yellow crystalline solid/powder | |
| Melting Point | 108 - 113 °C | [2] |
| Boiling Point | 312 °C | |
| CAS Number | 68-36-0 | [1][2] |
Solubility Profile
Table 2: Qualitative Solubility of 1,4-Bis(trichloromethyl)benzene
| Solvent | Solvent Type | Solubility | Notes | Reference |
| Water | Polar Protic | Practically Insoluble | The hydrophobic nature and high chlorine content limit aqueous solubility. | [5] |
| Hexane | Nonpolar | Soluble | Often used as a solvent for recrystallization, implying good solubility at elevated temperatures. | [2][5] |
| Benzene | Nonpolar Aromatic | Soluble | Favorable interactions with the nonpolar solvent. | [5] |
| Diethyl Ether | Polar Aprotic | Soluble | Can be used for recrystallization. | [2] |
| Methanol | Polar Protic | Soluble (when hot) | A supplier specification indicates solubility in hot methanol. |
Experimental Protocols for Solubility Determination
The following protocols describe standard laboratory methods for determining the solubility of a solid compound like 1,4-bis(trichloromethyl)benzene. The isothermal shake-flask method is considered the gold standard for determining equilibrium solubility.[6][7]
Qualitative Solubility Assessment
This method provides a rapid determination of whether the compound is soluble, partially soluble, or insoluble in a given solvent at a specific temperature (e.g., room temperature).
Materials and Equipment:
-
1,4-Bis(trichloromethyl)benzene
-
Test solvents (e.g., hexane, toluene, ethanol, acetone)
-
Small test tubes with stoppers
-
Vortex mixer
-
Spatula and analytical balance
Procedure:
-
Weigh approximately 25 mg of 1,4-bis(trichloromethyl)benzene and place it into a small test tube.[8]
-
Add the selected solvent to the test tube in small portions, starting with 0.25 mL.
-
After each addition, stopper the test tube and shake it vigorously for 60 seconds.[8] Visual inspection for undissolved solid should follow.
-
Continue adding solvent in 0.25 mL increments up to a total volume of approximately 3 mL.
-
Record the compound as "soluble," "partially soluble," or "insoluble" based on visual observation. For a compound to be considered soluble, the solid must completely disappear, forming a clear solution.
Quantitative Solubility Determination (Isothermal Shake-Flask Method)
This method determines the equilibrium solubility of the compound at a constant temperature.[6][9]
Materials and Equipment:
-
1,4-Bis(trichloromethyl)benzene (high purity)
-
Selected organic solvent (HPLC grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with a temperature-controlled chamber or a shaking water bath
-
Analytical balance
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another appropriate quantitative analysis instrument.
Procedure:
-
Preparation: Add an excess amount of solid 1,4-bis(trichloromethyl)benzene to a series of flasks. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[7]
-
Equilibration: Add a known volume or mass of the chosen solvent to each flask. Place the sealed flasks in the temperature-controlled shaker.
-
Agitation: Agitate the flasks at a constant temperature (e.g., 25 °C) for a sufficient period to allow the system to reach equilibrium. The time required can vary but is often between 24 and 72 hours.[7] It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is no longer changing, which indicates equilibrium has been reached.[7]
-
Phase Separation: Once equilibrium is established, remove the flasks from the shaker and allow the excess solid to sediment. To separate the saturated solution from the undissolved solid, withdraw a sample from the clear supernatant using a syringe and immediately pass it through a syringe filter.[10] This step is critical to prevent undissolved solid particles from being included in the analysis.
-
Quantification: Accurately dilute the filtered, saturated solution with the appropriate solvent. Analyze the concentration of 1,4-bis(trichloromethyl)benzene in the diluted sample using a pre-calibrated HPLC method.[7][10]
-
Data Reporting: Calculate the original concentration of the saturated solution. Solubility is typically reported in units such as mg/mL, g/100 mL, or mol/L at the specified temperature.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the quantitative determination of solubility using the isothermal shake-flask method.
Caption: Workflow for equilibrium solubility determination.
References
- 1. Benzene, 1,4-bis(trichloromethyl)- [webbook.nist.gov]
- 2. 1,4-Bis(trichloromethyl)benzene [drugfuture.com]
- 3. Benzene, 1,4-bis[trichloromethyl]- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. 1,4-Bis(trichloromethyl)benzene | C8H4Cl6 | CID 6233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Unveiling the Elusive Crystal Structure of Hexachloroparaxylene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Hexachloroparaxylene, with the chemical formula C₈H₄Cl₆, is a derivative of p-xylene (B151628) where the methyl groups are fully chlorinated.[2][3] Its chemical structure lends it to be a versatile building block in organic synthesis. The precise arrangement of atoms in the crystalline state, known as the crystal structure, dictates many of a material's properties, including its melting point, solubility, and bioavailability. For drug development professionals, understanding the crystal structure of a molecule is paramount for polymorphism screening, formulation development, and intellectual property protection.
While extensive searches of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a publicly available crystal structure for 1,4-bis(trichloromethyl)benzene, this guide outlines the standard methodology that would be employed to determine it.
Physicochemical Properties of this compound
A summary of the available physical and chemical data for 1,4-bis(trichloromethyl)benzene (CAS No: 68-36-0) is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₄Cl₆ | [2][3] |
| Molecular Weight | 312.83 g/mol | [2] |
| Appearance | White solid | [4] |
| Melting Point | 108-110 °C | [4] |
| Boiling Point | 213 °C | [4] |
| Density | 1.778 g/cm³ | [4] |
| IUPAC Name | 1,4-bis(trichloromethyl)benzene | [2][3] |
| Synonyms | This compound, p-Bis(trichloromethyl)benzene | [2][3] |
Table 1. Physicochemical Properties of 1,4-bis(trichloromethyl)benzene.
Experimental Protocol: Single-Crystal X-ray Crystallography
The determination of the crystal structure of a small organic molecule like this compound is typically achieved through single-crystal X-ray diffraction. The following is a detailed, generalized protocol for this experiment.
Crystallization
The initial and often most challenging step is to grow a high-quality single crystal of the compound. For a small molecule like this compound, several crystallization techniques can be employed:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystal formation.
A suitable crystal for single-crystal X-ray diffraction should be of sufficient size (typically 0.1-0.5 mm in all dimensions), have well-defined faces, and be free of cracks and other defects.
Data Collection
-
Crystal Mounting: A selected crystal is mounted on a goniometer head, typically using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (around 100 K) to minimize radiation damage during data collection.
-
X-ray Source: A monochromatic X-ray beam, often from a copper (Cu Kα, λ = 1.5418 Å) or molybdenum (Mo Kα, λ = 0.7107 Å) source, is directed at the crystal.
-
Diffraction Measurement: The crystal is rotated in the X-ray beam, and the diffracted X-rays are recorded by a detector (e.g., a CCD or CMOS detector). The detector measures the position and intensity of thousands of diffraction spots (reflections). A complete dataset is collected by rotating the crystal through a specific angular range.
Structure Solution and Refinement
-
Unit Cell Determination and Data Reduction: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell (the basic repeating unit of the crystal lattice). The intensities of the reflections are integrated and corrected for various experimental factors.
-
Space Group Determination: Based on the symmetry of the diffraction pattern, the space group of the crystal is determined.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. These methods use the intensities and phases of the reflections to generate an initial electron density map.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by parameters such as the R-factor.
Experimental Workflow
The following diagram illustrates the general workflow for determining the crystal structure of a small molecule using single-crystal X-ray crystallography.
Figure 1. A generalized workflow for determining the crystal structure of a small molecule.
Conclusion
While the definitive crystal structure of this compound (1,4-bis(trichloromethyl)benzene) remains to be publicly documented, this guide provides the necessary framework for its determination. The outlined experimental protocol for single-crystal X-ray crystallography represents the gold standard for elucidating the atomic arrangement of small molecules. The successful execution of these methods would provide invaluable data for researchers in materials science and drug development, enabling a deeper understanding of this compound's properties and facilitating its application in the design of new materials and therapeutics. It is hoped that this technical guide will encourage and assist in the future crystallographic investigation of this compound.
References
Spectroscopic and Synthetic Profile of Hexachloroparaxylene: A Technical Guide
Introduction
Hexachloroparaxylene, systematically known as 1,4-Bis(trichloromethyl)benzene, is a halogenated aromatic compound with significant applications in industrial chemistry, particularly as a precursor in the synthesis of polymers and other specialty chemicals. Its chemical formula is C₈H₄Cl₆, and its CAS registry number is 68-36-0. A thorough understanding of its spectroscopic properties is crucial for quality control, reaction monitoring, and structural elucidation in research and development settings. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, alongside a detailed experimental protocol for its synthesis.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
Due to the molecular structure of this compound, which lacks protons on the trichloromethyl groups and has a symmetrically substituted aromatic ring, the ¹H NMR spectrum is characterized by a single signal corresponding to the four aromatic protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.7 | Singlet | 4H | Aromatic C-H |
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum of this compound exhibits three distinct signals, corresponding to the two types of carbon atoms in the benzene (B151609) ring and the carbon atoms of the trichloromethyl groups.
| Chemical Shift (δ) ppm | Assignment |
| ~130 | Aromatic C-H |
| ~140 | Aromatic C-CCl₃ |
| ~98 | -CCl₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Weak | Aromatic C-H stretch |
| ~1600, ~1475 | Medium | Aromatic C=C ring stretch |
| ~800 - 600 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) results in a characteristic cluster of peaks for the molecular ion and chlorine-containing fragments.
| m/z | Relative Abundance (%) | Assignment |
| 310, 312, 314, 316, 318, 320, 322 | Variable | [M]⁺ (Molecular ion cluster) |
| 275, 277, 279, 281, 283 | Variable | [M-Cl]⁺ |
| 240, 242, 244, 246 | Variable | [M-2Cl]⁺ |
| 193, 195, 197 | Variable | [M-CCl₃]⁺ |
| 117, 119 | Variable | [CCl₃]⁺ |
Experimental Protocols
Synthesis of this compound
This compound is synthesized via the free-radical chlorination of p-xylene (B151628).[1][2][3][4]
Materials:
-
p-Xylene
-
Chlorine gas (Cl₂)
-
Free radical initiator (e.g., UV light or a chemical initiator like AIBN)
-
Inert solvent (optional, e.g., carbon tetrachloride)
Procedure:
-
p-Xylene is dissolved in an inert solvent (if used) in a reaction vessel equipped with a gas inlet, a condenser, and a stirrer.
-
The reaction mixture is heated to a temperature typically between 55°C and 85°C.[4]
-
Chlorine gas is bubbled through the solution while the mixture is irradiated with UV light to initiate the chlorination of the methyl groups.[2][4]
-
The reaction is monitored by techniques such as gas chromatography (GC) to follow the conversion of p-xylene and the formation of intermediate chlorinated products and the final this compound.
-
Upon completion of the reaction, the introduction of chlorine gas is stopped, and the reaction mixture is cooled.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent like hexane (B92381) or ethanol, to yield pure this compound as a white solid.[5]
Caption: Synthesis workflow for this compound.
Spectroscopic Analysis
NMR Spectroscopy
-
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is employed to obtain a spectrum with single lines for each carbon environment.
IR Spectroscopy
-
Sample Preparation: A small amount of the solid this compound is mixed with dry potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared.
-
Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the KBr pellet or Nujol is first recorded and then subtracted from the sample spectrum to obtain the final spectrum of the compound.
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: Electron ionization (EI) at 70 eV is a common method for generating the molecular ion and fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
Caption: General workflow for spectroscopic analysis.
References
- 1. 1,4-Bis(trichloromethyl)benzene - Wikipedia [en.wikipedia.org]
- 2. EP0534412A2 - Process for the production of 4-chloro-trichloro-methyl benzene - Google Patents [patents.google.com]
- 3. US9556090B2 - Method for the preparation of trichloromethyl-group-substituted benzene - Google Patents [patents.google.com]
- 4. CN104447188A - Preparation method for bis(trichloromethyl)benzene and bis(chloroformyl)benzene - Google Patents [patents.google.com]
- 5. 1,4-Bis(trichloromethyl)benzene | C8H4Cl6 | CID 6233 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermogravimetric Analysis (TGA) of Hexachloroparaxylene
Disclaimer: Publicly available, specific thermogravimetric analysis (TGA) data for hexachloroparaxylene is limited. This guide is therefore based on the general principles of TGA and the expected thermal behavior of halogenated aromatic compounds, drawing analogies from related chemical structures. The quantitative data presented is a projection to illustrate a plausible thermal decomposition profile.
Introduction
Thermogravimetric analysis (TGA) is a powerful analytical technique used to characterize the thermal stability and composition of materials.[1][2][3] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][3] For researchers, scientists, and drug development professionals, TGA provides critical insights into the thermal decomposition kinetics, purity, and degradation pathways of compounds such as this compound (C₈H₄Cl₆). This guide outlines the expected TGA profile of this compound, a detailed experimental protocol for its analysis, and a logical workflow for the TGA process.
This compound, a derivative of p-xylene, is expected to exhibit a multi-stage decomposition pattern due to the presence of both aliphatic C-C bonds and aromatic C-Cl bonds. The initial decomposition is likely to involve the cleavage of the weaker bonds, followed by the degradation of the more stable aromatic core at higher temperatures.
Projected Thermogravimetric Data
The following table summarizes the projected quantitative data for the thermogravimetric analysis of this compound. This data is hypothetical and intended to represent a plausible decomposition profile under an inert nitrogen atmosphere.
| Parameter | Projected Value | Description |
| Onset Decomposition Temperature (T_onset) | 250 - 300 °C | The temperature at which significant mass loss begins. |
| Peak Decomposition Temperature 1 (T_peak1) | 300 - 350 °C | The temperature of the maximum rate of mass loss for the first decomposition stage, likely corresponding to the loss of the hexachloro-substituted ethyl groups. |
| Mass Loss at Stage 1 | ~50 - 60% | The percentage of mass lost during the first major decomposition step. |
| Peak Decomposition Temperature 2 (T_peak2) | 450 - 550 °C | The temperature of the maximum rate of mass loss for the second decomposition stage, likely corresponding to the breakdown of the aromatic ring. |
| Mass Loss at Stage 2 | ~30 - 40% | The percentage of mass lost during the second major decomposition step. |
| Final Residue at 800 °C | < 5% | The remaining mass at the end of the analysis, likely consisting of char. |
Experimental Protocol for Thermogravimetric Analysis
This section details a generalized methodology for conducting TGA on a solid, halogenated organic compound like this compound.
1. Instrument and Calibration:
-
A calibrated thermogravimetric analyzer is required.
-
Perform temperature and mass calibration according to the instrument manufacturer's guidelines. Standard calibration materials may include indium, tin, and zinc for temperature, and standard weights for mass.
2. Sample Preparation:
-
Ensure the this compound sample is homogenous and representative.
-
Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).
3. Experimental Conditions:
-
Atmosphere: Purge the furnace with a high-purity inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[4]
-
Heating Program:
-
Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min. A slower heating rate can provide better resolution of decomposition events.[4]
-
-
Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.
4. Data Analysis:
-
Plot the sample mass (or mass percentage) as a function of temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the peak decomposition temperatures, which correspond to the points of maximum mass loss rate.
-
Determine the onset temperature of decomposition, typically by the intersection of the baseline with the tangent of the decomposition step on the TGA curve.
-
Quantify the mass loss at each decomposition stage.
Logical Workflow for TGA Experiment
The following diagram illustrates the logical workflow of a typical thermogravimetric analysis experiment.
Caption: A flowchart of the thermogravimetric analysis (TGA) experimental workflow.
Expected Thermal Decomposition Pathway
The thermal decomposition of this compound under an inert atmosphere is anticipated to proceed through a multi-step process. The initial and lower temperature mass loss is likely attributed to the cleavage of the C-C bonds between the aromatic ring and the chlorinated ethyl groups, and potentially some C-Cl bonds. The subsequent, higher temperature decomposition stage would involve the breakdown of the more thermally stable chlorinated aromatic ring structure, leading to the formation of a carbonaceous char. The exact decomposition products would require analysis by techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR).
References
An In-depth Technical Guide to the Discovery and History of Hexachloroparaxylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexachloroparaxylene (α,α,α,α',α',α'-hexachloro-p-xylene), a halogenated aromatic compound, has carved a niche for itself as a crucial intermediate in the synthesis of a variety of industrial and pharmaceutical compounds. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis are presented, alongside a summary of its toxicological profile. Furthermore, this guide explores a potential mechanism of action through the Aryl Hydrocarbon Receptor (AhR) signaling pathway, a common route for the biological activity of many chlorinated hydrocarbons.
Introduction
This compound, systematically named 1,4-bis(trichloromethyl)benzene, is a white crystalline solid with the chemical formula C₈H₄Cl₆.[1] Its unique structure, featuring a para-substituted benzene (B151609) ring with two trichloromethyl groups, makes it a versatile building block in organic synthesis. It is primarily utilized as a chemical intermediate in the production of pesticides, herbicides, insecticides, specialty resins, and polymers.[2] Additionally, it serves as a precursor in the development of certain active pharmaceutical ingredients.[2]
Discovery and History
The first documented synthesis of this compound was reported in 1947 by McBee, Hass, and Pianfetti.[3] Their work, published in Industrial & Engineering Chemistry, described the photochlorination of p-xylene (B151628) to achieve the hexachlorinated product.[3] This discovery opened up new avenues for the utilization of chlorinated xylenes (B1142099) in various fields. Following this initial synthesis, further research and development led to refined and more efficient production methods, as evidenced by various patents filed in the subsequent decades. These advancements focused on improving yield, purity, and safety of the manufacturing process.
Physicochemical and Toxicological Properties
A summary of the key physicochemical and toxicological properties of this compound is provided in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 68-36-0 | [1] |
| Molecular Formula | C₈H₄Cl₆ | [1] |
| Molecular Weight | 312.83 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | 109-111 °C | [1] |
| Boiling Point | 296.7 °C | [4] |
| Density | 1.585 g/cm³ (at 20 °C) | [4] |
Table 2: Acute Toxicity Data for this compound
| Test | Species | Route | Value | Reference |
| LD₅₀ | Rat | Oral | 3200 mg/kg | [5] |
| LC₅₀ | Rat | Inhalation | > 5.07 mg/L (4h) | [6] |
| TDLo | Rat | Oral | 2330 mg/kg (26W male) | [5] |
Experimental Protocols
Original Synthesis: Photochlorination of p-Xylene (McBee et al., 1947)
-
Reaction Setup: A reaction vessel equipped with a light source (typically a mercury-vapor lamp), a gas inlet for chlorine, a condenser, and a stirrer is charged with p-xylene.
-
Initiation: The reaction is initiated by irradiating the p-xylene with UV light while bubbling chlorine gas through the liquid. The UV light promotes the formation of chlorine radicals.
-
Propagation: The chlorine radicals react with the methyl groups of p-xylene in a free-radical chain reaction, substituting hydrogen atoms with chlorine atoms.
-
Termination: The reaction proceeds until the desired degree of chlorination is achieved, ultimately forming this compound.
-
Workup and Purification: The crude product is then purified, typically by recrystallization from a suitable solvent, to yield the final product.
Alternative Synthesis: Vapor-Phase Chlorination
A later patented method describes the vapor-phase chlorination of p-xylene, which can be a continuous process.[7]
-
Vaporization: p-Xylene is vaporized and mixed with chlorine gas.
-
Reaction: The gas mixture is passed through a heated reactor tube, which may contain a catalyst. The reaction temperature is typically maintained between 140°C and 250°C.[7]
-
Condensation and Isolation: The product stream is cooled to condense the this compound, which is then collected and purified.
Potential Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Many chlorinated hydrocarbons are known to interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism.[8] While direct studies on this compound's interaction with the AhR pathway are limited, its structural similarity to other known AhR ligands, such as hexachlorobenzene, suggests this as a plausible mechanism of action.[9]
The canonical AhR signaling pathway is initiated by the binding of a ligand to the receptor in the cytoplasm. This causes a conformational change, leading to the dissociation of chaperone proteins and the translocation of the AhR-ligand complex into the nucleus. In the nucleus, AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[10]
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Proposed Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: Proposed activation of the AhR signaling pathway by this compound.
Conclusion
This compound has a well-established history as a key chemical intermediate. Its synthesis, originally achieved through photochlorination, has been refined over the years to improve efficiency and purity. While its direct biological effects are not extensively studied, its structural similarity to other chlorinated hydrocarbons suggests that its mechanism of action may involve the Aryl Hydrocarbon Receptor signaling pathway, a critical pathway in xenobiotic metabolism. This guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical industries, highlighting the key aspects of its history, synthesis, and potential biological interactions. Further research into its specific cellular targets and signaling effects will be valuable in fully elucidating its toxicological and pharmacological profiles.
References
- 1. Regulatory crosstalk and interference between the xenobiotic and hypoxia sensing pathways at the AhR-ARNT-HIF1α signaling node - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,4-Bis(trichloromethyl)benzene | C8H4Cl6 | CID 6233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 1,4-Bis(trichloromethyl)benzene - Wikipedia [en.wikipedia.org]
- 10. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Hexachloroparaxylene Isomers and Their Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known isomers of hexachloroparaxylene, focusing on their chemical properties, synthesis, and toxicological profiles. The information is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development who may encounter or work with these compounds.
Introduction to this compound Isomers
This compound refers to derivatives of p-xylene (B151628) (1,4-dimethylbenzene) where six hydrogen atoms have been substituted by chlorine atoms. The substitution can occur on the methyl groups (side-chain) or on the aromatic ring. This guide focuses on the two primary isomers for which data is available:
-
α,α,α,α',α',α'-Hexachloro-p-xylene: All six chlorine atoms substitute the hydrogens on the two methyl groups.
-
α,α',2,3,5,6-Hexachloro-p-xylene: Two chlorine atoms are on the methyl groups, and four are on the benzene (B151609) ring.
These compounds are primarily of interest in industrial chemistry as intermediates for the synthesis of other chemicals. Their high degree of chlorination significantly influences their physical, chemical, and toxicological properties compared to the parent p-xylene molecule.
Physical and Chemical Properties
The properties of the two primary isomers of this compound are summarized in the table below for easy comparison.
| Property | α,α,α,α',α',α'-Hexachloro-p-xylene | α,α',2,3,5,6-Hexachloro-p-xylene |
| Synonyms | 1,4-Bis(trichloromethyl)benzene, HCPX | 1,2,4,5-Tetrachloro-3,6-bis(chloromethyl)benzene |
| CAS Number | 68-36-0[1] | 1079-17-0[2][3] |
| Molecular Formula | C₈H₄Cl₆[1] | C₈H₄Cl₆[2][3] |
| Molecular Weight | 312.83 g/mol [1] | 312.84 g/mol [2] |
| Appearance | White solid[1] | White to light yellow/orange powder/crystal |
| Melting Point | 110 °C[1] | 174.5-175.0 °C[2] |
| Boiling Point | 296.7 °C[1] | 345.0 °C (Predicted)[2] |
| Density | 1.585 g/cm³ (at 20 °C)[1] | 1.88 g/cm³[2] |
| Flash Point | Not available | 177.3 °C[2] |
| Refractive Index | Not available | 1.594[2] |
| XLogP3 | Not available | 5.77780[2] |
Synthesis of this compound Isomers
The synthesis of these isomers involves the chlorination of p-xylene under different conditions to control the position of chlorination.
Synthesis of α,α,α,α',α',α'-Hexachloro-p-xylene
This isomer is produced by the exhaustive chlorination of the methyl side chains of p-xylene. This reaction is typically carried out under conditions that favor free-radical substitution on the side chains rather than electrophilic substitution on the aromatic ring.
Caption: Synthesis pathway for α,α,α,α',α',α'-Hexachloro-p-xylene.
Experimental Protocol:
While a detailed, publicly available laboratory-scale protocol is scarce, the industrial synthesis of α,α,α,α',α',α'-Hexachloro-p-xylene is achieved through the high-yield, exhaustive chlorination of p-xylene[4]. The general procedure involves:
-
Reaction Setup: A reaction vessel equipped with a stirrer, a gas inlet for chlorine, a condenser, and a light source (e.g., a UV lamp) is charged with p-xylene. The reaction is typically performed in a suitable solvent that is inert to the reaction conditions.
-
Initiation: The reaction is initiated by providing a source of free radicals, commonly through the application of UV light or the addition of a chemical radical initiator.
-
Chlorination: Chlorine gas is bubbled through the reaction mixture at an elevated temperature. The temperature is controlled to favor side-chain chlorination.
-
Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography (GC) to determine the extent of chlorination.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the excess chlorine and hydrogen chloride byproduct are removed. The product is then isolated and purified, typically by recrystallization from a suitable solvent.
Synthesis of α,α',2,3,5,6-Hexachloro-p-xylene
The synthesis of this isomer involves a combination of chlorination on both the aromatic ring and the side chains. This is a multi-step process where the ring is first chlorinated, followed by the chlorination of the side chains.
Caption: Synthesis pathway for α,α',2,3,5,6-Hexachloro-p-xylene.
Experimental Protocol:
-
Ring Chlorination: p-Xylene or its partially ring-chlorinated derivatives are mixed with a solvent such as perchloroethylene. A Lewis acid catalyst (e.g., ferric chloride) is added. Chlorine gas is then introduced into the mixture at a controlled temperature (e.g., 75-85°C) until the aromatic ring is substantially tetrachlorinated.
-
Side-Chain Chlorination: The temperature of the reaction mixture is then raised (e.g., to 100-120°C), and the addition of chlorine gas continues. This higher temperature, in the continued presence of the catalyst, promotes the chlorination of the methyl groups.
-
Completion and Isolation: The reaction is continued until the desired level of conversion to α,α',2,3,5,6-hexachloro-p-xylene is achieved. The catalyst is then separated from the reaction mass, and the product is isolated, for example, by crystallization.
Toxicological Properties and Safety Information
The toxicological data for these specific hexachlorinated p-xylene isomers are limited. Much of the available data pertains to xylenes (B1142099) in general, which have a different toxicological profile due to their lower degree of chlorination and different metabolic pathways.
α,α,α,α',α',α'-Hexachloro-p-xylene
-
Hazards: This compound is corrosive to the skin, eyes, and respiratory system[5][6]. Contact can cause severe burns, and eye contact may lead to corneal damage or blindness[5]. Inhalation of dust or mist can cause severe irritation to the respiratory tract[5]. Ingestion can cause serious injury[5].
-
Chronic Effects: No known effects from chronic exposure have been reported[5]. It is not known to aggravate existing medical conditions[5].
-
Carcinogenicity, Mutagenicity, and Teratogenicity: Data are not available[5].
Safety Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection[6]. In case of insufficient ventilation, wear suitable respiratory equipment[5].
-
Handling: Do not ingest or breathe dust[5][6]. Avoid contact with skin and eyes[5]. Handle in a well-ventilated area.
-
Storage: Store in a cool, dark, and dry place in a tightly closed container[6]. Keep away from incompatible materials such as oxidizing agents[6].
α,α',2,3,5,6-Hexachloro-p-xylene
-
Hazards: This compound is classified as causing severe skin burns and eye damage[3]. It may also be corrosive to metals.
Safety Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection[2].
-
Handling: Do not breathe dust, fume, gas, mist, vapors, or spray[2]. Wash thoroughly after handling[2].
-
Storage: Store in a corrosive-resistant container.
Conclusion
The two primary isomers of this compound, α,α,α,α',α',α'-hexachloro-p-xylene and α,α',2,3,5,6-hexachloro-p-xylene, are highly chlorinated compounds with distinct physical and chemical properties. Their synthesis involves controlled chlorination of p-xylene to direct the substitution to either the side chains or a combination of the ring and side chains. Both isomers are hazardous materials, classified as corrosive and causing severe skin and eye damage. Due to the limited availability of detailed toxicological data, extreme caution should be exercised when handling these compounds, with strict adherence to safety protocols and the use of appropriate personal protective equipment. Further research is needed to fully characterize the toxicological profiles of these molecules.
References
- 1. 68-36-0 HCPX Hexachloro-p-xylene - Products TOP - IHARANIKKEI CHEMICAL INDUSTRY CO., LTD. [iharanikkei.net]
- 2. echemi.com [echemi.com]
- 3. Alpha,alpha',2,3,5,6-hexachloro-4-xylene | C8H4Cl6 | CID 66179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO1999035111A1 - Process for preparation of tfpx-dichloride - Google Patents [patents.google.com]
- 5. cloudfront.zoro.com [cloudfront.zoro.com]
- 6. tcichemicals.com [tcichemicals.com]
Reactivity of Trichloromethyl Groups in Hexachloroparaxylene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexachloroparaxylene (HCPX), systematically named 1,4-bis(trichloromethyl)benzene, is a halogenated aromatic compound with the chemical formula C₈H₄Cl₆.[1][2] It serves as a crucial intermediate in the synthesis of a variety of chemicals, finding applications in the agrochemical, specialty chemical, and pharmaceutical industries.[3] The reactivity of HCPX is dominated by the two trichloromethyl (-CCl₃) groups attached to the parapositions of the benzene (B151609) ring. These groups are susceptible to a range of nucleophilic substitution reactions, making HCPX a versatile building block for the synthesis of various difunctional molecules. This guide provides a comprehensive overview of the key reactions involving the trichloromethyl groups of this compound, complete with experimental details and quantitative data where available.
Core Reactivity: Nucleophilic Substitution
The primary mode of reactivity for the trichloromethyl groups in this compound is nucleophilic substitution. The carbon atom in the -CCl₃ group is highly electrophilic due to the strong electron-withdrawing effect of the three chlorine atoms. This makes it a prime target for attack by nucleophiles. The general mechanism involves the displacement of chloride ions by the incoming nucleophile. Due to the presence of two -CCl₃ groups, these reactions can occur sequentially to yield mono- and di-substituted products.
A logical workflow for the typical reactions of the trichloromethyl groups is illustrated below.
Caption: Logical workflow for the reaction of this compound.
Key Reactions and Experimental Protocols
Hydrolysis to Terephthalic Acid
Reaction Pathway:
Caption: Stepwise hydrolysis of this compound to Terephthalic Acid.
Experimental Protocol (General, based on analogy):
A mixture of this compound and water, with a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide), is heated under reflux. The reaction progress can be monitored by the evolution of hydrogen chloride gas. Upon completion, the reaction mixture is cooled, and the precipitated terephthalic acid is collected by filtration, washed with water, and dried.
| Reactant Ratio | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| HCPX:H₂O (excess) | H₂SO₄ (cat.) | 100-150 | Several hours | High | Analogous to benzotrichloride (B165768) hydrolysis |
| HCPX:NaOH (aq) | None | 100 | Several hours | High | Analogous to benzotrichloride hydrolysis |
Reaction with Carboxylic Acids: Synthesis of Terephthaloyl Chloride
A significant industrial application of this compound is its reaction with terephthalic acid to produce terephthaloyl chloride, a key monomer for the synthesis of high-performance polymers like Kevlar®.[4][5][6] This reaction offers a direct route to the diacyl chloride without the need for corrosive chlorinating agents like thionyl chloride.
Reaction Pathway:
Caption: Synthesis of Terephthaloyl Chloride from this compound.
Experimental Protocols:
Detailed experimental procedures for this reaction are available in the patent literature. The reaction is typically carried out at elevated temperatures, often in the presence of a Lewis acid catalyst.
| Molar Ratio (HCPX:Terephthalic Acid) | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| ~1:1.01 | Anhydrous Ferric Chloride (0.38 g per mole of HCPX) | 130 then 150 | 0.83 | ~98 (crude) | US Patent 4,165,337[5] |
| Not specified | Zinc Chloride (0.145 g) | 120 | 8 | 95.1 | CN Patent 104478696A[7][8] |
| Not specified | Ferric Chloride (0.461 g) | 130 | 7 | 97.1 | CN Patent 104478696A[7][8] |
| Not specified | Zinc Chloride (0.813 g) | 140 | 6 | 98.2 | CN Patent 104478696A[7][8] |
Detailed Experimental Protocol (Example from US Patent 4,165,337): [5]
A mixture of 313 g (approximately 1 mole) of crude α,α,α,α',α',α'-hexachloro-p-xylene, 168 g (1.01 moles) of terephthalic acid, and 0.38 g of anhydrous ferric chloride was heated and stirred. The reaction was conducted at 130°C for 30 minutes. The temperature was then raised to 150°C over about 30 minutes, and the reaction was continued at this temperature for an additional 20 minutes. After the reaction, the crude product was subjected to simple distillation at 117° to 121°C under a pressure of 3 to 5 mmHg to remove all distillable materials, yielding 391 g of crude terephthaloyl dichloride.
Reaction with Alcohols/Alkoxides
The reaction of this compound with alcohols or alkoxides is expected to yield terephthalic acid esters. The reaction with alkoxides, being stronger nucleophiles, would proceed more readily. This reaction would likely proceed via a nucleophilic substitution mechanism at the benzylic carbon.
Reaction Pathway:
Caption: Proposed synthesis of terephthalic acid diesters.
Experimental Protocol (Hypothetical, based on general principles):
This compound would be dissolved in an inert solvent, and a solution of a sodium alkoxide (e.g., sodium methoxide (B1231860) or sodium ethoxide) in the corresponding alcohol would be added dropwise at a controlled temperature. The reaction would likely be exothermic. After the addition is complete, the mixture would be stirred for a period to ensure complete reaction. The product, a terephthalic acid diester, would then be isolated by extraction and purified by distillation or crystallization.
| Reactant Ratio | Solvent | Temperature (°C) | Reaction Time | Expected Product |
| HCPX:R-ONa (1:6) | Corresponding Alcohol or inert solvent | 0 to reflux | Varies | Terephthalic acid diester |
Reaction with Amines
The reaction of this compound with primary or secondary amines is expected to produce the corresponding N-substituted terephthalamides. Ammonia would yield the unsubstituted terephthalamide. The highly nucleophilic amine would attack the electrophilic carbon of the trichloromethyl group. An excess of the amine is typically used to neutralize the HCl generated during the reaction.
Reaction Pathway:
Caption: Proposed synthesis of N-substituted terephthalamides.
Experimental Protocol (Hypothetical, based on general principles):
This compound would be dissolved in a suitable solvent and treated with an excess of the amine. The reaction might require heating to proceed at a reasonable rate. The product, a terephthalamide, would likely precipitate from the reaction mixture upon cooling or could be isolated by extraction.
| Reactant Ratio | Solvent | Temperature (°C) | Reaction Time | Expected Product |
| HCPX:Amine (1:8 or more) | Inert solvent | Room temp. to reflux | Varies | Terephthalamide |
Reaction with Thiols/Thiolates
Similar to alcohols and amines, thiols and their corresponding thiolates are expected to react with this compound to form dithioterephthalates (thioesters). Thiolates, being more nucleophilic than thiols, would react more readily.
Reaction Pathway:
Caption: Proposed synthesis of dithioterephthalates.
Experimental Protocol (Hypothetical, based on general principles):
A solution of this compound in an appropriate solvent would be treated with a sodium thiolate solution. The reaction would likely be carried out at room temperature or with gentle heating. The dithioterephthalate product could be isolated by quenching the reaction with water, extracting with an organic solvent, and purifying by chromatography or crystallization.
| Reactant Ratio | Solvent | Temperature (°C) | Reaction Time | Expected Product |
| HCPX:R-SNa (1:6) | Aprotic solvent (e.g., DMF, THF) | Room temp. to reflux | Varies | Dithioterephthalate |
Conclusion
The trichloromethyl groups of this compound are highly reactive centers that readily undergo nucleophilic substitution with a variety of nucleophiles. This reactivity is the basis for its utility as a precursor to important monomers like terephthaloyl chloride and potentially for the synthesis of a range of other difunctional aromatic compounds, including terephthalic acid, its esters, amides, and thioesters. While detailed experimental data for all possible reactions of this compound are not extensively documented in publicly available literature, the principles of organic chemistry and analogies to simpler, well-studied compounds like benzotrichloride provide a strong framework for predicting its chemical behavior and for designing synthetic routes to novel materials and molecules. Further research into the specific reaction kinetics and optimization of conditions for these transformations could unlock the full potential of this versatile building block for applications in materials science, pharmaceuticals, and agrochemicals.
References
- 1. longdom.org [longdom.org]
- 2. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 3. quora.com [quora.com]
- 4. Terephthaloyl chloride - Wikipedia [en.wikipedia.org]
- 5. Terephthaloyl chloride [yufenggp.com]
- 6. 1,4-Bis(trichloromethyl)benzene - Wikipedia [en.wikipedia.org]
- 7. CN104478696A - Preparation method of terephthaloyl chloride - Google Patents [patents.google.com]
- 8. Preparation method of terephthaloyl chloride - Eureka | Patsnap [eureka.patsnap.com]
The Chemistry of Hexachloroparaxylene: A Technical Guide
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Introduction
Hexachloroparaxylene, scientifically known as 1,4-bis(trichloromethyl)benzene, is a halogenated aromatic compound with the chemical formula C₈H₄Cl₆. It exists as a white solid and serves as a significant intermediate in the industrial synthesis of various valuable chemicals, including pharmaceuticals and high-performance polymers.[1] This technical guide provides a comprehensive overview of the chemistry of this compound, including its synthesis, key reactions, and physicochemical properties. It also delves into the available toxicological data and analytical methods for its characterization.
Physicochemical Properties
This compound is a crystalline solid with a melting point ranging from 108 to 110 °C and a boiling point of 213 °C.[2] Its high chlorine content renders it practically insoluble in water, but it exhibits good solubility in various nonpolar organic solvents such as hexane (B92381) and benzene (B151609).[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₄Cl₆ | [4] |
| Molecular Weight | 312.835 g/mol | [4] |
| Appearance | White solid | [5] |
| Melting Point | 108-110 °C | [2] |
| Boiling Point | 213 °C | [2] |
| Density | 1.778 g/cm³ | [5] |
| CAS Number | 68-36-0 | [4] |
Synthesis of this compound
The primary industrial method for the synthesis of this compound is the free-radical chlorination of p-xylene (B151628).[5] This reaction is typically carried out under UV light or in the presence of a radical initiator.
Experimental Protocol: Free-Radical Chlorination of p-Xylene
This protocol is a generalized procedure based on information from various sources and should be adapted and optimized for specific laboratory conditions.
Materials:
-
p-Xylene
-
Chlorine gas (Cl₂)
-
A suitable solvent (e.g., carbon tetrachloride - Caution: CCl₄ is a known carcinogen and its use is highly restricted )
-
UV lamp or a radical initiator (e.g., azobisisobutyronitrile - AIBN)
Procedure:
-
A solution of p-xylene in a suitable solvent is prepared in a reaction vessel equipped with a gas inlet, a condenser, and a stirrer.
-
The reaction vessel is irradiated with a UV lamp to initiate the radical chain reaction.
-
Chlorine gas is bubbled through the solution at a controlled rate.
-
The reaction temperature is maintained at an appropriate level (e.g., 55-85 °C) to facilitate the reaction while minimizing side reactions.[6]
-
The progress of the reaction is monitored by techniques such as gas chromatography (GC) to determine the conversion of p-xylene and the formation of chlorinated products.
-
Upon completion, the reaction mixture is cooled, and the excess chlorine and hydrogen chloride gas produced are carefully removed.
-
The solvent is removed under reduced pressure.
-
The crude this compound is then purified, typically by recrystallization from a suitable solvent like hexane or ethanol, to yield the final product as a white crystalline solid.[2]
Yield: The yield of this reaction can be high, with some processes reporting yields of up to 94%.[7]
Synthesis of this compound
Caption: Synthesis of this compound from p-Xylene.
Chemical Reactions of this compound
The two trichloromethyl groups in this compound are highly reactive and can participate in a variety of chemical transformations, making it a versatile intermediate.
Reaction with Terephthalic Acid to form Terephthaloyl Chloride
This compound reacts with terephthalic acid in the presence of a Lewis acid catalyst, such as ferric chloride, to produce terephthaloyl chloride, a key monomer for the production of high-performance polymers like Kevlar.[5][8]
This protocol is based on patented industrial processes and may require optimization for laboratory scale.
Materials:
-
This compound
-
Terephthalic acid
-
Anhydrous ferric chloride (FeCl₃)
Procedure:
-
A mixture of this compound, terephthalic acid, and a catalytic amount of anhydrous ferric chloride is heated with stirring.[5]
-
The reaction temperature is typically maintained between 120 °C and 150 °C.[8]
-
The reaction proceeds with the evolution of hydrogen chloride gas, which should be safely vented and neutralized.
-
The reaction is monitored until the evolution of HCl gas ceases.
-
The crude terephthaloyl chloride is then purified by vacuum distillation.[8]
Yield: This reaction can achieve high yields, with some processes reporting product yields of over 95%.[8]
Reaction with Sulfur Dioxide
This compound can also react with sulfur dioxide to yield terephthaloyl chloride and thionyl chloride.[5]
Reaction with Anhydrous Hydrogen Fluoride (B91410)
The reaction of this compound with anhydrous hydrogen fluoride (HF) in an inert solvent like 1,2-dichloroethane (B1671644) leads to the formation of 1,4-bis(chlorodifluoromethyl)benzene (B1330883) with a reported yield of 79%.[5]
Key Reactions of this compound
Caption: Major reactions of this compound.
Spectroscopic Data
The structural characterization of this compound is primarily achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference(s) |
| ¹H NMR | Due to the absence of protons on the trichloromethyl groups and the symmetry of the benzene ring, the ¹H NMR spectrum of pure α,α,α,α',α',α'-hexachloro-p-xylene would show a singlet for the four aromatic protons. The exact chemical shift can vary depending on the solvent. | [1] |
| ¹³C NMR | The ¹³C NMR spectrum is expected to show signals for the aromatic carbons and the carbon of the trichloromethyl group. | [4][9] |
| Mass Spectrometry (EI) | The mass spectrum shows a molecular ion peak and characteristic fragmentation patterns resulting from the loss of chlorine atoms and other fragments. | [10] |
Toxicological Information
Detailed toxicological studies specifically on this compound are limited. However, data on related compounds and general toxicological principles provide some insights.
Studies on 1,4-bis(trichloromethyl)benzene in rats have shown that oral administration can lead to effects on the liver and kidneys, including fatty degeneration at higher doses.[2] The compound is classified as an organochlorine pesticide.[2]
It is important to note that the biological effects and signaling pathways specifically perturbed by this compound have not been extensively studied, and further research is needed in this area. The toxicity of related compounds, such as xylenes, has been linked to the induction of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics.[11] Exposure to p-xylene has also been shown to trigger oxidative stress, leading to neuronal damage in animal models.[12][13]
Due to the lack of specific data on the signaling pathways affected by this compound, a diagrammatic representation of its biological mechanism of action cannot be provided at this time.
Analytical Methods
The analysis of this compound and its related compounds typically involves chromatographic and spectroscopic techniques.
-
Gas Chromatography (GC): GC coupled with detectors such as a flame ionization detector (FID) or a mass spectrometer (MS) is a powerful tool for the separation and quantification of this compound in various matrices.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for the analysis of these compounds, particularly for less volatile derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and purity assessment of the synthesized compound.
-
Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern, which aids in the identification of the compound.
Conclusion
This compound is a crucial chemical intermediate with a rich chemistry centered around its reactive trichloromethyl groups. Its synthesis via the free-radical chlorination of p-xylene and its subsequent conversion to valuable products like terephthaloyl chloride are well-established industrial processes. While its physicochemical properties and chemical reactivity are reasonably well-documented, a significant gap exists in the understanding of its biological effects and specific mechanisms of toxicity. Further research into the toxicokinetics and molecular toxicology of this compound is warranted to fully assess its potential impact on human health and the environment. This technical guide serves as a foundational resource for professionals in the fields of chemistry and drug development, highlighting both the known aspects of this compound chemistry and the areas that require further investigation.
References
- 1. 1,4-BIS(TRICHLOROMETHYL)BENZENE(68-36-0) 1H NMR spectrum [chemicalbook.com]
- 2. 1,4-Bis(trichloromethyl)benzene | C8H4Cl6 | CID 6233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US4056454A - Process for the preparation of α,α,αα',α'-pentachloro-o-xylene - Google Patents [patents.google.com]
- 4. 1,4-BIS(TRICHLOROMETHYL)BENZENE(68-36-0) 13C NMR [m.chemicalbook.com]
- 5. 1,4-Bis(trichloromethyl)benzene - Wikipedia [en.wikipedia.org]
- 6. CN104447188A - Preparation method for bis(trichloromethyl)benzene and bis(chloroformyl)benzene - Google Patents [patents.google.com]
- 7. WO2015035937A1 - Method for the preparation of trichloromethyl-group-substituted benzene - Google Patents [patents.google.com]
- 8. US3878244A - Process for the production of terephthalic acid dichloride - Google Patents [patents.google.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. Benzene, 1,4-bis(trichloromethyl)- [webbook.nist.gov]
- 11. Effects of xylene and xylene isomers on cytochrome P-450 and in vitro enzymatic activities in rat liver, kidney and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Oxidative stress-mediated neurotoxicity of para-xylene and neuroprotection by gluconolactone in Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical Investigation into the Electronic Structure of Hexachloroparaxylene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexachloroparaxylene (HCPX), chemically known as 1,4-Bis(trichloromethyl)benzene, is a halogenated aromatic compound with significant industrial applications, including as an intermediate in the synthesis of pesticides, herbicides, and pharmaceuticals.[1] A thorough understanding of its electronic structure is paramount for predicting its reactivity, stability, and potential biological interactions. This technical guide outlines the theoretical and computational methodologies for a comprehensive study of the electronic properties of HCPX. While direct, in-depth experimental and theoretical studies on the electronic structure of this compound are not extensively available in the public domain, this document synthesizes established computational chemistry approaches to propose a robust framework for such an investigation. The methodologies detailed herein, including Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, are standard in the field for elucidating the electronic characteristics of organic molecules.
Introduction
This compound (C₈H₄Cl₆) is a derivative of p-xylene (B151628) where the methyl groups are fully chlorinated. This substitution significantly influences the molecule's electronic properties, imparting a unique chemical reactivity that is leveraged in various industrial syntheses.[1] The high degree of chlorination is expected to have a profound effect on the electron distribution within the aromatic ring and the benzylic carbons. Understanding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the overall molecular orbital landscape is crucial for predicting its behavior as an electrophile or nucleophile and its stability.
Theoretical and computational chemistry provide powerful tools to investigate the electronic structure of molecules like HCPX at a quantum mechanical level.[2] These methods allow for the calculation of various electronic properties that are often difficult or impossible to measure experimentally. This guide will detail the proposed computational protocols for such a study.
Proposed Computational Methodology
A comprehensive theoretical study of this compound's electronic structure would necessitate the use of quantum chemical calculations. Density Functional Theory (DFT) is a widely used and reliable method for such investigations, offering a good balance between accuracy and computational cost.[2][3]
Geometric Optimization
The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure.
Experimental Protocol:
-
Initial Structure: Construct the initial 3D structure of this compound using molecular modeling software.
-
Computational Method: Employ a DFT functional, such as B3LYP, which is known to provide accurate geometries for a wide range of organic molecules.[3]
-
Basis Set: Utilize a sufficiently flexible basis set, for example, 6-311G(2d,p), to accurately describe the electronic distribution around all atoms, including the chlorine atoms with their multiple lone pairs.[3]
-
Optimization: Perform a full geometry optimization without any symmetry constraints to locate the global minimum on the potential energy surface.
-
Frequency Analysis: Conduct a vibrational frequency calculation to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).
Electronic Structure Analysis
Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed.
Experimental Protocol:
-
Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation with the same DFT functional and basis set.
-
Molecular Orbital Analysis:
-
Natural Bond Orbital (NBO) Analysis:
-
Perform an NBO analysis to investigate charge distribution, intramolecular interactions, and the nature of chemical bonds.[5] This can reveal hyperconjugative interactions that contribute to the molecule's stability.
-
-
Molecular Electrostatic Potential (MEP) Mapping:
-
Generate an MEP map to visualize the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).
-
Expected Quantitative Data
A theoretical study as described above would yield a wealth of quantitative data. The following tables summarize the key parameters that would be calculated.
Table 1: Geometric Parameters for Optimized this compound
| Parameter | Expected Value Range | Significance |
| C-C (aromatic) bond length (Å) | 1.38 - 1.42 | Indicates the degree of aromaticity. |
| C-C (benzylic) bond length (Å) | 1.50 - 1.55 | Reflects the strength of the bond between the ring and the trichloromethyl group. |
| C-Cl bond length (Å) | 1.75 - 1.80 | Provides insight into the strength and polarity of the carbon-chlorine bonds. |
| C-C-C bond angles (°) | 118 - 122 | Deviations from 120° can indicate ring strain. |
| Cl-C-Cl bond angles (°) | 108 - 111 | Reflects the steric hindrance of the chlorine atoms. |
Table 2: Calculated Electronic Properties of this compound
| Property | Expected Value Range | Significance |
| Total Energy (Hartree) | Dependent on method | A measure of the molecule's overall stability. |
| HOMO Energy (eV) | -8.0 to -6.0 | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy (eV) | -2.0 to 0.0 | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (eV) | 4.0 to 6.0 | Indicates chemical reactivity and electronic transition energy. |
| Dipole Moment (Debye) | 0.0 | Due to the molecule's symmetry, a zero dipole moment is expected. |
| Natural Atomic Charges (e) | C(ring): ±0.2, C(benzylic): +0.3 to +0.5, Cl: -0.1 to -0.2, H: +0.1 to +0.2 | Reveals the distribution of electron density across the molecule. |
Visualizations
Computational Workflow
The following diagram illustrates the logical workflow for the theoretical study of this compound's electronic structure.
Conceptual Relationships in Electronic Structure Analysis
The diagram below outlines the relationships between key theoretical concepts in the analysis of molecular electronic structure.
References
- 1. Hexachloro-Para-Xylene [anshulchemicals.com]
- 2. Insights into PFAS environmental fate through computational chemistry: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Vibrational, electronic, spectroscopic properties, and NBO analysis of p-xylene, 3,6-difluoro-p-xylene, 3,6-dichloro-p-xylene and 3,6-dibromo-pxylene: DFT study - PMC [pmc.ncbi.nlm.nih.gov]
The Environmental Odyssey of Hexachloroparaxylene: A Technical Whitepaper on its Fate and Degradation
For Immediate Release
[City, State] – [Date] – This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and degradation of Hexachloroparaxylene (HCPX). This document is intended for researchers, environmental scientists, and professionals in the chemical and pharmaceutical industries who handle or study highly chlorinated aromatic compounds.
Introduction
This whitepaper summarizes the available, albeit limited, information on the environmental fate and degradation of HCPX. Due to the scarcity of direct experimental studies on HCPX, this guide also draws upon data from structurally related compounds and general principles of environmental chemistry for highly chlorinated hydrocarbons to infer its likely environmental behavior. It is critically important to note that much of the information regarding degradation pathways is inferred and highlights a significant data gap in the scientific literature.
Physicochemical Properties
The environmental transport and fate of a chemical are largely governed by its physicochemical properties. For HCPX, the available data is sparse.
| Property | Value | Implication for Environmental Fate | Source |
| Molecular Formula | C₈H₄Cl₆ | - | [1] |
| Molecular Weight | 312.84 g/mol | Influences volatility and transport. | [1] |
| CAS Number | 68-36-0 | Unique identifier for the specific chemical substance. | [1] |
| Log Pow (Octanol-Water Partition Coefficient) | 6.1 (estimated) | High potential for bioaccumulation in fatty tissues of organisms and strong adsorption to organic matter in soil and sediment. | |
| Persistence and Degradability | No data available | The molecular structure suggests high persistence. | |
| Bioaccumulative Potential | No data available | The high Log Pow value suggests a strong potential for bioaccumulation. | |
| Ecotoxicity (Fish, Crustacea, Algae) | No data available | Lack of data prevents a formal risk assessment. |
One safety data sheet describes HCPX as "lipophilic and stable," which aligns with the high estimated Log Pow and suggests it is likely to persist in the environment and accumulate in organisms.[2]
Environmental Fate
The environmental fate of a compound describes its transport and transformation in various environmental compartments.
Transport and Partitioning
Based on its high Log Pow, HCPX is expected to partition from water into soil, sediment, and biota. Its volatility is expected to be low.
Persistence
Highly chlorinated aromatic compounds are generally resistant to degradation. The presence of six chlorine atoms on the methyl groups of HCPX likely makes it highly recalcitrant. It is expected to be persistent in soil and sediment, with a long environmental half-life.
Degradation Pathways
There is no specific experimental data on the degradation of this compound. However, potential biotic and abiotic degradation pathways can be inferred from studies on other chlorinated hydrocarbons.
Abiotic Degradation
Photodegradation: While direct photolysis in water is generally slow for chlorinated aromatic compounds, atmospheric photolysis can be a significant degradation pathway for volatile compounds. Given the expected low volatility of HCPX, this is likely not a major degradation route.
Hydrolysis: The trichloromethyl groups may be susceptible to hydrolysis under certain environmental conditions, although this is likely to be a very slow process for such a stable molecule.
Biotic Degradation
The biodegradation of highly chlorinated compounds is often slow and can occur under both aerobic and anaerobic conditions.
Anaerobic Degradation: Reductive dechlorination is a key process in the anaerobic degradation of many chlorinated compounds. Microorganisms can sequentially remove chlorine atoms, replacing them with hydrogen. For HCPX, this would likely involve the stepwise dechlorination of the trichloromethyl groups.
Aerobic Degradation: Aerobic degradation of highly chlorinated aromatics is generally less efficient. The initial steps often involve oxygenases, which are less effective on highly substituted rings. It is possible that co-metabolism, where the degradation is facilitated by the presence of other growth-promoting substrates, could play a role.
Experimental Protocols: A Call for Research
A significant finding of this review is the absence of published experimental protocols for investigating the environmental fate and degradation of this compound. To address this knowledge gap, the following experimental approaches, standard in the field of environmental chemistry, are recommended:
Recommended Experimental Workflow:
Key Methodologies to Employ:
-
Biodegradation Studies:
-
Microcosm Studies: Set up microcosms using environmentally relevant matrices (soil, sediment, water) inoculated with microbial consortia from contaminated sites. Monitor the disappearance of the parent compound and the appearance of potential metabolites over time under both aerobic and anaerobic conditions.
-
Enrichment Cultures: Isolate microorganisms capable of degrading HCPX by providing it as a sole carbon source or in co-metabolism with other substrates.
-
-
Abiotic Degradation Studies:
-
Photolysis Experiments: Irradiate aqueous solutions of HCPX with simulated sunlight to determine its photodegradation rate and identify photoproducts.
-
Hydrolysis Studies: Investigate the stability of HCPX in aqueous solutions at different pH values and temperatures to assess its susceptibility to hydrolysis.
-
-
Analytical Chemistry:
-
Develop and validate robust analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of HCPX and its potential degradation products in complex environmental matrices.
-
Conclusion and Future Outlook
The environmental fate and degradation of this compound remain largely uncharacterized. Based on its chemical structure and the limited available data, HCPX is predicted to be a persistent and bioaccumulative compound. The lack of experimental data on its degradation pathways and ecotoxicity represents a significant knowledge gap that hinders a comprehensive environmental risk assessment.
Future research should prioritize conducting empirical studies to determine the abiotic and biotic degradation rates of HCPX, identify its transformation products, and assess its toxicity to a range of organisms. Such data are essential for developing effective risk management strategies and potential remediation technologies for this and other highly chlorinated aromatic compounds.
References
Toxicological Profile of Hexachloroparaxylene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available toxicological data for Hexachloroparaxylene. It is intended for informational purposes for a scientific audience. A significant portion of the detailed toxicological data, particularly regarding chronic effects, carcinogenicity, genotoxicity, and specific mechanisms of action, is not available in publicly accessible literature. The information presented should be interpreted with caution, recognizing these data gaps.
Executive Summary
This compound (CAS No. 68-36-0), also known as 1,4-Bis(trichloromethyl)benzene or Chloxyle, is a chlorinated aromatic hydrocarbon. Historically, it has been used as a veterinary anthelmintic, particularly for the treatment of liver flukes in cattle and sheep, and as an insecticide.[1] The available toxicological data is limited, with most studies dating back several decades. This guide provides a comprehensive overview of the existing non-human toxicity data, focusing on acute and sub-chronic oral toxicity. Information regarding its corrosive properties is also noted. Due to a lack of specific mechanistic studies on this compound, a potential mechanism of action is proposed based on the general understanding of chlorinated hydrocarbon neurotoxicity.
Acute and Sub-Chronic Toxicity
The primary body of toxicological research on this compound focuses on oral administration in rats. These studies provide insights into the compound's effects following single high-dose exposures and repeated lower-dose exposures.
Data Presentation: Oral Toxicity in Rats
The following tables summarize the quantitative data from key oral toxicity studies conducted on rats.
Table 1: Sub-chronic Oral Toxicity of this compound in Rats (4-Week Study)
| Dose (mg/kg/day) | Number of Animals | Duration | Key Findings | Reference |
| 100 | 7 | 4 Weeks | Increased body weight in 6 of 7 rats. No adverse effects on liver or kidney. | [1] |
| 200 | 9 | 4 Weeks | Death of 1 of 9 rats. Decreased body weight. Vacuolization or fatty degeneration in the liver and kidney of 2 of 9 rats. | [1] |
| 300 | 8 | 4 Weeks | Increased body weight in 7 of 8 rats. No adverse effects on liver or kidney. | [1] |
| 500 | 8 | 4 Weeks | Death of 3 of 8 rats (after 8, 21, and 27 doses). Decreased body weight. Fatty degeneration in the liver and kidney. | [1] |
Table 2: Sub-chronic Oral Toxicity of this compound in Rats (12-Week Study)
| Dose (mg/kg/day) | Number of Animals | Duration | Key Findings | Reference |
| 100, 200, 300, 500 | Not Specified | 12 Weeks | Increased body weight in all animals. No deaths. No adverse effects on liver or kidneys. Transient hypochromic anemia occasionally noted at all dose levels. | [1] |
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain. However, based on the summaries, a general methodology can be inferred.
General Protocol for Oral Toxicity Studies in Rats
-
Test Substance: p-Bis(trichloromethyl)benzene (this compound).
-
Species: Rat (strain not specified).
-
Route of Administration: Oral.
-
Dose Levels: As specified in Tables 1 and 2.
-
Vehicle: Not specified.
-
Dosing Schedule: Daily for 4 or 12 weeks.
-
Observations:
-
Mortality: Recorded daily.
-
Body Weight: Measured periodically throughout the study.
-
Clinical Signs: General health and appearance monitored.
-
Hematology: Blood samples analyzed for parameters including anemia.[1]
-
Gross Pathology: Major organs, particularly the liver and kidneys, examined at necropsy.
-
Histopathology: Microscopic examination of liver and kidney tissues for signs of cellular damage such as vacuolization and fatty degeneration.[1]
-
The workflow for a typical sub-chronic oral toxicity study is outlined in the diagram below.
Other Toxicological Endpoints
Information on other toxicological endpoints for this compound is scarce. Safety data sheets consistently report a lack of data for carcinogenicity, mutagenicity, and teratogenicity.[2]
Corrosivity
This compound is classified as corrosive and is reported to cause severe skin burns and eye damage.[1]
Absorption, Distribution, and Excretion
Studies in cattle have shown that this compound is lipophilic and stable, leading to its accumulation in milk after administration. Residues were detected in milk up to 40 days after treatment, indicating slow elimination.[1]
Proposed Mechanism of Action
A specific, experimentally verified mechanism of toxic action for this compound has not been elucidated in the available literature. However, as a chlorinated hydrocarbon, its toxic effects, particularly its anthelmintic and insecticidal properties, are likely attributable to neurotoxicity.[3] Chlorinated hydrocarbons are known to interfere with nerve impulse transmission.[3]
A plausible, though unconfirmed, mechanism for its anthelmintic action is the disruption of neuromuscular coordination in the target parasite, leading to paralysis and expulsion from the host.[4] This is a common mode of action for many anthelmintic drugs.[4]
The diagram below illustrates a hypothetical signaling pathway for the neurotoxic effects of a generic chlorinated hydrocarbon pesticide on a neuron, which may be analogous to the mechanism of this compound.
Conclusion
The available toxicological data for this compound is primarily limited to older, sub-chronic oral toxicity studies in rats. These studies indicate the potential for liver and kidney toxicity at higher doses, as well as transient anemia. The compound is also known to be corrosive. Significant data gaps exist, particularly concerning its potential for carcinogenicity, mutagenicity, and reproductive toxicity. The precise mechanism of its toxic action has not been determined, but it is likely to involve neurotoxicity, consistent with other chlorinated hydrocarbons. Further research is required to fully characterize the toxicological profile of this compound and to establish a definitive mechanism of action. Professionals in drug development and research should exercise caution and consider the need for further testing if this compound is to be used in new applications.
References
- 1. 1,4-Bis(trichloromethyl)benzene | C8H4Cl6 | CID 6233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Bis(chloromethyl)benzene|CAS 623-25-6 [benchchem.com]
- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 4. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Terephthaloyl Chloride from Hexachloroparaxylene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of terephthaloyl chloride, a crucial monomer in the production of high-performance polymers such as aramids. The primary route described herein involves the reaction of α,α,α,α',α',α'-hexachloro-p-xylene with terephthalic acid. This method is economically advantageous as it allows for the conversion of both starting materials into the final product.[1]
Overview of the Synthesis Pathway
The synthesis of terephthaloyl chloride from p-xylene (B151628) is a two-step process. The first step involves the exhaustive chlorination of the methyl groups of p-xylene to form α,α,α,α',α',α'-hexachloro-p-xylene (also known as 1,4-bis(trichloromethyl)benzene). The second step is the reaction of the hexachloro-p-xylene with terephthalic acid to yield terephthaloyl chloride.[1][2][3]
A key advantage of this method is the potential for high yields and high purity of the final product, which is critical for polymerization applications.[1][2] The overall reaction is economically efficient as both the chlorinated xylene derivative and terephthalic acid are converted into the desired product.[1]
Reaction Scheme:
Step 1: Photochlorination of p-Xylene C₆H₄(CH₃)₂ + 6Cl₂ → C₆H₄(CCl₃)₂ + 6HCl
Step 2: Reaction with Terephthalic Acid C₆H₄(CCl₃)₂ + C₆H₄(CO₂H)₂ → 2C₆H₄(COCl)₂ + 2HCl[3]
Quantitative Data Summary
The following table summarizes quantitative data from various reported syntheses of terephthaloyl chloride from hexachloroparaxylene, providing a comparative overview of reaction conditions, catalysts, yields, and product purity.
| Parameter | Example 1 | Example 2 | Example 3 | Example 4 | Reference |
| Catalyst | Anhydrous Ferric Chloride | Anhydrous Ferric Chloride | Zinc Chloride | Zinc Chloride | [1][2][4] |
| Catalyst Loading | 0.38 g | 0.48 g | 0.461 g | 0.813 g | [1][2][4] |
| Reactant 1 | 313 g α,α'-hexachloro-p-xylene | 313 g α,α'-hexachloro-p-xylene | 1,4-bis-(trichloromethyl) benzene (B151609) crude | 1,4-bis-(trichloromethyl) benzene crude | [1][2] |
| Reactant 2 | 168 g Terephthalic Acid | 166 g Terephthalic Acid | 153.8 g Terephthalic Acid | 162.6 g Terephthalic Acid | [1][2] |
| Reaction Temperature (°C) | 130, then 150 | 130, then 150 | 130 | 140 | [1][2][4] |
| Reaction Time | 50 min | Not specified | 7 hours | 6 hours | [1][2][4] |
| Crude Yield (%) | 96.3 | 97.0 | - | - | [1] |
| Overall Yield (%) | 76.0 (from p-xylene) | 88.0 (from p-xylene) | 97.1 (from p-xylene) | 98.2 (from p-xylene) | [1][2][4] |
| Purity (%) | 99.3 (after purification) | Not specified | 99.91 | 99.94 | [1][2][4] |
| Melting Point (°C) | 81.30 (purified) | 81.72 (purified) | 82.2 | 82.5 | [1][2][4] |
Experimental Protocols
The following protocols are generalized methodologies based on common procedures for the synthesis of terephthaloyl chloride from this compound.
Step 1: Synthesis of α,α,α,α',α',α'-Hexachloro-p-xylene
This step involves the photochlorination of p-xylene.
Materials:
-
p-Xylene
-
Chlorine gas
-
Carbon tetrachloride (optional solvent)[1]
-
UV light source (e.g., LED light source)[2]
Procedure:
-
Charge a suitable reactor with p-xylene and, optionally, a solvent like carbon tetrachloride.[1]
-
Heat the mixture to the desired reaction temperature (e.g., 75-130°C).[1][4]
-
Under irradiation with a UV light source, bubble chlorine gas through the reaction mixture.[1][2]
-
Continue the reaction until the desired degree of chlorination is achieved, which can be monitored by measuring the density of the reaction mixture or by gas chromatography.
-
After the reaction is complete, remove any solvent and unreacted starting materials by distillation to obtain crude α,α,α,α',α',α'-hexachloro-p-xylene.
Step 2: Synthesis of Terephthaloyl Chloride
This step involves the reaction of α,α,α,α',α',α'-hexachloro-p-xylene with terephthalic acid.
Materials:
-
α,α,α,α',α',α'-Hexachloro-p-xylene (from Step 1)
-
Terephthalic acid
-
Catalyst (e.g., anhydrous ferric chloride or zinc chloride)[1][2][4]
Procedure:
-
In a reaction vessel equipped with a stirrer and a reflux condenser connected to a system for venting HCl gas, combine the crude α,α,α,α',α',α'-hexachloro-p-xylene, terephthalic acid, and the catalyst.[1][2]
-
Heat the mixture with stirring to a temperature of 120-140°C.[1][2][4] The reaction is typically initiated at a lower temperature (e.g., 130°C) and then raised to a higher temperature (e.g., 150°C) to drive the reaction to completion.[1]
-
Continue heating until the evolution of hydrogen chloride gas ceases, indicating the completion of the reaction.[2] This can take several hours.
-
The crude terephthaloyl chloride is then purified.
Purification of Terephthaloyl Chloride
Purification is crucial to obtain a high-purity product suitable for polymerization.
Methods:
-
Vacuum Distillation: The crude product can be distilled under reduced pressure (e.g., 3-5 mmHg) at a temperature of 117-121°C to obtain purified terephthaloyl chloride.[1]
-
Recrystallization: The crude terephthaloyl chloride can be dissolved in a suitable solvent (e.g., octane) and then recrystallized by cooling to a low temperature (e.g., 0°C). The resulting crystals are then separated and washed with a cold solvent.[1]
Diagrams
Reaction Pathway
The following diagram illustrates the two-step synthesis of terephthaloyl chloride from p-xylene.
Caption: Synthesis pathway from p-xylene to terephthaloyl chloride.
Experimental Workflow
The diagram below outlines the general experimental workflow for the synthesis and purification of terephthaloyl chloride.
Caption: General workflow for terephthaloyl chloride synthesis.
Safety Considerations
-
Terephthaloyl chloride is corrosive and moisture-sensitive. Handle it in a dry, well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction evolves hydrogen chloride gas, which is corrosive and toxic. The experimental setup should include a gas trap or be performed in a fume hood.
-
Chlorine gas is highly toxic and an oxidizer. Handle with extreme caution in a well-ventilated fume hood.
-
The solvents and reactants may be flammable. Avoid open flames and sources of ignition.
References
- 1. US4165337A - Process for producing phthaloyl dichlorides of high purity - Google Patents [patents.google.com]
- 2. CN104478696A - Preparation method of terephthaloyl chloride - Google Patents [patents.google.com]
- 3. Terephthaloyl chloride - Wikipedia [en.wikipedia.org]
- 4. Preparation method of terephthaloyl chloride - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for the Synthesis of Poly(p-phenylene vinylene) (PPV) from a Hexachloroparaxylene Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(p-phenylene vinylene) (PPV), a conductive polymer with significant potential in organic electronics, including applications in light-emitting diodes (LEDs) and photovoltaic devices. The focus is on the utilization of hexachloroparaxylene as a precursor, primarily through an adaptation of the well-established Gilch polymerization route. While specific literature on the use of this compound is scarce, this document extrapolates from established protocols for similar chlorinated precursors.
Introduction
Poly(p-phenylene vinylene) (PPV) is a rigid-rod polymer known for its electroluminescent and conductive properties.[1][2] The synthesis of high-molecular-weight PPV is often achieved through precursor routes, with the Gilch polymerization being a prominent method.[3][4][5] This route typically involves the base-induced polymerization of α,α'-dihalo-p-xylenes. The reaction proceeds through a p-quinodimethane intermediate, which then undergoes a radical chain-growth polymerization.[6][7] The use of a chlorinated precursor, such as this compound, offers a potential pathway to modify the electronic properties of the resulting PPV. The chlorine atoms on the phenylene ring are expected to be retained in the final polymer, influencing its solubility, electronic structure, and stability.
This document provides a generalized protocol for the synthesis of chlorinated PPV from this compound, based on the principles of the Gilch polymerization. It also includes a summary of quantitative data from related PPV syntheses and visualizations of the chemical pathway and experimental workflow.
Synthesis Pathway and Mechanism
The proposed synthesis of PPV from this compound follows the Gilch polymerization mechanism. The process is initiated by the dehydrochlorination of the precursor with a strong base, such as potassium tert-butoxide (KOtBu), to form a reactive p-quinodimethane intermediate. This intermediate then polymerizes via a radical mechanism to yield a precursor polymer, which subsequently eliminates HCl to form the final conjugated poly(p-phenylene vinylene) derivative.
Caption: Proposed synthesis pathway for chlorinated PPV from this compound via the Gilch route.
Experimental Protocols
The following protocols are generalized for the synthesis of PPV from a chlorinated precursor and should be adapted and optimized for this compound.
Materials and Equipment
-
Monomer: this compound (α,α',2,3,5,6-hexachloro-p-xylene)
-
Base: Potassium tert-butoxide (KOtBu)
-
Solvent: Anhydrous tetrahydrofuran (B95107) (THF) or toluene
-
Precipitation Solvent: Methanol (B129727)
-
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone)
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for filtration and purification
-
General Experimental Workflow
The overall workflow for the synthesis and characterization of PPV is depicted below.
Caption: General experimental workflow for the synthesis and characterization of PPV.
Detailed Synthesis Protocol (Adapted Gilch Route)
-
Preparation: Dry all glassware in an oven at 120 °C overnight and assemble the reaction setup while hot under a stream of inert gas.
-
Monomer Solution: In the three-neck flask, dissolve this compound (1 equivalent) in anhydrous THF (or toluene) to a concentration of approximately 0.1 M.
-
Base Solution: In a separate flask, prepare a solution of potassium tert-butoxide (2-3 equivalents) in anhydrous THF. The exact stoichiometry may need to be optimized.
-
Reaction Initiation: Cool the monomer solution to a low temperature, typically between -78 °C and 0 °C, using a suitable cooling bath.
-
Polymerization: Slowly add the potassium tert-butoxide solution to the stirred monomer solution via a syringe over a period of 1-2 hours. The reaction mixture may change color, indicating the formation of the polymer.
-
Reaction Time: Allow the reaction to stir at the low temperature for several hours (e.g., 2-24 hours). The optimal reaction time should be determined experimentally.
-
Quenching: Quench the reaction by adding a small amount of acidic methanol.
-
Precipitation: Pour the reaction mixture into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Collection and Washing: Collect the polymer precipitate by filtration. Wash the polymer repeatedly with methanol and water to remove any remaining salts and oligomers.
-
Purification: For higher purity, the polymer can be further purified by Soxhlet extraction with a suitable solvent (e.g., methanol, acetone) to remove low molecular weight impurities.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
Note on this compound: The presence of four chlorine atoms on the aromatic ring will make the benzylic protons more acidic and the benzylic chlorines more labile. This could lead to faster reaction rates and potentially more side reactions. Careful control of the reaction temperature and the rate of base addition is crucial.
Quantitative Data from PPV Syntheses
The following table summarizes quantitative data from various syntheses of PPV and its derivatives using the Gilch route, providing a reference for expected outcomes.
| Monomer Precursor | Base | Solvent | Temp. (°C) | Yield (%) | M_n ( kg/mol ) | M_w ( kg/mol ) | PDI (M_w/M_n) | Reference |
| 2,5-dialkoxy-α,α'-dichloro-p-xylene | KOtBu | THF | RT | ~70-90 | 50-200 | 150-600 | 2.5-4.0 | General data from literature on Gilch polymerization. |
| MEH-PPV monomer | KOtBu | n-pentane | 25 | 97 | 32 | - | - | [8] |
| MEH-PPV monomer | KOtBu | toluene | 55 | 65 | 397 | - | - | [8] |
| Symmetric dialkyl PPV derivatives | KOtBu | - | - | 37-69 | - | 35.1-79.8 | 2.61-3.59 | [9] |
| Hyperbranched PPV derivatives (P1-P3) | KOtBu | THF | 0 to RT | - | ~1000 | - | - | [4] |
| Poly(9,9-dialkylfluorene-2,7-vinylene) (PFV) | KOtBu | THF | -78 to RT | - | - | - | - | [10] |
Characterization of Chlorinated PPV
The synthesized polymer should be characterized to confirm its structure, molecular weight, and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and the absence of saturated defects.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic vibrational modes of the polymer, such as the trans-vinylene C-H out-of-plane bending at ~965 cm⁻¹.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
UV-Visible (UV-Vis) Spectroscopy: To determine the absorption spectrum and estimate the optical bandgap of the conjugated polymer.
-
Photoluminescence (PL) Spectroscopy: To measure the emission spectrum and quantum yield.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Conclusion
The synthesis of poly(p-phenylene vinylene) from this compound presents an intriguing route to novel chlorinated PPV derivatives. The adapted Gilch polymerization protocol provided herein offers a solid starting point for researchers. However, due to the increased reactivity and potential for side reactions with a highly chlorinated precursor, careful optimization of reaction conditions is paramount. The successful synthesis and characterization of these materials could lead to advancements in organic electronic devices with tailored properties.
References
- 1. Poly(p-phenylene vinylene) - Wikipedia [en.wikipedia.org]
- 2. PPV Polymerization through the Gilch Route: Diradical Character of Monomers. | Semantic Scholar [semanticscholar.org]
- 3. bu.edu.eg [bu.edu.eg]
- 4. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research Portal [openresearch.surrey.ac.uk]
- 7. The Gilch Synthesis of Poly(p-phenylene vinylenes): Mechanistic Knowledge in the Service of Advanced Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simple improvements to Gilch synthesis and molecular weight modulation of MEH-PPV - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of poly(p-phenylene vinylene) materials via the precursor routes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. thaiscience.info [thaiscience.info]
Application Note & Protocol: A Proposed Method for the Hydrolysis of Hexachloroparaxylene to Terephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed laboratory-scale protocol for the synthesis of terephthalic acid via the hydrolysis of α,α,α,α',α',α'-hexachloro-p-xylene. As this specific transformation is not widely documented in scientific literature, this protocol is inferred from established principles of nucleophilic substitution reactions of benzylic halides. The proposed method involves a vigorous hydrolysis under basic conditions, followed by acidification to yield terephthalic acid. This application note provides a detailed experimental procedure, a summary of proposed reaction parameters, and visual diagrams of the reaction pathway and experimental workflow to guide researchers in this novel synthesis.
Introduction
Terephthalic acid is a critical commodity chemical, primarily used as a monomer in the production of polyethylene (B3416737) terephthalate (B1205515) (PET) and other polyesters. The dominant industrial synthesis route involves the catalytic oxidation of p-xylene. While effective, this process requires high temperatures and pressures. The exploration of alternative synthetic pathways is of academic and industrial interest.
This document proposes a method for the synthesis of terephthalic acid starting from α,α,α,α',α',α'-hexachloro-p-xylene. This starting material can be synthesized via the exhaustive free-radical chlorination of p-xylene. The core of the proposed protocol is the hydrolysis of the six benzylic C-Cl bonds to hydroxyl groups, which upon tautomerization and subsequent oxidation (or direct hydrolysis to the carboxylate) would yield the terephthalate dianion, followed by protonation to afford terephthalic acid. The hydrolysis of benzylic halides is a known transformation, though the exhaustive hydrolysis of a hexachlorinated substrate likely requires forcing reaction conditions.
Proposed Reaction Pathway
The overall transformation involves the conversion of the two trichloromethyl groups of hexachloroparaxylene into carboxylic acid functionalities. This is anticipated to proceed via a series of nucleophilic substitution reactions where hydroxide (B78521) ions displace the chloride ions. The resulting geminal triols are unstable and would readily lose water to form the carboxylic acid.
Experimental Protocol
Safety Precautions: This protocol involves corrosive and potentially hazardous materials. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Materials:
-
α,α,α,α',α',α'-Hexachloro-p-xylene
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Distilled water
-
Concentrated hydrochloric acid (HCl)
-
Ethanol (for recrystallization)
-
Round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Buchner funnel and filter paper
-
pH paper or a pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add α,α,α,α',α',α'-hexachloro-p-xylene.
-
Hydrolysis: Prepare a 10-20% (w/v) aqueous solution of sodium hydroxide or potassium hydroxide. Add the basic solution to the round-bottom flask in a stoichiometric excess (at least 6-8 equivalents relative to the this compound).
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction is expected to be slow, and a prolonged reflux period of 12-24 hours is recommended. Monitor the reaction progress by taking small aliquots, quenching with acid, and analyzing by a suitable technique (e.g., TLC or LC-MS) if a method is developed.
-
Cooling and Filtration: After the reflux period, allow the reaction mixture to cool to room temperature. A precipitate of the disodium (B8443419) or dipotassium (B57713) terephthalate salt may form. If so, collect the salt by vacuum filtration. Otherwise, proceed to the next step with the entire reaction mixture.
-
Acidification: Slowly and with stirring, add concentrated hydrochloric acid to the aqueous solution (or the filtered salt re-dissolved in a minimum amount of water) until the pH is strongly acidic (pH 1-2). Terephthalic acid is poorly soluble in acidic aqueous solutions and will precipitate out.
-
Isolation of Crude Product: Cool the acidified mixture in an ice bath to maximize precipitation. Collect the crude terephthalic acid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product on the filter with cold distilled water to remove any inorganic salts.
-
Purification: The crude terephthalic acid can be purified by recrystallization from hot water or ethanol.
-
Drying: Dry the purified terephthalic acid in a vacuum oven to a constant weight.
-
Characterization: Characterize the final product using standard analytical techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy to confirm its identity and purity.
Data Presentation
The following table summarizes the proposed quantitative parameters for the hydrolysis of this compound. Researchers should optimize these conditions based on experimental observations.
| Parameter | Proposed Value/Range | Notes |
| Reactants | ||
| α,α,α,α',α',α'-Hexachloro-p-xylene | 1 equivalent | Starting material. |
| Sodium Hydroxide (or KOH) | 6 - 8 equivalents | A significant excess is proposed to drive the reaction to completion. |
| Solvent | ||
| Water | Sufficient to make a 10-20% NaOH solution | The reaction is performed in an aqueous medium. |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 100-110 °C) | To provide sufficient energy for the multiple substitution reactions. |
| Reaction Time | 12 - 24 hours | An extended reaction time is anticipated due to the stability of the C-Cl bonds. |
| Work-up & Purification | ||
| Acidification pH | 1 - 2 | To ensure complete precipitation of terephthalic acid. |
| Recrystallization Solvent | Hot water or Ethanol | For purification of the crude product. |
| Expected Outcome | ||
| Theoretical Yield | To be determined experimentally | The yield will depend on the efficiency of the hydrolysis. |
| Purity | >95% after recrystallization | Purity should be assessed by appropriate analytical methods. |
Visualizations
Caption: Proposed reaction pathway for the hydrolysis of this compound.
Caption: Proposed experimental workflow for terephthalic acid synthesis.
Disclaimer
This document provides a proposed protocol based on established chemical principles. The reaction conditions and outcomes are theoretical and have not been experimentally validated by the authors. Researchers should exercise caution and perform their own risk assessments before attempting this procedure. Optimization of the reaction conditions will likely be necessary to achieve a satisfactory yield and purity of the desired product.
Application of Hexachloroparaxylene in Agrochemical Synthesis: The Case of Chlorthal-dimethyl
Introduction
Hexachloroparaxylene (HCPX), also known as 1,4-bis(trichloromethyl)benzene, is a halogenated aromatic compound that serves as a crucial intermediate in the synthesis of various agrochemicals.[1] Its primary application in this sector is as a precursor for the production of the pre-emergent herbicide Chlorthal-dimethyl (also known by the common name DCPA or the trade name Dacthal®).[2][3] Chlorthal-dimethyl is effective in controlling annual grasses and a variety of broadleaf weeds in a range of crops, including cotton, soybeans, onions, and turf.[4] The synthesis of Chlorthal-dimethyl from HCPX is a multi-step process that highlights the utility of this chlorinated intermediate in constructing complex and commercially significant agrochemical molecules.
Synthesis Pathway
The conversion of this compound to Chlorthal-dimethyl is typically achieved in two principal reaction steps:
-
Hydrolysis of this compound: The first step involves the hydrolysis of the two trichloromethyl groups of HCPX to carboxylic acid functionalities, yielding tetrachloroterephthalic acid (TCTA). This transformation can be achieved through various methods, including direct hydrolysis with water in the presence of a catalyst or via the formation of an intermediate acid chloride.
-
Esterification of Tetrachloroterephthalic Acid: The resulting TCTA is then subjected to esterification with methanol. This reaction, typically catalyzed by a strong acid, converts the two carboxylic acid groups into their corresponding methyl esters, affording the final product, Chlorthal-dimethyl.
The overall synthetic scheme is presented below:
References
- 1. US3878244A - Process for the production of terephthalic acid dichloride - Google Patents [patents.google.com]
- 2. Dimethyl tetrachloroterephthalate - Wikipedia [en.wikipedia.org]
- 3. p-Xylene Oxidation to Terephthalic Acid: New Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9556090B2 - Method for the preparation of trichloromethyl-group-substituted benzene - Google Patents [patents.google.com]
Synthesis of Flame Retardants from Hexachloroparaxylene: A Feasibility Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extensive research into the synthesis of flame retardants derived directly from hexachloroparaxylene has yielded limited specific protocols or application data. This compound, a highly chlorinated aromatic compound, is not a commonly documented precursor for the synthesis of standalone flame-retardant additives. However, its chemical structure suggests potential inherent flame-retardant properties and relevance to the broader class of chlorinated flame retardants. This document provides an overview of the theoretical flame-retardant mechanisms applicable to such compounds and explores related synthetic pathways to inherently flame-resistant materials. Due to the absence of specific experimental data on flame retardants synthesized from this compound, this report will focus on the general principles and mechanisms of chlorinated flame retardants.
Theoretical Mechanisms of Flame Retardancy
Chlorinated compounds, particularly those with high halogen content like this compound, can impart flame retardancy through two primary mechanisms: gas-phase and condensed-phase inhibition.
Gas-Phase Inhibition: Upon thermal decomposition, chlorinated flame retardants release halogen radicals (e.g., Cl•). These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction in the flame. This interruption of the combustion cycle cools the flame and reduces its ability to sustain itself.
Condensed-Phase Action: In the solid phase of a burning material, the presence of a chlorinated compound can promote the formation of a protective char layer. This char acts as a physical barrier, insulating the underlying material from heat and oxygen, and reducing the release of flammable volatiles into the gas phase. The high chlorine content of this compound could theoretically contribute to this charring effect.
A synergistic effect is often observed when halogenated flame retardants are used in conjunction with antimony compounds, such as antimony trioxide. The antimony halide species formed during combustion are even more effective at radical trapping in the gas phase.
Potential Applications and Related Syntheses
While direct synthesis of flame-retardant additives from this compound is not well-documented, its aromatic core and chlorine content are features found in some inherently flame-resistant polymers. For instance, aromatic polyamides (aramids), known for their exceptional thermal stability and flame resistance, are synthesized from aromatic diamines and diacid chlorides. While not a direct synthesis from this compound, the chemistry of creating thermally stable aromatic polymers is a relevant area of exploration.
General Experimental Considerations for Chlorinated Flame Retardants
The following is a generalized protocol for incorporating a solid, chlorinated additive into a polymer matrix, which is a common application for this class of flame retardants. Note: This is a theoretical workflow and has not been specifically validated for this compound.
Protocol: Incorporation of a Solid Chlorinated Additive into a Polymer Matrix
-
Materials:
-
Polymer resin (e.g., polyethylene, polypropylene)
-
Chlorinated flame retardant
-
Synergist (e.g., antimony trioxide) (optional)
-
Processing equipment (e.g., twin-screw extruder, compression molder)
-
-
Procedure:
-
Drying: Dry the polymer resin and additives to remove any residual moisture, which can affect processing and final properties.
-
Premixing: Dry blend the polymer resin, chlorinated flame retardant, and any synergist in the desired weight percentages.
-
Melt Compounding: Feed the premixed blend into a twin-screw extruder. The extruder melts, mixes, and homogenizes the components. The temperature profile of the extruder should be optimized for the specific polymer being used.
-
Pelletizing: The extruded strand is cooled in a water bath and then cut into pellets.
-
Specimen Preparation: The compounded pellets are dried and then processed into test specimens using an injection molder or compression molder according to standard testing protocols (e.g., UL-94, LOI).
-
Data Presentation
As no specific quantitative data for flame retardants synthesized from this compound is available, the following table provides a general overview of the properties of common chlorinated flame retardants for comparative purposes.
| Flame Retardant Type | Chlorine Content (%) | Thermal Stability (TGA, °C) | Typical Applications |
| Chlorinated Paraffins | 40-70 | 200-300 | PVC, rubber, textiles, coatings[1] |
| Dechlorane Plus | ~65 | >350 | Polyamides, polyesters |
| Chlorendic Anhydride | ~55 | 250-350 | Unsaturated polyester (B1180765) resins, epoxy resins |
Visualizations
Diagram 1: General Mechanism of Halogenated Flame Retardants
Caption: Gas and condensed phase mechanisms of chlorinated flame retardants.
Conclusion
While the direct synthesis of flame retardants from this compound is not a well-established field with available protocols, the fundamental principles of halogenated flame retardants provide a framework for understanding its potential in this application. A highly chlorinated aromatic structure is conducive to both gas-phase radical trapping and condensed-phase char formation, key mechanisms for imparting flame retardancy. Future research could explore the reactivity of this compound to introduce other flame-retardant moieties or its efficacy as an additive in various polymer systems. However, for current practical applications, researchers should refer to the extensive literature on established chlorinated and other flame-retardant systems.
References
Application Notes and Protocols for Hexachloroparaxylene as a Crosslinking Agent in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of hexachloroparaxylene (HCPX) as a crosslinking agent in polymer chemistry, with a focus on the radiation-induced crosslinking of butadiene-nitrile rubber (NBR). Detailed experimental protocols, quantitative data, and mechanistic insights are presented to guide researchers in utilizing this versatile crosslinking agent.
Introduction to this compound in Polymer Crosslinking
This compound (HCPX), chemically known as 1,4-Bis(trichloromethyl)benzene, is a halogenated aromatic compound.[1] While it has applications as an intermediate in the synthesis of various chemicals, its utility as a crosslinking agent in polymer chemistry is of significant interest.[1] Crosslinking is a process that introduces chemical bonds between polymer chains, forming a three-dimensional network.[2] This network structure enhances the mechanical properties, thermal stability, and chemical resistance of the polymer.[2]
HCPX is particularly effective in the radiation-induced crosslinking of elastomers such as butadiene-nitrile rubber (NBR), also known as SKN.[1] The process typically involves the use of gamma radiation in the presence of an activator, such as zinc oxide (ZnO).[1]
Experimental Protocols
The following protocols are based on established methodologies for the radiation crosslinking of butadiene-nitrile rubber using this compound.
Materials and Equipment
-
Polymer: Butadiene-nitrile rubber (SKN-40)
-
Crosslinking Agent: this compound (HCPX)
-
Activator: Zinc Oxide (ZnO)
-
Mixing Equipment: Two-roll mill
-
Molding Equipment: Hydraulic press with a mold for desired sample dimensions
-
Irradiation Source: 60Co gamma radiation source
-
Analytical Equipment:
-
Tensile testing machine
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Sample Preparation
-
Mastication: Masticate the raw butadiene-nitrile rubber (100 parts by weight) on a two-roll mill until a coherent sheet is formed.
-
Incorporation of Additives:
-
Add this compound (e.g., 2 parts by weight) to the rubber and mill until it is uniformly dispersed.
-
Add zinc oxide (e.g., 5 parts by weight) and continue milling to ensure homogeneous mixing.[1]
-
-
Homogenization: Continue milling the rubber compound for a specified time (e.g., 15-20 minutes) to ensure complete homogenization of all components.
-
Molding:
-
Take the homogenized rubber compound and place it in a pre-heated mold of the desired dimensions for test specimens.
-
Press the compound in a hydraulic press at a specific temperature and pressure (e.g., 150°C and 10 MPa) for a set duration (e.g., 10 minutes) to form sheets.
-
-
Cooling: Cool the molded sheets to room temperature under pressure to prevent warping.
-
Specimen Cutting: Cut dumbbell-shaped specimens for tensile testing and appropriate sized samples for thermal analysis from the molded sheets.
Radiation Crosslinking Procedure
-
Sample Placement: Place the prepared rubber specimens in airtight containers or wrap them in an inert atmosphere (e.g., nitrogen) to minimize oxidative degradation during irradiation.
-
Irradiation: Expose the samples to a 60Co gamma radiation source at a specified dose. A dose of 150 kGy has been shown to be effective for this system.[1] The dose rate should be controlled and monitored throughout the process.
-
Post-Irradiation: After irradiation, handle the samples with appropriate safety precautions. Allow any induced radioactivity to decay to safe levels if necessary.
Data Presentation: Properties of HCPX-Crosslinked NBR
The following tables summarize the expected quantitative data for butadiene-nitrile rubber crosslinked with this compound and gamma radiation. The data is presented for both the uncrosslinked (control) and crosslinked material for comparison.
Table 1: Mechanical Properties of Uncrosslinked vs. HCPX-Crosslinked NBR
| Property | Uncrosslinked NBR (Control) | HCPX-Crosslinked NBR (150 kGy) |
| Tensile Strength (MPa) | ~ 3-5 | ~ 15-20 |
| Elongation at Break (%) | > 500 | ~ 200-300 |
| Modulus at 100% Elongation (MPa) | ~ 1-2 | ~ 4-6 |
| Hardness (Shore A) | ~ 40-50 | ~ 60-70 |
Table 2: Thermal Properties of Uncrosslinked vs. HCPX-Crosslinked NBR
| Property | Uncrosslinked NBR (Control) | HCPX-Crosslinked NBR (150 kGy) |
| Decomposition Temperature (Td, °C at 5% weight loss) | ~ 350 | ~ 380 |
| Glass Transition Temperature (Tg, °C) | ~ -25 | ~ -20 |
| Crosslink Density (mol/cm³) | N/A | Significantly Increased |
Note: The values presented are approximate and can vary depending on the specific grade of NBR, precise formulation, and processing conditions.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the preparation and crosslinking of butadiene-nitrile rubber with this compound.
Proposed Crosslinking Mechanism
The radiation-induced crosslinking of NBR in the presence of HCPX and ZnO is hypothesized to proceed through a free-radical mechanism. The following diagram outlines the proposed signaling pathway.
Mechanism Description:
-
Initiation: High-energy gamma radiation cleaves the carbon-chlorine bonds in this compound, generating highly reactive free radicals. These radicals can then abstract hydrogen atoms from the butadiene-nitrile rubber polymer chains, creating polymer radicals.
-
Propagation and Crosslinking: The polymer radicals can then combine with each other to form stable carbon-carbon crosslinks, creating a three-dimensional network. Zinc oxide acts as an activator, potentially by forming intermediate complexes that facilitate the crosslinking reactions and neutralize acidic byproducts.
Conclusion
This compound, in conjunction with gamma radiation and zinc oxide, serves as an effective system for crosslinking butadiene-nitrile rubber. This process leads to significant improvements in the mechanical and thermal properties of the elastomer. The provided protocols and data offer a foundational guide for researchers and professionals to explore and optimize the use of HCPX as a crosslinking agent for various polymer applications. Further investigation into the precise mechanism and the influence of varying concentrations of HCPX and ZnO can lead to tailored material properties for specific end-use requirements.
References
Application Notes and Protocols for High-Temperature Reactions of Hexachloroparaxylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup and protocols for studying the high-temperature reactions of α,α,α,α',α',α'-hexachloro-p-xylene. The primary focus is on gas-phase pyrolysis, a common method for investigating the thermal decomposition of chlorinated hydrocarbons. The protocols outlined below are synthesized from established methodologies for related compounds and are intended to serve as a detailed guide for designing and conducting such experiments.
Introduction
High-temperature reactions of halogenated organic molecules are of significant interest in various fields, including polymer synthesis, environmental science, and materials science. Hexachloroparaxylene, a fully chlorinated derivative of p-xylene, is a precursor for synthesizing novel materials and a model compound for studying the thermal degradation of complex chlorinated pollutants. Understanding its behavior at elevated temperatures is crucial for controlling reaction pathways to obtain desired products or to ensure complete decomposition in waste treatment processes. The primary high-temperature reaction of this compound is pyrolysis, which involves thermal decomposition in an inert atmosphere. This process can lead to the formation of a variety of smaller molecules and potentially polymeric materials.
Experimental Setup
The high-temperature gas-phase reaction of this compound is typically carried out in a controlled pyrolysis apparatus. The key components of this setup are a sample introduction system, a high-temperature reactor (often a tube furnace), a product collection system, and an analytical system for product identification and quantification.
A widely used and effective method for both qualitative and quantitative analysis of the pyrolysis products is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). This technique allows for the thermal decomposition of a sample in a controlled environment, followed immediately by the separation and identification of the resulting volatile products.
Experimental Protocols
Protocol for Pyrolysis in a Tube Furnace
This protocol describes a general procedure for the preparative scale pyrolysis of this compound to generate products for further analysis or use.
Materials:
-
α,α,α,α',α',α'-Hexachloro-p-xylene (solid)
-
Inert carrier gas (e.g., Nitrogen, Argon)
-
Solvent for product trapping (e.g., Dichloromethane, Chloroform)
-
Drying agent (e.g., anhydrous Sodium Sulfate)
Apparatus:
-
High-purity inert gas cylinder with regulator
-
Mass flow controller
-
Quartz or ceramic tube furnace with programmable temperature controller
-
Sample boat (quartz or ceramic)
-
Gas-tight fittings for the reaction tube
-
Cold trap (e.g., a U-tube immersed in a dry ice/acetone bath or liquid nitrogen)
-
Bubbler
Procedure:
-
System Preparation: Assemble the tube furnace apparatus, ensuring all connections are gas-tight. Purge the entire system with the inert carrier gas for at least 30 minutes to remove any residual air and moisture.
-
Sample Loading: Accurately weigh a desired amount of this compound (e.g., 100-500 mg) into a sample boat. Place the sample boat in the center of the quartz reaction tube.
-
Carrier Gas Flow: Set the inert carrier gas flow rate using the mass flow controller. A typical flow rate is 50-200 mL/min.
-
Product Trapping: Place a cold trap downstream of the reactor to collect condensable products. The trap should be cooled with a suitable coolant (e.g., dry ice/acetone at -78°C). A bubbler with a suitable solvent can be placed after the cold trap to capture any remaining volatile products.
-
Heating: Program the tube furnace to heat to the desired reaction temperature at a controlled rate (e.g., 10-20°C/min). The reaction temperature for the pyrolysis of chlorinated xylenes (B1142099) can range from 500°C to 900°C.
-
Reaction: Hold the furnace at the set temperature for the desired reaction time (e.g., 30-60 minutes).
-
Cooling: After the reaction is complete, turn off the furnace and allow it to cool to room temperature under the inert gas flow.
-
Product Collection: Carefully remove the cold trap and the bubbler. Allow the cold trap to warm to room temperature and rinse the condensed products with a suitable solvent. Combine this with the solvent from the bubbler. Dry the combined organic solution over a drying agent.
-
Analysis: The collected products can be analyzed by various techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.
Protocol for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Analysis
This protocol details the analytical procedure for identifying the thermal decomposition products of this compound.
Apparatus:
-
Pyrolyzer unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS) system.
-
Sample cups for the pyrolyzer.
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of this compound (typically 10-100 µg) into a sample cup.
-
Pyrolyzer Conditions: Set the pyrolysis temperature (e.g., in increments from 500°C to 900°C to study the temperature dependence of product formation). The pyrolysis is typically performed in an inert atmosphere (Helium).
-
GC-MS Conditions:
-
Injector: The interface between the pyrolyzer and the GC is typically held at a high temperature (e.g., 300°C) to ensure the transfer of all pyrolysis products.
-
GC Column: A capillary column suitable for separating halogenated hydrocarbons (e.g., a 5% phenyl-methylpolysiloxane column) should be used.
-
Oven Temperature Program: A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300°C) to elute all products.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
MS Detector: The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of, for example, 35-500 amu.
-
-
Data Analysis: Identify the pyrolysis products by comparing their mass spectra with a spectral library (e.g., NIST). The relative abundance of each product can be determined from the peak areas in the total ion chromatogram.
Data Presentation
The quantitative data obtained from the high-temperature reactions of this compound should be summarized in tables for clear comparison.
Table 1: Hypothetical Product Distribution from Pyrolysis of this compound at Different Temperatures
| Temperature (°C) | Main Product(s) | Relative Abundance (%) | Other Significant Products |
| 600 | Tetrachloro-p-xylene | 45 | Pentachloro-p-xylene, HCl |
| 700 | Dichloro-p-xylylene | 60 | Tetrachloro-p-xylene, HCl |
| 800 | Poly(p-phenylene vinylene) precursors | 55 | Chlorinated aromatic fragments, HCl |
| 900 | Carbonaceous material | 70 | Small chlorinated hydrocarbons, HCl |
Note: This data is illustrative and would need to be determined experimentally.
Table 2: GC-MS Parameters for Analysis of Pyrolysis Products
| Parameter | Value |
| Pyrolyzer | |
| Pyrolysis Temperature | 500 - 900 °C |
| Pyrolysis Time | 20 seconds |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium (1.2 mL/min) |
| Oven Program | 40°C (2 min), then 10°C/min to 300°C (10 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 35 - 500 amu |
| Source Temperature | 230 °C |
Visualizations
The following diagrams illustrate the experimental workflow and a potential reaction pathway.
Caption: Experimental workflow for the pyrolysis of this compound.
Caption: A simplified potential reaction pathway for this compound pyrolysis.
Application Notes and Protocols for the Quantification of Hexachloroparaxylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexachloroparaxylene (HCPX) is a halogenated aromatic compound. Due to its chemical nature as a persistent organic pollutant (POP), its quantification in various environmental and biological matrices is of significant interest. This document provides detailed application notes and protocols for the analytical quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These methods are crucial for monitoring its presence, understanding its environmental fate, and assessing potential toxicological impacts.
Analytical Methods Overview
The primary analytical techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for the analysis of volatile and semi-volatile organic compounds like HCPX. It offers high sensitivity, selectivity, and structural confirmation.[1][2]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for the separation and quantification of HCPX, particularly for samples that may be thermally labile or when derivatization is not desired.[3][4]
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical and depends on the sample matrix. The primary goal is to efficiently extract this compound from the matrix and remove interfering components.
1.1. Extraction from Solid Matrices (e.g., Soil, Sediment, Tissue)
A common technique for solid samples is Accelerated Solvent Extraction (ASE) or Soxhlet extraction.[5]
-
Protocol for Accelerated Solvent Extraction (ASE):
-
Homogenization: Homogenize the solid sample to ensure uniformity. For tissue samples, lyophilization (freeze-drying) may be necessary.
-
Mixing with Drying Agent: Mix the homogenized sample with a drying agent like anhydrous sodium sulfate (B86663) to remove residual water.
-
Extraction Cell Preparation: Pack an ASE cell with the sample mixture. In-cell cleanup can be performed by adding a layer of sorbent material such as Florisil or silica (B1680970) gel.
-
Extraction Parameters:
-
Solvent: Dichloromethane/Hexane (B92381) (1:1, v/v)
-
Temperature: 100 °C
-
Pressure: 1500 psi
-
Static Time: 5 minutes
-
Cycles: 2-3
-
-
Extract Collection: Collect the extract in a vial.
-
1.2. Extraction from Liquid Matrices (e.g., Water)
Solid-Phase Extraction (SPE) is a widely used and efficient method for extracting non-polar compounds like HCPX from aqueous samples.
-
Protocol for Solid-Phase Extraction (SPE):
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Sample Loading: Pass the water sample (e.g., 1 L) through the conditioned cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of a methanol/water solution (e.g., 10:90, v/v) to remove polar interferences.
-
Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.
-
Elution: Elute the retained this compound with a small volume (e.g., 5-10 mL) of a non-polar solvent like hexane or dichloromethane.
-
1.3. Extract Cleanup
For complex matrices, a separate cleanup step may be necessary to remove co-extracted interfering substances.
-
Protocol for Column Chromatography Cleanup:
-
Column Preparation: Prepare a glass chromatography column packed with activated silica gel or Florisil, topped with a layer of anhydrous sodium sulfate.
-
Sample Loading: Concentrate the sample extract to a small volume (e.g., 1-2 mL) and load it onto the column.
-
Elution: Elute the column with a non-polar solvent (e.g., hexane) to collect the fraction containing this compound. More polar interfering compounds will be retained on the column.
-
Concentration: Concentrate the collected fraction to the desired final volume before analysis.
-
Experimental Workflow for Sample Preparation
Caption: General workflow for the extraction and cleanup of this compound from solid and liquid matrices.
GC-MS Quantification Protocol
2.1. Instrumental Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole MS (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Mode: Splitless
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min
-
Ramp 1: 20 °C/min to 200 °C
-
Ramp 2: 10 °C/min to 300 °C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity.
2.2. Mass Spectrometry - Fragmentation
2.3. Calibration
Prepare a series of calibration standards of this compound in a suitable solvent (e.g., hexane or isooctane) over the expected concentration range of the samples. An internal standard (e.g., a labeled analog of a similar compound) should be used to correct for variations in sample injection and instrument response.
HPLC Quantification Protocol
3.1. Instrumental Parameters
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A typical starting point would be 80:20 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV-Vis Diode Array Detector (DAD) or Mass Spectrometer (MS)
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (typically in the range of 220-254 nm for chlorinated aromatics).
-
Injection Volume: 10 µL
3.2. Calibration
Prepare a series of calibration standards of this compound in the mobile phase or a compatible solvent.
Data Presentation
Quantitative data should be summarized in tables for clear comparison. Below are example tables with placeholder data for method validation parameters.
Table 1: GC-MS Method Validation Data (Illustrative Example for a Related Compound)
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Recovery (Spiked Soil) | 85 - 105% |
| Precision (RSD%) | < 15% |
Table 2: HPLC-UV Method Validation Data (Illustrative Example for a Related Compound)
| Parameter | Result |
| Linearity Range | 0.5 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.990 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Recovery (Spiked Water) | 90 - 110% |
| Precision (RSD%) | < 10% |
Method Validation
Analytical methods for the quantification of this compound must be validated to ensure they are fit for purpose. Key validation parameters include:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity and Range: The relationship between the instrument response and the concentration of the analyte, and the concentration range over which this relationship is linear.
-
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies using spiked matrix samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[6][7]
Logical Relationship of Method Validation Parameters
Caption: Interrelationship of key parameters in analytical method validation.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the quantitative analysis of this compound in various matrices. The choice between GC-MS and HPLC will depend on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. Proper method validation is essential to ensure the generation of reliable and accurate data for environmental monitoring and toxicological assessment. For specific applications, further optimization of the sample preparation and instrumental parameters may be required.
References
- 1. benchchem.com [benchchem.com]
- 2. ANALYTICAL METHODS - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Can I separate xylene isomers (o, m, p) by HPLC-UV? Methods? - Chromatography Forum [chromforum.org]
- 4. rsc.org [rsc.org]
- 5. Sample Preparation for Persistent Organic Pollutants (POPs) - AnalyteGuru [thermofisher.com]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. wjarr.com [wjarr.com]
Application Note: Analysis of Hexachloroparaxylene by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust method for the analysis of Hexachloroparaxylene (HCPX) using High-Performance Liquid Chromatography (HPLC) with UV detection. Given the structural similarities to other chlorinated hydrocarbons, a method adapted from the analysis of Hexachlorobenzene (B1673134) (HCB) is presented as a reliable starting point for quantification and purity assessment. This document provides comprehensive experimental protocols, system suitability parameters, and expected performance data to guide researchers in establishing a validated analytical procedure for HCPX.
Introduction
This compound is a halogenated aromatic compound with applications as an intermediate in the synthesis of various specialty chemicals, including pesticides and pharmaceutical ingredients. Accurate and precise analytical methods are crucial for quality control, stability testing, and impurity profiling during the manufacturing and development of products containing HCPX. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds due to its high resolution, sensitivity, and versatility.
This application note outlines a reversed-phase HPLC method that can be readily implemented for the analysis of this compound. The methodology is based on established protocols for structurally analogous chlorinated compounds, ensuring a high probability of success and providing a strong foundation for method validation.
Experimental Protocols
A detailed methodology for the HPLC analysis of this compound is provided below. This protocol is adapted from a validated method for Hexachlorobenzene and is expected to provide excellent separation and quantification for HCPX.[1][2][3]
1. Instrumentation and Chromatographic Conditions:
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile (B52724):Water (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Run Time | Approximately 10 minutes |
2. Reagent and Standard Preparation:
-
Mobile Phase Preparation: Mix 850 mL of HPLC-grade acetonitrile with 150 mL of HPLC-grade water. Degas the solution using an ultrasonic bath or vacuum filtration before use.
-
Standard Stock Solution (1000 ppm): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 ppm).
3. Sample Preparation:
The appropriate sample preparation method will depend on the sample matrix. For bulk drug substances, a simple "dilute and shoot" approach is often sufficient.
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a suitable volume of acetonitrile to obtain a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
For more complex matrices, such as biological fluids or environmental samples, a more rigorous sample clean-up procedure like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering components.
Method Validation Parameters
The following parameters should be assessed to ensure the suitability of the method for its intended purpose. The expected performance is based on typical results for similar chlorinated compounds.
| Parameter | Specification |
| Specificity | The peak for this compound should be well-resolved from any impurities or matrix components. |
| Linearity (R²) | ≥ 0.999 over the concentration range |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% for repeatability and intermediate precision |
| Limit of Detection (LOD) | To be determined experimentally, expected to be in the low ng/mL range. |
| Limit of Quantitation (LOQ) | To be determined experimentally, expected to be in the mid-to-high ng/mL range. |
Data Presentation
Table 1: System Suitability Test Results
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | N ≥ 2000 | > 5000 |
| Repeatability of Injections (%RSD) | ≤ 1.0% for 6 injections | < 0.5% |
Table 2: Quantitative Data (Hypothetical)
| Analyte | Retention Time (min) | Linearity (R²) (1-100 ppm) | LOQ (ppm) |
| This compound | ~ 4.5 | 0.9995 | 0.5 |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of method development, validation, and routine analysis.
Conclusion
The HPLC method described in this application note provides a reliable and robust framework for the quantitative analysis of this compound. The use of a standard C18 column, a simple isocratic mobile phase, and UV detection makes this method accessible to most analytical laboratories. By following the detailed experimental protocol and validating the key performance parameters, researchers can ensure the generation of accurate and precise data for quality control and research and development purposes.
References
- 1. researchgate.net [researchgate.net]
- 2. ANALYTICAL METHODS - Toxicological Profile for Hexachlorobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Development of an HPLC method for determination of pentachloronitrobenzene, hexachlorobenzene and their possible metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Aromatic Compounds Using Hexachloroparaxylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of hexachloroparaxylene (1,4-bis(trichloromethyl)benzene) as a versatile starting material for the synthesis of various aromatic compounds. The protocols outlined below are intended for use by trained professionals in a laboratory setting.
Introduction
This compound, a fully chlorinated derivative of p-xylene, serves as a robust precursor for a variety of aromatic compounds. The two trichloromethyl groups are highly reactive and susceptible to nucleophilic substitution and hydrolysis, making this compound a valuable building block in organic synthesis. Its applications range from the production of industrial monomers for high-performance polymers to the synthesis of novel compounds with potential applications in materials science and drug discovery.
Application Note 1: Synthesis of Terephthaloyl Chloride
Terephthaloyl chloride is a key monomer in the production of high-performance polymers such as Kevlar®. This protocol details its synthesis from this compound and terephthalic acid.[1][2][3][4]
Reaction Scheme
Caption: Synthesis of Terephthaloyl Chloride from this compound.
Quantitative Data Summary
| Parameter | Example 1[2][3] | Example 2[2][3] | Example 3[2][3] |
| Starting Materials | |||
| This compound | 289.6 g (crude) | (from 100g p-xylene) | (from 100g p-xylene) |
| Terephthalic Acid | 144.8 g | 153.8 g | 162.6 g |
| Catalyst | 0.145 g ZnCl₂ | 0.461 g FeCl₃ | 0.813 g ZnCl₂ |
| Reaction Conditions | |||
| Temperature (°C) | 120 | 130 | 140 |
| Reaction Time (hours) | 8 | 7 | 6 |
| Product Information | |||
| Product | Terephthaloyl Chloride | Terephthaloyl Chloride | Terephthaloyl Chloride |
| Yield (%) | 95.1 | 97.1 | 98.2 |
| Purity (chromatographic) | 99.93% | 99.91% | 99.94% |
| Melting Point (°C) | 82.3 | 82.2 | 82.5 |
Experimental Protocol
Materials:
-
1,4-bis(trichloromethyl)benzene crude product
-
Terephthalic acid
-
Catalyst (e.g., Zinc Chloride (ZnCl₂) or Ferric Chloride (FeCl₃))
-
Reaction flask equipped with a stirrer, heating mantle, and a system for venting HCl gas.
-
Vacuum distillation apparatus.
Procedure:
-
Charging the Reactor: In a suitable reaction flask, add the crude 1,4-bis(trichloromethyl)benzene and terephthalic acid in the desired molar ratio (see table for examples).
-
Catalyst Addition: Add the catalyst to the reaction mixture.
-
Reaction: Heat the mixture to the specified temperature (120-140 °C) with continuous stirring. The reaction progress can be monitored by the evolution of hydrogen chloride gas. Continue the reaction until the gas evolution ceases (typically 6-8 hours).
-
Purification: After the reaction is complete, cool the reaction mixture. Set up a vacuum distillation apparatus and distill the crude product to obtain pure terephthaloyl chloride.
Application Note 2: Synthesis of Poly(p-phenylene vinylene) (PPV) Derivatives
Derivatives of this compound, specifically 1,4-bis(halomethyl)benzenes, are crucial monomers for the synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives.[5][6][7] PPVs are important conductive polymers with applications in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices.[7] This protocol outlines a general procedure for the Gilch polymerization to synthesize PPV derivatives.
Experimental Workflow
References
- 1. Terephthaloyl chloride - Wikipedia [en.wikipedia.org]
- 2. Preparation method of terephthaloyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN104478696A - Preparation method of terephthaloyl chloride - Google Patents [patents.google.com]
- 4. Terephthaloyl chloride [yufenggp.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poly(p-phenylene vinylene) - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Terephthalic Acid from p-Xylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terephthalic acid (TPA) is a crucial commodity chemical, primarily utilized as a monomer in the production of polyethylene (B3416737) terephthalate (B1205515) (PET) and other polyesters. The industrial synthesis of TPA is predominantly achieved through the liquid-phase aerobic oxidation of p-xylene (B151628). This document outlines the detailed protocols and application notes for the synthesis of TPA from p-xylene, focusing on the industrially significant AMOCO process. While the initial query specified a chlorination step, extensive research indicates that the primary industrial route does not involve chlorination but rather a bromide-promoted oxidation.
Overview of the AMOCO Process
The AMOCO process is the most widespread technology for the production of purified terephthalic acid (PTA). It involves the direct liquid-phase catalytic oxidation of p-xylene with air in the presence of a transition-metal catalyst system within an acetic acid solvent.
The overall reaction is as follows:
C₆H₄(CH₃)₂ + 3O₂ → C₆H₄(COOH)₂ + 2H₂O
This process is highly exothermic and operates under elevated temperature and pressure to achieve high conversion and selectivity.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| p-Xylene | ≥99% | Sigma-Aldrich | Main reactant |
| Acetic Acid | Glacial, ≥99.7% | Fisher Scientific | Solvent |
| Cobalt(II) acetate (B1210297) tetrahydrate | ≥98% | Alfa Aesar | Catalyst |
| Manganese(II) acetate tetrahydrate | ≥99% | Acros Organics | Co-catalyst |
| Hydrobromic Acid | 48% in water | J.T. Baker | Bromide source (promoter) |
| Compressed Air | High Purity | Airgas | Oxidant |
| Deionized Water | - | - | For purification |
| Palladium on Carbon (5% Pd) | - | Johnson Matthey | Hydrogenation catalyst for purification |
| Hydrogen Gas | High Purity | Airgas | Reducing agent for purification |
Equipment
-
High-pressure reactor (e.g., Parr reactor) equipped with a mechanical stirrer, gas inlet, outlet, and temperature and pressure controls.
-
Reflux condenser.
-
Filtration apparatus (e.g., Büchner funnel).
-
Drying oven.
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis.
Synthesis of Crude Terephthalic Acid (CTA)
WARNING: This process involves high pressure, high temperature, and corrosive materials. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The high-pressure reactor must be operated by trained personnel.
-
Reactor Charging: In a high-pressure reactor, charge the following reagents in the specified order:
-
Acetic acid (solvent)
-
p-Xylene (reactant)
-
Cobalt(II) acetate tetrahydrate (catalyst)
-
Manganese(II) acetate tetrahydrate (co-catalyst)
-
Hydrobromic acid (promoter)
-
-
Reaction Setup: Seal the reactor and begin stirring. Purge the reactor with nitrogen gas to remove any residual air.
-
Reaction Conditions: Heat the reactor to the desired temperature (typically 175-225°C) and pressurize with compressed air to the target pressure (typically 15-30 bar).[1][2] The reaction is highly exothermic and may require cooling to maintain a constant temperature.
-
Reaction Monitoring: The reaction progress can be monitored by observing the oxygen uptake. The reaction is typically run for a duration of 8 to 24 hours to achieve high conversion of p-xylene.[1]
-
Product Isolation: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure. The crude terephthalic acid will precipitate out of the acetic acid solvent due to its low solubility.
-
Filtration and Washing: Filter the resulting slurry to collect the solid crude terephthalic acid. Wash the solid product with fresh acetic acid and then with deionized water to remove residual solvent and catalyst.
-
Drying: Dry the crude terephthalic acid in a vacuum oven at 100-120°C until a constant weight is achieved.
Purification of Crude Terephthalic Acid to Purified Terephthalic Acid (PTA)
The primary impurity in crude terephthalic acid is 4-carboxybenzaldehyde (4-CBA).[3] Purification is achieved through catalytic hydrogenation to reduce 4-CBA to p-toluic acid, which is more soluble in the crystallization mother liquor.
-
Dissolution: In a separate high-pressure reactor, dissolve the crude terephthalic acid in deionized water at an elevated temperature (e.g., 250°C) and pressure to keep the water in a liquid state.
-
Hydrogenation: Add a palladium on carbon catalyst to the reactor. Pressurize the reactor with hydrogen gas and maintain the temperature for a specified period to facilitate the reduction of 4-CBA.
-
Crystallization: After the hydrogenation is complete, cool the reactor to induce the crystallization of the purified terephthalic acid.
-
Isolation and Drying: Filter the purified terephthalic acid, wash with deionized water, and dry to obtain the final product.
Data Presentation
| Parameter | AMOCO Process | Notes |
| Reactants | p-Xylene, Air | - |
| Solvent | Acetic Acid | - |
| Catalyst System | Cobalt(II) acetate, Manganese(II) acetate, Hydrobromic acid | Homogeneous catalysis |
| Temperature | 175-225 °C | [1][2] |
| Pressure | 15-30 bar | [1][2] |
| Reaction Time | 8-24 hours | [1] |
| p-Xylene Conversion | >98% | [1] |
| Terephthalic Acid Selectivity | ~95% | [1] |
| Major Impurity in CTA | 4-carboxybenzaldehyde (4-CBA) | - |
| PTA Purity (after purification) | >99.9% | Contains <25 ppm 4-CBA[1] |
Reaction Pathway and Experimental Workflow
The synthesis of terephthalic acid from p-xylene proceeds through a series of oxidation steps. The experimental workflow involves the initial oxidation of p-xylene to crude terephthalic acid, followed by a purification step to obtain the final high-purity product.
Caption: Workflow for the synthesis of purified terephthalic acid from p-xylene.
The catalytic cycle of the AMOCO process involves the generation of active Co(III) species which act as the primary oxidizing agent. The bromide promoter plays a crucial role in the regeneration of the Co(III) catalyst.
Caption: Simplified catalytic cycle for the AMOCO process.
Safety and Handling
-
p-Xylene: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Flammable liquid and vapor.
-
Cobalt and Manganese Salts: Harmful if swallowed. May cause an allergic skin reaction. Suspected of causing cancer.
-
Hydrobromic Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
-
High-Pressure Operations: All high-pressure experiments must be conducted behind a blast shield. The reactor must be equipped with a rupture disc and pressure relief valve.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low p-xylene conversion | Insufficient reaction time, temperature, or pressure. Catalyst deactivation. | Increase reaction time, temperature, or pressure within safe limits. Check catalyst quality and concentration. |
| Low selectivity to TPA | Reaction conditions not optimal, leading to side reactions. | Adjust temperature and pressure. Ensure proper mixing. |
| High levels of 4-CBA in CTA | Incomplete oxidation. | Increase reaction time or oxygen partial pressure. |
| Poor purification results | Ineffective hydrogenation catalyst. Insufficient hydrogen pressure or temperature. | Use fresh catalyst. Increase hydrogen pressure and/or temperature. |
Conclusion
The synthesis of terephthalic acid from p-xylene via the AMOCO process is a well-established and highly optimized industrial method. Careful control of reaction parameters is essential to achieve high yields and purity. The purification of crude terephthalic acid is a critical step to produce polymer-grade material suitable for polyester (B1180765) manufacturing. Adherence to strict safety protocols is paramount when performing these high-temperature and high-pressure reactions.
References
Application Notes and Protocols for Hexachloroparaxylene in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols concerning the use of hexachloroparaxylene and related compounds as monomers in polymerization reactions. The focus is on providing structured data, detailed experimental methodologies, and visual representations of the processes involved. While direct polymerization of a monomer precisely named "this compound" via standard chemical vapor deposition (CVD) is not extensively documented in peer-reviewed literature, this document explores known polymerization pathways for highly chlorinated p-xylene (B151628) derivatives and provides the well-established protocol for the closely related and commercially significant monochlorinated parylene (Parylene C) as a reference standard.
Application Note 1: Spontaneous Polymerization of α,α,α',α',2,5-Hexachloro-p-xylylene
This section details the synthesis and spontaneous polymerization of a specific hexachlorinated p-xylylene isomer, α,α,α',α',2,5-hexachloro-p-xylylene (HCX), a highly reactive monomer that polymerizes without an external initiator.
Overview:
The monomer α,α,α',α',2,5-hexachloro-p-xylylene is synthesized in a two-step process involving chlorination followed by dechlorination. Once isolated, this crystalline yellow needle-like monomer undergoes spontaneous polymerization in both the solid state and in solution. The resulting homopolymer is generally insoluble in organic solvents.
Data Presentation: Synthesis and Polymerization Parameters
| Parameter | Value/Observation | Reference |
| Monomer Synthesis | ||
| Starting Material | α,α,α,α',α',α'-Hexachloro-p-xylene | [1] |
| Intermediate | α,α,α,α',α',α',2,5-Octachloro-p-xylene | [1] |
| Final Monomer | α,α,α',α',2,5-Hexachloro-p-xylylene (HCX) | [1] |
| Solid-State Polymerization | ||
| Reaction Order | Zero-order with respect to monomer concentration | [1] |
| Observation | Polymerizes spontaneously at room temperature. | [1] |
| Solution Polymerization (in Benzene) | ||
| Reaction Order | First-order with respect to monomer concentration | [1] |
| Rate Constant (30°C) | 5.56 x 10⁻⁵ sec⁻¹ | [1] |
| Activation Energy | 8.23 kcal/mol | [1] |
Experimental Protocols:
1. Synthesis of α,α,α',α',2,5-Hexachloro-p-xylylene (HCX) Monomer
-
Step 1: Chlorination: α,α,α,α',α',α'-Hexachloro-p-xylene is chlorinated to produce α,α,α,α',α',α',2,5-octachloro-p-xylene. Detailed conditions for this specific chlorination are not provided in the primary literature but would typically involve a chlorine source and a suitable catalyst.
-
Step 2: Dechlorination: The resulting α,α,α,α',α',α',2,5-octachloro-p-xylene is dechlorinated to yield the HCX monomer. This is a critical step to generate the reactive p-xylylene structure.[1]
2. Protocol for Spontaneous Solution Polymerization of HCX
-
Preparation: Prepare a solution of freshly synthesized α,α,α',α',2,5-hexachloro-p-xylylene in dry benzene (B151609) in a sealed reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Maintain the solution at a constant temperature (e.g., 30°C) with gentle stirring.
-
Monitoring: The progress of the polymerization can be monitored by techniques such as UV-Vis spectroscopy, following the disappearance of the monomer absorption peak.
-
Termination and Isolation: As the polymerization proceeds, the polymer will precipitate out of the solution due to its insolubility. The polymer can be isolated by filtration, washed with fresh solvent to remove any unreacted monomer, and dried under vacuum.
Mandatory Visualization:
Caption: Synthesis and polymerization of HCX.
Application Note 2: Electrochemical Synthesis of Poly(tetrachloro-p-xylylene)
This section describes an alternative route where α,α,α,α′,α′,α′-hexachloro-p-xylene serves as a precursor to a tetrachlorinated polymer via electrochemical reduction.
Overview:
In this process, α,α,α,α′,α′,α′-hexachloro-p-xylene is not the direct monomer. Instead, it undergoes a two-electron charge transfer that leads to the elimination of halide ions, forming an intermediate α,α,α′,α′-tetrachloro-p-xylylene monomer. This highly reactive species then polymerizes at the cathode to yield poly-α,α,α′,α′-tetrachloro-p-xylylene.[2]
Experimental Protocol (Conceptual):
-
Electrochemical Cell Setup: Assemble a divided or undivided electrochemical cell with a suitable cathode (e.g., mercury, platinum, or carbon-based) and anode.
-
Electrolyte Solution: Prepare a solution of α,α,α,α′,α′,α′-hexachloro-p-xylene in an appropriate aprotic solvent (e.g., acetonitrile, DMF) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate).
-
Controlled Potential Electrolysis: Apply a controlled cathodic potential sufficient to induce the reductive elimination of chlorine atoms from the starting material. The specific potential should be determined via cyclic voltammetry.
-
Polymer Deposition: As the tetrachloro-p-xylylene monomer is generated in situ, it will polymerize and deposit onto the surface of the cathode.
-
Isolation and Purification: After the electrolysis is complete, the polymer-coated cathode is removed, and the polymer film can be carefully detached. The polymer should be washed with a suitable solvent to remove residual electrolyte and starting material, followed by drying under vacuum.
Mandatory Visualization:
Caption: Electrochemical synthesis of poly(tetrachloro-p-xylylene).
Application Note 3: Chemical Vapor Deposition of Chlorinated Parylenes (Parylene C as a Model)
Due to the lack of specific literature on the CVD of this compound, this section details the Gorham process for the deposition of poly(chloro-p-xylylene) (Parylene C).[3] This process is the industry standard for producing high-quality, conformal polymer coatings and serves as a foundational protocol for any potential CVD of other chlorinated parylenes.
Overview:
The Gorham process is a three-step vacuum deposition method that transforms a stable solid dimer precursor into a reactive monomer gas, which then spontaneously polymerizes onto a substrate at room temperature.[3][4] This solvent-free process results in a pinhole-free, uniform coating that is highly valued in medical and electronic applications.[5]
Data Presentation: Gorham Process Parameters and Parylene C Properties
| Parameter | Typical Value/Range | Reference |
| Process Parameters | ||
| Dimer Precursor | Dichloro-[2.2]paracyclophane | [6] |
| Vaporization Temperature | 150 - 170 °C | [3] |
| Pyrolysis Temperature | 550 - 700 °C | [3] |
| Deposition Chamber Pressure | ~0.1 torr | [6] |
| Deposition Temperature | Room Temperature (~25 °C) | [6] |
| Parylene C Properties | ||
| Biocompatibility | USP Class VI, ISO 10993 | [1][7] |
| Dielectric Strength | High | [8] |
| Moisture Barrier | Excellent | [1] |
| Chemical Resistance | High | [8] |
Experimental Protocol: The Gorham Process for Parylene C Deposition
-
Substrate Preparation: The substrate to be coated must be thoroughly cleaned to ensure proper adhesion of the polymer film. For many substrates, an adhesion promoter such as Silane A-174 is applied.
-
Loading the Dimer: A measured quantity of the dichloro-[2.2]paracyclophane dimer is placed into the vaporizer section of the deposition system. The amount of dimer used will determine the final thickness of the polymer coating.
-
System Evacuation: The entire system, including the vaporizer, pyrolysis furnace, and deposition chamber, is evacuated to a base pressure typically below 0.1 torr.
-
Vaporization: The vaporizer is heated to approximately 150-170°C.[3] This causes the solid dimer to sublime directly into a gas.
-
Pyrolysis (Monomer Formation): The gaseous dimer flows from the vaporizer into the pyrolysis furnace, which is heated to a much higher temperature, around 550-700°C.[3] In this zone, the dimer is "cracked" into two molecules of the reactive chloro-p-xylylene monomer.
-
Deposition and Polymerization: The monomer gas then enters the room-temperature deposition chamber. Upon contact with the cooler surfaces of the substrate and the chamber walls, the monomer adsorbs and spontaneously polymerizes, forming a thin, conformal film of poly(chloro-p-xylylene). The substrate remains at or near room temperature throughout this process.
-
Process Completion: The process is complete when all of the initial dimer has been consumed. The system is then vented back to atmospheric pressure, and the coated substrates are removed.
Mandatory Visualization:
Caption: The three stages of the Gorham CVD process.
Applications in Research and Drug Development
While polymers from this compound are not well-characterized for biomedical applications, the closely related Parylene C is extensively used and serves as an important benchmark.
-
Medical Device Coatings: Parylene C is FDA-approved (USP Class VI) and widely used as a biocompatible and biostable coating for medical devices such as pacemakers, stents, catheters, and surgical instruments.[5][7][9] Its primary functions are to provide a barrier against moisture and bodily fluids, prevent corrosion, and offer a lubricious surface.[8][10]
-
Drug-Eluting Stents: Parylene has been used as a tie layer on drug-eluting stents, helping to adhere the therapeutic agent to the stent's surface and control its release.[5]
-
Biocompatible Encapsulation: Its excellent barrier properties and biocompatibility make it ideal for encapsulating sensitive electronic implants, protecting them from the harsh environment of the human body while also protecting the body from the device.[5]
-
Research Applications: In a research setting, the conformality of parylene coatings is used to modify the surface properties of microfluidic devices, sensors, and cell culture substrates.[11]
The potential for highly chlorinated parylenes, such as those derived from this compound, in these fields is currently unknown. Increased chlorination could potentially enhance barrier properties and thermal stability, but it would also necessitate comprehensive biocompatibility and toxicology studies before any consideration for in vivo applications.
References
- 1. researchgate.net [researchgate.net]
- 2. vsiparylene.com [vsiparylene.com]
- 3. rsc.org [rsc.org]
- 4. bdt.semi.ac.cn [bdt.semi.ac.cn]
- 5. Three Common Medical Applications for Parylene | Specialty Coating Systems [scscoatings.com]
- 6. researchgate.net [researchgate.net]
- 7. vsiparylene.com [vsiparylene.com]
- 8. hzo.com [hzo.com]
- 9. The Parylene Coating In The Healthcare Industry [tymagnets.com]
- 10. advancedcoating.com [advancedcoating.com]
- 11. researchgate.net [researchgate.net]
Safe Handling and Disposal of Hexachloroparaxylene: Application Notes and Protocols for the Research Laboratory
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and disposal of Hexachloroparaxylene (CAS No. 68-36-0) in a laboratory setting. Adherence to these procedures is critical to minimize risks and ensure a safe working environment.
Chemical and Physical Properties
This compound, also known as 1,4-Bis(trichloromethyl)benzene, is a light-yellow crystalline powder.[1] A summary of its key chemical and physical properties is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₈H₄Cl₆ | [2] |
| Molecular Weight | 312.84 g/mol | [1] |
| Appearance | Light-yellow crystalline powder | [1] |
| Melting Point | 108-110 °C | [1][2] |
| Boiling Point | 296.7 °C | [3] |
| Density | 1.585 g/cm³ (at 20°C) | [3] |
| Solubility | Soluble in hot Methanol | [4][5] |
| Vapor Pressure | 0.00102 mmHg | [2] |
Health Hazard Information
This compound is classified as a corrosive solid that can cause severe skin burns and eye damage.[4][6] Inhalation of dust or mist may lead to severe irritation of the respiratory tract.[1]
| Toxicity Data | Value | Reference |
| Oral LD50 (Rat) | 3200 mg/kg | [1][6] |
| Reproductive Toxicity (Rat) | TDLo: 2330 mg/kg (26 weeks, male) | [6] |
| Carcinogenic, Mutagenic, Teratogenic Effects | Not available | [1] |
Safe Handling Procedures
Engineering Controls
-
Fume Hood: All work with this compound, especially when heating or generating dust, must be conducted in a properly functioning chemical fume hood.
-
Ventilation: Ensure adequate general laboratory ventilation to minimize the potential for vapor accumulation.
Personal Protective Equipment (PPE)
A comprehensive list of required PPE is provided below. Always inspect PPE for integrity before use.
| PPE | Specifications |
| Eye Protection | Chemical safety goggles and a face shield are mandatory. |
| Hand Protection | Wear impervious gloves, such as nitrile or neoprene. |
| Respiratory Protection | A NIOSH-approved respirator for dusts and organic vapors should be used if there is a risk of inhalation. |
| Protective Clothing | A lab coat, closed-toe shoes, and additional protective clothing as needed to prevent skin contact. |
General Hygiene Practices
-
Avoid inhalation of dust and vapors.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the chemical.
Experimental Protocols
Protocol for a Typical Reaction Using this compound
-
Preparation:
-
Don all required PPE.
-
Ensure the work area within the chemical fume hood is clean and uncluttered.
-
Assemble all necessary glassware and equipment.
-
Weigh the required amount of this compound in a tared, sealed container within the fume hood.
-
-
Reaction Setup:
-
Carefully transfer the weighed this compound to the reaction vessel under an inert atmosphere if the reaction is sensitive to air or moisture.
-
Add solvents and other reagents slowly to the reaction vessel.
-
If heating is required, use a controlled heating mantle with a temperature probe.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction carefully, if necessary, by slowly adding the quenching agent.
-
Perform extractions and washes within the fume hood.
-
-
Decontamination:
-
Decontaminate all glassware and equipment that came into contact with this compound. A recommended procedure is to rinse with a suitable organic solvent (e.g., acetone, ethanol) followed by washing with soap and water. Collect the initial solvent rinse as hazardous waste.
-
Emergency Procedures
Spill Response
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep the solid material into a labeled, sealable container for hazardous waste. Avoid creating dust.
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Collect all cleanup materials in a sealed bag for hazardous waste disposal.
-
-
Major Spill:
-
Evacuate the laboratory immediately and alert others.
-
Contact the institution's emergency response team.
-
Provide details of the spilled chemical.
-
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Procedures
All waste containing this compound must be treated as hazardous waste.
Waste Collection
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., gloves, paper towels), in a clearly labeled, sealed, and chemically resistant container.
-
Liquid Waste: Collect liquid waste containing this compound in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste streams.
Laboratory-Scale Neutralization/Degradation Protocol (for small residual amounts)
Note: This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE.
Principle: While specific degradation data for this compound is limited in readily available literature, a common method for the degradation of chlorinated hydrocarbons is through reduction. A plausible laboratory-scale method involves the use of a reducing agent in a suitable solvent.
Materials:
-
Sodium borohydride (B1222165) (NaBH₄)
-
Stir plate and stir bar
-
Reaction flask
-
Quenching agent (e.g., dilute acetic acid)
Protocol:
-
In a chemical fume hood, dissolve the residual this compound in a minimal amount of ethanol or isopropanol in a reaction flask equipped with a stir bar.
-
Slowly and portion-wise, add an excess of sodium borohydride to the stirred solution. The reaction may be exothermic.
-
Allow the reaction to stir at room temperature for several hours to ensure complete reduction.
-
After the reaction is complete, carefully quench the excess sodium borohydride by the slow, dropwise addition of dilute acetic acid until the effervescence ceases.
-
The resulting solution should be collected as hazardous waste for final disposal by the institution's environmental health and safety office.
Final Disposal
-
All hazardous waste containers must be properly labeled with the contents and associated hazards.
-
Arrange for pickup and disposal of the hazardous waste through your institution's environmental health and safety department, following all local, state, and federal regulations.
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for the disposal of this compound waste.
References
- 1. Removal of chlorinated hydrocarbons by means of direct electric current - a laboratory experiment [inis.iaea.org]
- 2. researchgate.net [researchgate.net]
- 3. cloudfront.zoro.com [cloudfront.zoro.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Degradation Kinetics of Chlorinated Aromatic Compounds in Saturated ... - Google Books [books.google.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Scale-up Synthesis of Hexachloroparaxylene for Industrial Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexachloroparaxylene (HCPX), also known by its systematic name α,α,α,α',α',α'-Hexachloro-p-xylene or 1,4-Bis(trichloromethyl)benzene, is a halogenated aromatic compound with the chemical formula C₈H₄Cl₆ and CAS Number 68-36-0.[1][2] It serves as a crucial and versatile intermediate in various industrial sectors. Its primary applications include the synthesis of agrochemicals like pesticides, herbicides, and insecticides.[1] Furthermore, HCPX acts as a key building block in the development of certain active pharmaceutical ingredients (APIs) and is utilized in the production of specialty resins and polymers.[1] The compound is typically produced via a high-yield, exhaustive chlorination of p-xylene (B151628), making it an inexpensive and readily available starting material for further chemical synthesis.[3]
This document provides detailed protocols for the scale-up synthesis of this compound, focusing on an efficient one-pot process. It also includes comprehensive safety and handling guidelines essential for laboratory and industrial environments.
Synthesis Pathway
The industrial synthesis of this compound is achieved through the direct chlorination of p-xylene. The process involves two main stages occurring in a single pot: initial chlorination of the aromatic ring followed by the exhaustive chlorination of the methyl side chains. A Lewis acid, such as ferric chloride, is used to catalyze the reaction.[4]
Caption: Reaction pathway for the synthesis of this compound from p-xylene.
Scale-up Experimental Protocol
This protocol is based on an efficient, continuous process for preparing α,α',2,3,5,6-hexachloro-p-xylene without the need for isolating the ring-chlorinated intermediate, which is advantageous for commercial operations.[4]
1. Materials and Equipment
-
Reactants: p-Xylene, Chlorine gas (Cl₂), Perchloroethylene (solvent), Ferric Chloride (FeCl₃, Lewis acid catalyst).
-
Equipment: A suitably sized glass-lined or corrosion-resistant reaction vessel equipped with a mechanical stirrer, heating and cooling mantle, a gas inlet tube for chlorine, a condenser connected to a scrubber system for acid gases, and a bottom outlet valve. Filtration apparatus for catalyst removal.
2. Synthesis Procedure
-
Reactor Charging: Charge the reaction vessel with 1 part by weight of p-xylene and at least 2 parts by weight of perchloroethylene. Add the ferric chloride catalyst, approximately 1% by weight of the p-xylene.[4]
-
Initial Reaction Phase (Ring Chlorination): Begin vigorous agitation. Heat the mixture to a temperature between 75°C and 85°C.[4] Start bubbling chlorine gas into the mixture at a controlled rate (e.g., 0.5-0.6 parts per hour).[4] The heat of the reaction will contribute to maintaining the temperature, which should be carefully controlled.[4] This phase primarily results in the chlorination of the four positions on the aromatic ring.[4]
-
Second Reaction Phase (Side-Chain Chlorination): After ring chlorination is substantially complete (indicated by a decrease in HCl evolution or process monitoring), increase the reaction temperature to between 100°C and 120°C.[4] Continue the addition of chlorine gas. The higher temperature facilitates the chlorination of the methyl groups.[4] The reaction mass may become more viscous; up to 1 additional part of perchloroethylene can be added if necessary to maintain a stirrable mass.[4]
-
Reaction Completion: The total chlorine addition should be approximately 7 to 10 moles per mole of initial p-xylene over a period of 10 to 20 hours.[4] Towards the end of the reaction, the rate of chlorine addition can be reduced to minimize side reactions.[4] The reaction is considered complete when at least a 90% yield of hexachloro-p-xylene is achieved, which can be confirmed by in-process controls like gas chromatography (GC).[4]
-
Catalyst Removal and Product Isolation: Once the reaction is complete, stop the chlorine flow. To facilitate the removal of the solid FeCl₃ catalyst, raise the temperature to the boiling point of the solvent and add more perchloroethylene as needed to ensure the complete dissolution of the organic product.[4] Filter the hot solution to remove the catalyst.
-
Crystallization and Collection: Allow the filtrate to cool slowly to crystallize the this compound product. The crystals can then be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. The final product should have a purity greater than 99%.[4]
Caption: Workflow diagram for the scale-up synthesis of this compound.
Data Presentation: Reaction Parameters and Product Specifications
The following tables summarize the key quantitative data for the described synthesis protocol.[4]
Table 1: Scale-up Reaction Parameters
| Parameter | Value/Range |
|---|---|
| Reactants | |
| p-Xylene | 1 part by weight |
| Chlorine (Cl₂) | 7 - 10 moles per mole of p-xylene |
| Solvent | |
| Perchloroethylene | 1.5 - 2.5 moles per mole of p-xylene |
| Catalyst | |
| Ferric Chloride (FeCl₃) | ~1% by weight of p-xylene |
| Reaction Conditions | |
| Temperature (Ring Chlorination) | 75°C - 85°C |
| Temperature (Side-Chain Chlorination) | 100°C - 120°C |
| Reaction Time | 10 - 20 hours |
Table 2: Product Specifications
| Specification | Value |
|---|---|
| Yield | ≥ 90% |
| Purity | > 99% |
| Appearance | White to light yellow powder/crystal |
| Melting Point | 108.0°C - 113.0°C[5] |
Safety and Handling Protocols
This compound is a corrosive and hazardous chemical that requires strict safety measures during handling and storage.
1. Hazard Identification
-
Acute Effects: Causes severe skin burns and eye damage.[5][6] Inhalation of dust may produce severe irritation of the respiratory tract, characterized by coughing and shortness of breath.[6] Ingestion can cause serious injury.[6]
-
Environmental Hazards: May cause long-lasting harmful effects to aquatic life.[5][7]
2. Personal Protective Equipment (PPE)
-
Respiratory Protection: A MSHA/NIOSH-approved dust respirator or self-contained breathing apparatus (SCBA) must be used to avoid inhalation.[6][8]
-
Hand Protection: Impervious gloves are required.[8]
-
Eye Protection: Safety goggles and a face shield are mandatory.[8]
-
Skin and Body Protection: Wear an impervious lab coat, protective clothing, and boots to prevent skin contact.[6][8]
3. Handling and Storage
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood or a closed system.[6][8] Avoid generating dust.[8] Wash hands and face thoroughly after handling.[8] Keep away from heat and incompatible materials such as oxidizing agents.[6][8]
-
Storage: Store in a cool, dry, and dark place.[8] Keep the container tightly sealed and store locked up.[6][8]
4. First Aid Measures
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, occasionally lifting the eyelids. Seek immediate medical attention.[6][8]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin gently and thoroughly with running water and non-abrasive soap. Seek immediate medical attention.[6][8]
-
Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, perform artificial respiration. Seek immediate medical attention.[6][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][8]
Conclusion
The described one-pot chlorination of p-xylene in perchloroethylene offers an efficient and commercially viable route for the scale-up synthesis of high-purity this compound.[4] This process avoids the need to isolate intermediates, leading to improved operational efficiency.[4] Adherence to the detailed experimental and safety protocols is critical to ensure a high-yield, safe, and successful synthesis for its various industrial applications.
References
- 1. Hexachloro-Para-Xylene [anshulchemicals.com]
- 2. indiamart.com [indiamart.com]
- 3. WO1999035111A1 - Process for preparation of tfpx-dichloride - Google Patents [patents.google.com]
- 4. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]
- 5. alpha,alpha,alpha,alpha',alpha',alpha'-Hexachloro-p-xylene 68-36-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. cloudfront.zoro.com [cloudfront.zoro.com]
- 7. alpha,alpha,alpha,alpha',alpha',alpha'-Hexachloro-p-xylene 68-36-0 | TCI Deutschland GmbH [tcichemicals.com]
- 8. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Hexachloroparaxylene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Hexachloroparaxylene (a,a',2,3,5,6-hexachloro-p-xylene).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A1: Low yields in the synthesis of this compound can stem from several factors. Below is a systematic guide to troubleshoot this issue.
-
Incomplete Chlorination: The most common reason for low yield is the incomplete chlorination of the p-xylene (B151628) starting material. This results in a mixture of partially chlorinated paraxylenes (e.g., mono-, di-, tri-, tetra-, and pentachloroparaxylenes).
-
Solution: Ensure a sufficient molar excess of chlorine gas is used. A molar excess of 10% to 25% of the theoretical amount is recommended.[1] The rate of chlorine addition should also be carefully controlled to allow for complete reaction.
-
-
Suboptimal Reaction Temperature: The reaction temperature plays a crucial role.
-
Too Low: Lower temperatures can slow down the reaction rate, leading to incomplete conversion within the given reaction time.
-
Too High: Excessively high temperatures, especially during the initial ring chlorination phase, can promote undesirable side reactions.[1]
-
Solution: Maintain the reaction temperature between 60°C and 120°C. A two-stage temperature profile is often effective: start at a lower temperature (e.g., 75-85°C) for the initial ring chlorination and then increase it (e.g., 100-120°C) for the side-chain chlorination.[1]
-
-
Insufficient Catalyst: The Lewis acid catalyst, typically ferric chloride (FeCl₃), is essential for the chlorination of the aromatic ring.
-
Solution: Use at least 1% by weight of ferric chloride relative to the p-xylene starting material.[1] Ensure the catalyst is anhydrous, as moisture can deactivate it.
-
-
Poor Mixing: Inefficient stirring can lead to localized depletion of chlorine and uneven reaction progress, resulting in a heterogeneous product mixture.
-
Solution: Employ vigorous mechanical stirring to ensure proper mixing of the reactants and catalyst in the solvent.
-
-
Loss During Work-up and Purification: Significant product loss can occur during filtration, washing, and recrystallization steps.
-
Solution: Carefully select the recrystallization solvent to maximize the recovery of the desired product while effectively removing impurities. Ensure complete transfer of the product between steps.
-
Q2: I am observing the formation of significant byproducts. How can I minimize them?
A2: The formation of byproducts is a common challenge. Here are the primary byproducts and strategies to mitigate their formation:
-
Partially Chlorinated Paraxylenes: As mentioned above, these are the most common impurities.
-
Mitigation: Increase the molar ratio of chlorine to p-xylene and ensure sufficient reaction time and optimal temperature.
-
-
Chlorinated Solvent: The solvent, typically perchloroethylene, can undergo chlorination, especially if there is a large excess of chlorine.[1]
-
Mitigation: Control the chlorine addition rate and stop the chlorine flow once the desired conversion of p-xylene to this compound is achieved (e.g., around 90% conversion).[1]
-
-
Hexachloroethane: This can form from the chlorination of the perchloroethylene solvent, particularly with a large excess of chlorine.[1]
-
Mitigation: Similar to minimizing chlorinated solvent, careful control of the chlorine feed is crucial.
-
-
Diphenylmethane Derivatives: These can form through intermolecular condensation reactions, especially at higher temperatures.
-
Mitigation: Maintain the recommended reaction temperature and avoid localized overheating.
-
Q3: The reaction mixture becomes very thick and difficult to stir. What should I do?
A3: The formation of solid intermediates or the final product can lead to a thick slurry that is difficult to agitate.
-
Increase Solvent Amount: The quantity of the solvent, such as perchloroethylene, should be sufficient to maintain a stirrable slurry. A ratio of approximately 1.5 to 2.5 moles of perchloroethylene per mole of p-xylene is a good starting point.[1]
-
Increase Temperature: Operating at the higher end of the recommended temperature range (100-120°C) can improve the solubility of the chlorinated intermediates and the final product, making the reaction mixture less viscous.[1]
-
Solvent Choice: Perchloroethylene is a preferred solvent due to the higher solubility of chlorinated p-xylenes compared to other solvents like carbon tetrachloride.[1]
Q4: How can I effectively purify the final this compound product?
A4: Recrystallization is a common and effective method for purifying crude this compound.
-
Solvent Selection: The ideal recrystallization solvent should have high solubility for this compound at elevated temperatures and low solubility at room temperature or below. It should also be a poor solvent for the major impurities.
-
Potential Solvent Systems: While specific data for this compound is limited, common solvents for recrystallizing chlorinated aromatic compounds can be tested. These include:
-
Toluene
-
Xylenes
-
Chlorobenzene
-
Mixtures of a good solvent (like toluene) and a poor solvent (like hexane (B92381) or heptane).
-
-
-
Recrystallization Procedure:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
Hot filter the solution to remove any insoluble impurities (e.g., catalyst residue).
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the solution in an ice bath to maximize product precipitation.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Q5: What analytical methods are suitable for assessing the purity of this compound?
A5: Several analytical techniques can be employed to determine the purity of the synthesized this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying the main product and any volatile impurities. It can provide quantitative data on the purity of the sample.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used to assess purity, particularly for less volatile impurities. A suitable column and mobile phase would need to be developed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify any impurities present.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities.
Data Presentation
Table 1: Effect of Reaction Parameters on this compound Synthesis
| Parameter | Condition 1 | Condition 2 (Optimized) | Expected Outcome |
| Starting Material | p-Xylene | p-Xylene | - |
| Solvent | Carbon Tetrachloride | Perchloroethylene | Increased solubility of products, smaller reaction volume required.[1] |
| Catalyst | Ferric Chloride (FeCl₃) | Ferric Chloride (FeCl₃) | - |
| Catalyst Loading | >3% by weight of p-xylene | ~1% by weight of p-xylene | Sufficient for complete chlorination.[1] |
| Chlorine (molar ratio to p-xylene) | 6:1 (stoichiometric) | 7:1 to 10:1 (10-25% excess) | Drives the reaction to completion, minimizing under-chlorinated byproducts.[1] |
| Temperature | Constant 80°C | 75-85°C (initial) then 100-120°C (final) | Minimizes side reactions during ring chlorination and ensures complete side-chain chlorination.[1] |
| Reaction Time | Variable | ~10-20 hours | Sufficient time for complete conversion.[1] |
| Purity | Lower | Up to 99.8% | Higher purity with optimized conditions.[1] |
| Yield | Lower | ~87% (isolated) | Higher yield with optimized conditions.[1] |
Experimental Protocols
Key Experiment: Synthesis of a,a',2,3,5,6-Hexachloro-p-xylene
This protocol is adapted from US Patent 3,928,478A.[1]
Materials:
-
p-Xylene
-
Perchloroethylene (dry)
-
Anhydrous Ferric Chloride (FeCl₃)
-
Chlorine gas
Equipment:
-
A reaction flask equipped with a mechanical stirrer, a gas inlet tube for sub-surface gas addition, a condenser, and a heating mantle with a temperature controller.
Procedure:
-
Charge the reaction flask with dry perchloroethylene (e.g., 245 parts by weight), p-xylene (e.g., 102 parts by weight, 0.962 mole), and anhydrous ferric chloride (e.g., 1.0 part by weight).
-
Begin vigorous agitation of the mixture.
-
Start the addition of chlorine gas below the surface of the liquid at a controlled rate (e.g., 0.58 parts per hour).
-
The reaction is exothermic, and the temperature will rise. Maintain the temperature of the reaction mass at approximately 75-85°C during the initial phase of chlorination (ring chlorination).
-
After the initial phase (e.g., ~5 hours, or when ring chlorination is substantially complete), the temperature can be raised to 100-120°C to facilitate the chlorination of the methyl side chains.
-
Continue the chlorine addition for a total of approximately 10 to 20 hours, or until the desired level of conversion is reached (monitoring by GC is recommended).
-
Upon completion, stop the chlorine flow and cool the reaction mixture to room temperature.
-
The solid product can be isolated by filtration.
-
Wash the filter cake with a suitable solvent (e.g., fresh perchloroethylene or a hydrocarbon solvent like hexane) to remove residual mother liquor.
-
Dry the product under vacuum.
-
The crude product can be further purified by recrystallization.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Technical Support Center: Purification of Crude Hexachloroparaxylene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude hexachloroparaxylene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of crude this compound using various techniques.
Recrystallization
Q1: My crude this compound does not dissolve in the chosen recrystallization solvent, even with heating.
A1: This issue can arise from several factors:
-
Inappropriate Solvent: The solvent may not be suitable for dissolving this compound. Halogenated aromatic compounds often have specific solubility profiles.
-
Insufficient Solvent: The volume of the solvent may be inadequate to dissolve the amount of crude product.
-
Low Temperature: The temperature of the solvent may not be high enough to reach the required solubility.
Troubleshooting Steps:
-
Solvent Selection: Refer to literature for solvents used with similar polychlorinated aromatic compounds. Common solvents to test include toluene, xylenes (B1142099), chlorinated hydrocarbons (e.g., dichloromethane (B109758), chloroform), and high-boiling point ethers. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Increase Solvent Volume: Add small increments of the hot solvent until the solid dissolves. Be mindful that using an excessive amount of solvent will reduce the final yield.
-
Increase Temperature: Ensure the solvent is heated to its boiling point, or just below, to maximize solubility. Use a reflux setup to maintain the temperature without solvent loss.
Q2: Oiling out occurs during cooling instead of crystallization.
A2: "Oiling out" happens when the solute comes out of the solution as a liquid instead of a solid. This is often due to:
-
High Impurity Levels: A high concentration of impurities can lower the melting point of the mixture.
-
Rapid Cooling: Cooling the solution too quickly can prevent the formation of a crystal lattice.
-
Solvent Issues: The chosen solvent may be too good a solvent for the compound even at lower temperatures, or the boiling point of the solvent might be higher than the melting point of the solute.
Troubleshooting Steps:
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
-
Solvent System Modification: Try a different solvent or a solvent mixture. Adding a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the hot, dissolved solution until it becomes slightly cloudy, and then reheating to clarify before cooling, can sometimes promote crystallization. Common solvent pairs include combinations like heptanes/ethyl acetate (B1210297) or methanol/water, though these would need to be tested for this compound.[1]
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solvent line. The small scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure this compound, add a seed crystal to the cooled solution to initiate crystallization.
Q3: The purity of the recrystallized this compound is still low.
A3: This can be due to:
-
Incomplete Removal of Impurities: The impurities may have similar solubility profiles to the desired compound in the chosen solvent.
-
Trapping of Mother Liquor: Impurities can be trapped within the crystals if they form too quickly.
Troubleshooting Steps:
-
Multiple Recrystallizations: A second recrystallization step may be necessary to achieve the desired purity.
-
Activated Carbon Treatment: If the impurities are colored, adding a small amount of activated carbon to the hot solution before filtration can help adsorb them.
-
Washing: Ensure the collected crystals are thoroughly washed with a small amount of cold, fresh solvent to remove any adhering mother liquor.
Fractional Distillation
Q1: The separation of this compound from its isomers or other chlorinated xylenes is poor.
A1: Inadequate separation during distillation is often due to:
-
Insufficient Column Efficiency: The distillation column may not have enough theoretical plates to separate compounds with close boiling points.
-
Incorrect Reflux Ratio: A low reflux ratio may not allow for proper equilibrium to be established in the column.
-
Fluctuations in Heating: Unstable heating can disrupt the vapor-liquid equilibrium.
Troubleshooting Steps:
-
Increase Column Length/Packing: Use a longer fractionating column or one with more efficient packing material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates.
-
Optimize Reflux Ratio: Increase the reflux ratio to improve separation. This will increase the distillation time but enhance purity.
-
Stable Heating: Use a heating mantle with a controller and a stirring mechanism to ensure smooth and even boiling. Insulate the column to minimize heat loss.
Q2: The compound appears to be decomposing in the distillation pot.
A2: Thermal decomposition can occur if the compound is heated for an extended period at a high temperature.
Troubleshooting Steps:
-
Vacuum Distillation: Reduce the boiling point by performing the distillation under reduced pressure. This is crucial for high-boiling, thermally sensitive compounds.
-
Minimize Distillation Time: Ensure the distillation is carried out as efficiently as possible.
Column Chromatography
Q1: this compound is not eluting from the column.
A1: This typically indicates that the eluting solvent is not polar enough to move the compound through the stationary phase.
Troubleshooting Steps:
-
Increase Solvent Polarity: Gradually increase the polarity of the mobile phase. For non-polar compounds like this compound, a common starting point would be a non-polar solvent like hexane, with gradual additions of a slightly more polar solvent like dichloromethane or toluene.
-
Check for Compound Stability: It's possible the compound is decomposing on the silica (B1680970) gel. Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear. If it is unstable, consider using a less acidic stationary phase like alumina.[2]
Q2: The separation of this compound from impurities is poor, and fractions are mixed.
A2: This can be caused by:
-
Incorrect Solvent System: The chosen solvent system may not have the right selectivity to separate the components.
-
Column Overloading: Too much crude material was loaded onto the column.
-
Poor Column Packing: Channels in the column packing can lead to poor separation.
Troubleshooting Steps:
-
Optimize Solvent System with TLC: Use Thin Layer Chromatography (TLC) to test different solvent systems to find one that gives good separation between the desired compound and impurities (a difference in Rf values of at least 0.2 is ideal).
-
Reduce Sample Load: Use an appropriate amount of crude material for the size of your column.
-
Repack the Column: Ensure the column is packed uniformly without any air bubbles or cracks.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities in crude this compound can vary depending on the synthetic route. However, they are likely to include:
-
Isomers: Other isomers of this compound (e.g., hexachloro-m-xylene, hexachloro-o-xylene).
-
Under-chlorinated Products: Xylenes with fewer than six chlorine atoms (e.g., pentachloroparaxylene, tetrachloroparaxylene).
-
Over-chlorinated Products: Although less common, xylenes with more than six chlorine atoms if the aromatic ring is also chlorinated.
-
Starting Materials and Reagents: Unreacted p-xylene (B151628) or residual chlorinating agents.
-
Solvent Residues: Solvents used in the synthesis or workup.
Q2: What analytical techniques can be used to assess the purity of this compound?
A2: Several analytical methods can be employed to determine the purity of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass spectra. It can be used to identify and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., C18, Phenyl-Hexyl) can be used to separate this compound from its impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide information about the structure of the compound and the presence of impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.
Q3: What safety precautions should be taken when handling this compound?
A3: this compound is a hazardous chemical and should be handled with appropriate safety measures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Waste Disposal: Dispose of chemical waste according to your institution's safety guidelines.
Data Presentation
Due to the limited specific quantitative data available for the purification of crude this compound, the following tables provide illustrative data based on the purification of similar halogenated aromatic compounds.
Table 1: Illustrative Recrystallization Solvent Screening
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation | Purity Improvement (Illustrative) |
| Toluene | Low | High | Good | ~95% |
| Heptane | Very Low | Low | Poor | - |
| Dichloromethane | High | High | Poor | - |
| Ethanol | Very Low | Low | Fair | ~90% |
Table 2: Illustrative Column Chromatography Parameters
| Stationary Phase | Mobile Phase (Eluent) | Rf of this compound | Rf of Major Impurity | Separation Outcome |
| Silica Gel | Hexane:Dichloromethane (9:1) | 0.4 | 0.5 | Good |
| Alumina | Toluene | 0.6 | 0.5 | Fair |
| Silica Gel | Hexane | 0.1 | 0.15 | Poor |
Experimental Protocols
The following are generalized protocols for the purification of a solid organic compound like this compound. These should be adapted based on the specific properties of the crude material and the results of preliminary small-scale tests.
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of the test solvent. Observe the solubility at room temperature. Heat the test tube and observe the solubility. A good solvent will show low solubility at room temperature and high solubility when hot.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, then reheat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
Protocol 2: Column Chromatography
-
TLC Analysis: Develop a TLC method to separate the components of the crude mixture. Test various solvent systems, starting with non-polar solvents and gradually increasing polarity.
-
Column Preparation: Securely clamp a chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Fill the column with the chosen stationary phase (silica gel or alumina) as a slurry in the initial eluting solvent. Allow the stationary phase to settle, ensuring there are no air bubbles or cracks. Add another layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluting solvent. Carefully add the sample solution to the top of the column. Alternatively, the crude material can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Elution: Add the eluting solvent to the column and begin collecting fractions. The polarity of the solvent can be gradually increased during the elution (gradient elution) to elute more polar compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to determine which fractions contain the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: General workflow for purification by column chromatography.
Caption: A logical diagram for troubleshooting common purification issues.
References
Technical Support Center: Chlorination of p-Xylene to Hexachloroparaxylene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of p-xylene (B151628) to produce hexachloroparaxylene (α,α,α',α',α',α'-hexachloro-p-xylene).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound and Presence of Under-Chlorinated Side Products
Question: My final product contains a significant amount of penta-, tetra-, and other under-chlorinated xylenes. How can I increase the yield of the desired this compound?
Answer: The presence of under-chlorinated species is a common issue and typically indicates incomplete chlorination. Several factors can contribute to this:
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Insufficient Chlorine: Ensure a sufficient molar excess of chlorine gas is used. At least six moles of chlorine per mole of p-xylene are required theoretically, but a 10-25% molar excess is often necessary to drive the reaction to completion.[1]
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Reaction Time: The chlorination of p-xylene to its hexachloro derivative is a multi-step process. Insufficient reaction time will result in a mixture of partially chlorinated intermediates. Monitor the reaction progress using Gas Chromatography (GC) to determine the optimal reaction time. The reaction can be considered complete when the concentration of the pentachloro-p-xylene intermediate drops to a minimum level.[1]
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Reaction Temperature: While higher temperatures can increase the reaction rate, a carefully controlled temperature profile is crucial. For the initial ring chlorination, a temperature range of 75-85°C is recommended. Subsequently, for the side-chain chlorination, the temperature can be raised to 100-120°C to ensure exhaustive chlorination.[1]
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Catalyst Deactivation: The Lewis acid catalyst (e.g., ferric chloride) can become deactivated over time. Ensure the catalyst loading is appropriate (around 1% by weight of p-xylene) and that it is anhydrous.[1]
Experimental Protocol: Monitoring Reaction Progress
A typical method for monitoring the reaction involves withdrawing small aliquots of the reaction mixture at regular intervals, quenching the reaction, and analyzing the sample by Gas Chromatography (GC).
-
Sampling: Carefully withdraw approximately 0.5 mL of the reaction mixture.
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Quenching: Immediately quench the reaction by adding the aliquot to a vial containing a suitable solvent (e.g., toluene) and a quenching agent (e.g., a dilute solution of sodium thiosulfate (B1220275) to remove unreacted chlorine).
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Analysis: Inject the quenched and diluted sample into a GC equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). A capillary column suitable for separating chlorinated aromatic compounds should be used.
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Quantification: By comparing the peak areas of the different chlorinated xylene species to those of known standards, the relative concentrations of each can be determined, and the reaction progress can be tracked.
Issue 2: Formation of Ring-Chlorinated Byproducts Instead of Side-Chain Chlorination
Question: I am observing a high proportion of products with chlorine atoms on the aromatic ring, but the methyl groups are not fully chlorinated. How can I favor side-chain chlorination?
Answer: The regioselectivity of the chlorination (ring vs. side-chain) is highly dependent on the reaction conditions.
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Radical Initiator: Side-chain chlorination is a free-radical process and is promoted by UV light or a radical initiator. The absence of a proper radical source will favor electrophilic aromatic substitution on the ring.
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Presence of Lewis Acids: Lewis acid catalysts, such as ferric chloride (FeCl₃), strongly promote ring chlorination.[1] If exclusive side-chain chlorination is desired, the reaction should be carried out in the absence of Lewis acids and in the presence of a radical initiator. However, for the synthesis of this compound, where both the ring and side chains are chlorinated, a Lewis acid is necessary. The key is to control the reaction stages.
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Temperature Control: As mentioned, a two-stage temperature profile can be effective. The initial, lower temperature phase (75-85°C) with a Lewis acid catalyst favors the exhaustive chlorination of the aromatic ring. The subsequent higher temperature phase (100-120°C) promotes the radical chlorination of the side chains.[1]
Issue 3: Presence of High Molecular Weight Byproducts (Diphenylmethane Derivatives)
Question: My GC-MS analysis shows the presence of unexpected high molecular weight compounds, which I suspect are diphenylmethane (B89790) derivatives. What causes their formation and how can I prevent it?
Answer: The formation of diphenylmethane derivatives is a known side reaction in the chlorination of xylenes, particularly at the initial stages of the reaction.[2]
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Reaction Mechanism: These byproducts are formed through the condensation of a chlorinated methyl group of one xylene molecule with the aromatic ring of another. This is more likely to occur when there are partially chlorinated methyl groups (e.g., -CH₂Cl) and unreacted aromatic rings present.
-
Prevention:
-
Low Initial Temperature: Maintaining a lower temperature (around 15-40°C) at the beginning of the chlorination process can retard the formation of these derivatives.[2]
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Controlled Chlorine Addition: A slow and controlled addition of chlorine gas at the start of the reaction can help to minimize the buildup of reactive intermediates that lead to condensation products.
-
Frequently Asked Questions (FAQs)
Q1: What are the main side products in the synthesis of this compound?
A1: The primary side products include:
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Under-chlorinated hexachloroparaxylenes: Isomers with fewer than six chlorine atoms (e.g., pentachloro-p-xylene).
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Ring-chlorinated intermediates: Compounds where the ring is chlorinated to varying degrees, but the side chains are not yet fully chlorinated.
-
Diphenylmethane derivatives: High molecular weight byproducts formed from the condensation of two xylene molecules.[2]
-
Products of chlorinolysis: Compounds resulting from the cleavage of the C-C bond between the methyl group and the aromatic ring at elevated temperatures.[2]
Q2: What is the recommended analytical method for monitoring the reaction and analyzing the final product?
A2: Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is the most powerful and commonly used method. GC allows for the separation of the various chlorinated isomers, while MS provides definitive identification based on their mass-to-charge ratio and fragmentation patterns. A GC with a Flame Ionization Detector (FID) can also be used for quantitative analysis, but component identification will rely on retention time matching with known standards.
Q3: How does the presence of metallic impurities affect the reaction?
A3: Metallic impurities, particularly ions of iron, aluminum, and zinc, can act as Lewis acids and significantly promote ring chlorination.[2] This can lead to a poor yield of the desired side-chain chlorinated product if that is the primary goal. In the synthesis of this compound, where ring chlorination is a necessary step, the concentration of the Lewis acid catalyst must be carefully controlled.
Q4: Can you provide a general experimental protocol for the synthesis of α,α',2,3,5,6-hexachloro-p-xylene?
A4: The following is a representative protocol based on patent literature:[1]
-
Reactor Setup: A flask is equipped with an agitator, a gas inlet tube for chlorine, a condenser, and a heating mantle.
-
Charging the Reactor: The flask is charged with dry perchloroethylene (as a solvent), p-xylene, and anhydrous ferric chloride (catalyst, ~1% by weight of p-xylene).
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Reaction Initiation: The mixture is vigorously agitated, and chlorine gas is introduced through the gas inlet. The temperature is allowed to rise to approximately 80°C.
-
Ring Chlorination: The temperature is maintained at 75-85°C until the ring chlorination is substantially complete. This can be monitored by GC analysis.
-
Side-Chain Chlorination: The temperature is then raised to 100-120°C to facilitate the chlorination of the methyl groups.
-
Reaction Completion and Work-up: Once the desired level of chlorination is achieved (typically >90% this compound), the chlorine flow is stopped. The reaction mixture is cooled, and the solid product is isolated by filtration, washed with fresh solvent, and dried.
Data Presentation
The following table provides an illustrative example of how reaction temperature can influence the product distribution in the chlorination of p-xylene. (Note: These values are for illustrative purposes to demonstrate a trend and are not from a specific experimental result).
| Temperature (°C) | This compound (%) | Pentachloro-p-xylenes (%) | Diphenylmethane Derivatives (%) | Other Byproducts (%) |
| 90 | 85 | 10 | 3 | 2 |
| 110 | 92 | 5 | 2 | 1 |
| 130 | 88 | 4 | 5 | 3 |
Mandatory Visualization
Caption: Reaction pathways in the chlorination of p-xylene.
References
Preventing the formation of isomers during Hexachloroparaxylene synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of α,α,α,α',α',α'-hexachloro-p-xylene. Our focus is to help you prevent the formation of undesired isomers and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing pure α,α,α,α',α',α'-hexachloro-p-xylene?
A1: The main challenge is to selectively chlorinate the methyl groups (side chains) of p-xylene (B151628) without chlorinating the aromatic ring. The desired product is formed through a free-radical substitution mechanism, while the formation of ring-chlorinated isomers occurs via electrophilic aromatic substitution. Controlling the reaction conditions to favor the free-radical pathway is critical.
Q2: What are the most common isomeric impurities?
A2: The most common impurities are isomers where chlorine atoms have substituted hydrogen atoms on the benzene (B151609) ring. An example is α,α',2,3,5,6-hexachloro-p-xylene. These isomers are difficult to separate from the desired product due to similar physical properties.
Q3: How does temperature affect the selectivity of the reaction?
A3: Temperature is a critical parameter. Lower temperatures generally favor the desired side-chain chlorination.[1] Higher temperatures can increase the reaction rate but may also decrease selectivity, leading to a higher proportion of ring-chlorinated byproducts. A two-stage temperature approach is often employed, with an initial lower temperature phase followed by a higher temperature for exhaustive chlorination once the initial reaction has proceeded.[2]
Q4: What is the role of UV light in this synthesis?
A4: UV light is essential for initiating the free-radical chain reaction required for side-chain chlorination.[1][2] The energy from the UV light causes the homolytic cleavage of chlorine molecules (Cl₂) into highly reactive chlorine radicals (Cl•), which then propagate the chain reaction.
Q5: Why is it important to avoid Lewis acid catalysts?
A5: Lewis acids, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), are potent catalysts for electrophilic aromatic substitution.[3] Their presence, even in trace amounts, will significantly promote the chlorination of the benzene ring, leading to the formation of undesired isomers.
Q6: Can I use a chemical initiator instead of UV light?
A6: Yes, chemical free-radical initiators, such as benzoyl peroxide, can also be used to start the chlorination of the side chains. However, UV light is a common and effective method for this reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of hexachloroparaxylene.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Significant formation of ring-chlorinated isomers | 1. Contamination with Lewis acids: The presence of metal ions (e.g., iron from the reactor or impurities in the reagents) can catalyze ring chlorination.[2] 2. Reaction temperature is too high: Elevated temperatures can decrease the selectivity of side-chain chlorination.[1] 3. Absence of a free-radical initiator: Insufficient UV light or lack of a chemical initiator will prevent the desired side-chain reaction from occurring efficiently. | 1. Use high-purity reagents and a clean, inert reactor. Consider using a sequestering agent like phosphorus trichloride (B1173362) (PCl₃) to inactivate any trace metal ion catalysts.[2] 2. Maintain a lower reaction temperature, especially during the initial phase of the reaction. A typical starting temperature range is 35-90°C.[2] 3. Ensure a consistent and adequate source of UV light (e.g., a mercury vapor or fluorescent lamp) is irradiating the reaction mixture.[2] |
| Low yield of this compound | 1. Incomplete reaction: Insufficient reaction time or an inadequate amount of chlorine gas will result in a mixture of partially chlorinated xylenes. 2. Loss of product during workup: The product is a solid and may precipitate, leading to losses if not handled carefully. 3. Side reactions: Besides ring chlorination, other side reactions can consume the starting material or product. | 1. Monitor the reaction progress by analyzing aliquots (e.g., by GC) to ensure complete conversion. Ensure a sufficient flow of chlorine gas throughout the reaction. 2. Choose an appropriate solvent in which the product has some solubility at the reaction temperature to prevent premature precipitation and ensure a homogenous reaction.[2] 3. Optimize reaction conditions (temperature, initiator concentration) to minimize side reactions. |
| Reaction is slow or does not initiate | 1. Insufficient initiation: The UV lamp may be too weak, malfunctioning, or positioned incorrectly. The chemical initiator may be old or added in an insufficient amount. 2. Presence of inhibitors: Oxygen can act as a radical scavenger and inhibit the chain reaction. 3. Low temperature: While beneficial for selectivity, very low temperatures can significantly slow down the reaction rate. | 1. Check the UV lamp's output and ensure it is close to the reaction vessel. If using a chemical initiator, use a fresh batch and ensure it is added at the correct concentration. 2. Purge the reaction setup with an inert gas (e.g., nitrogen or argon) before and during the reaction to remove oxygen. 3. Gradually increase the temperature to find an optimal balance between reaction rate and selectivity. |
Quantitative Data Presentation
The following tables summarize the impact of key reaction parameters on the product distribution.
Table 1: Effect of Reaction Conditions on Chlorination Selectivity
| Parameter | Condition Favoring Side-Chain Chlorination (Desired Product) | Condition Favoring Ring Chlorination (Isomer Formation) |
| Catalyst | Free-radical initiator (UV light, peroxides) | Lewis acid (FeCl₃, AlCl₃) |
| Temperature | Lower temperatures (e.g., 35-90°C for initial phase)[2] | Higher temperatures can decrease selectivity[1] |
| Solvent | Inert solvents (e.g., CCl₄, perchloroethylene)[3] | - |
| Reactant Purity | High-purity p-xylene, free of metal ions | p-xylene contaminated with iron or other metals[2] |
Table 2: Representative Product Distribution at Different Temperatures (Illustrative)
| Reaction Temperature | Yield of α,α,α,α',α',α'-Hexachloro-p-xylene (%) | Yield of Ring-Chlorinated Isomers (%) | Notes |
| 40°C | High | Low | Lower temperature favors high selectivity for side-chain chlorination, but the reaction rate is slow. |
| 80°C | Good | Moderate | A good balance between reaction rate and selectivity for the initial phase of chlorination. |
| 120°C | Moderate | Increased | As the temperature increases, the selectivity for side-chain chlorination may decrease. |
| >150°C | Lower | High | High temperatures significantly favor the formation of ring-chlorinated isomers, especially in the presence of any catalytic impurities. |
Note: The values in Table 2 are illustrative and can vary based on other reaction conditions such as reaction time, chlorine concentration, and the presence of catalysts or inhibitors.
Experimental Protocols
Key Experiment: Selective Side-Chain Chlorination of p-Xylene
This protocol describes a general procedure for the synthesis of α,α,α,α',α',α'-hexachloro-p-xylene, emphasizing conditions that suppress isomer formation.
Materials:
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p-Xylene (high purity)
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Chlorine gas
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Phosphorus trichloride (optional, as a sequestering agent)
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Inert solvent (e.g., carbon tetrachloride or perchloroethylene)
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Nitrogen or Argon gas
Equipment:
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Three-necked round-bottom flask
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Mechanical stirrer
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Reflux condenser
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Gas inlet tube
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Thermometer
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UV lamp (e.g., mercury vapor or fluorescent lamp)
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Heating mantle
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Gas absorption trap (for HCl byproduct)
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry. The UV lamp should be positioned close to the reaction flask.
-
Inert Atmosphere: Purge the system with nitrogen or argon for 15-20 minutes to remove oxygen.
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Charging the Reactor: Charge the flask with high-purity p-xylene and the inert solvent. If using, add a small amount of phosphorus trichloride (e.g., 0.1-0.5 mol%) to sequester any trace metal ions.[2]
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Initiation: Begin stirring and turn on the UV lamp. Heat the reaction mixture to the desired initial temperature (e.g., 35-90°C).[2]
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Chlorination: Introduce chlorine gas into the reaction mixture through the gas inlet tube at a controlled rate. The reaction is exothermic, so monitor the temperature carefully and adjust the heating or cooling as needed. The byproduct, hydrogen chloride (HCl) gas, should be directed to a gas absorption trap.
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Staged Temperature Increase (Optional): For exhaustive chlorination, after a significant portion of the p-xylene has been chlorinated (which can be monitored by GC), the temperature can be gradually raised to a higher level (e.g., up to 220°C) to increase the reaction rate.[2]
-
Monitoring: Periodically take samples from the reaction mixture to monitor the progress of the chlorination and the formation of any isomers by gas chromatography (GC).
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Completion and Work-up: Once the desired level of chlorination is achieved, stop the flow of chlorine gas and turn off the UV lamp and heating. Allow the mixture to cool to room temperature. The solid product may be isolated by filtration and purified by recrystallization from a suitable solvent.
Visualizations
Caption: Desired vs. Undesired Reaction Pathways.
Caption: Troubleshooting Workflow for this compound Synthesis.
References
Technical Support Center: Optimization of Hexachloroparaxylene Hydrolysis
Troubleshooting Guide
This guide addresses common issues encountered during the hydrolysis of hexachloroparaxylene.
| Issue/Question | Potential Causes | Suggested Solutions |
| 1. Low or No Conversion of this compound | - Insufficiently forcing reaction conditions: The C-Cl bonds in the -CCl₃ groups are relatively stable. - Inappropriate choice of nucleophile/base: The strength and concentration of the hydroxide (B78521) source may be too low. - Poor solvent choice: The solvent may not adequately dissolve the reactants or facilitate the reaction. - Mass transfer limitations: In a biphasic system, the reactants may not be mixing effectively. | - Increase reaction temperature: Cautiously increase the temperature in increments of 10-20°C. - Increase nucleophile/base concentration: Use a higher concentration of NaOH or KOH. Consider stronger bases if necessary. - Solvent optimization: Use a co-solvent system (e.g., water with THF, dioxane, or DMSO) to improve solubility. - Phase-transfer catalysis: Introduce a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide) to facilitate the reaction between aqueous and organic phases. |
| 2. Formation of Multiple Products / Low Selectivity | - Stepwise hydrolysis: The six chlorine atoms may be hydrolyzed at different rates, leading to a mixture of partially hydrolyzed intermediates. - Side reactions: Elimination reactions can compete with substitution, especially under strongly basic conditions. - Rearrangement products: The carbocation intermediates (if the reaction has SN1 character) could potentially rearrange. | - Control reaction time and temperature: Shorter reaction times and lower temperatures may favor the formation of a single product. Monitor the reaction progress closely using techniques like GC-MS or HPLC. - Optimize base concentration: A very high base concentration might promote elimination. Titrate the base concentration to find an optimal balance. - Use a milder base: Consider using bases like sodium carbonate or potassium carbonate if harsh conditions are leading to side products. |
| 3. Product Degradation | - Harsh reaction conditions: The desired product, terephthalic acid or its precursor, might be unstable at high temperatures or extreme pH. - Oxidation: If air is present, oxidation of the aromatic ring or intermediate products can occur, especially at high temperatures. | - Lower reaction temperature: Once the reaction is initiated, it might be possible to reduce the temperature to minimize degradation. - Control pH: After the reaction, neutralize the mixture promptly to prevent base-catalyzed degradation of the product during workup. - Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| 4. Difficulty in Product Isolation and Purification | - Product solubility: The product (e.g., terephthalic acid) may be soluble in the reaction mixture or form salts. - Presence of unreacted starting material and intermediates: Makes crystallization or chromatographic separation challenging. - Emulsion formation during workup: Can complicate extraction. | - Acidification for precipitation: If the product is a carboxylic acid, carefully acidify the reaction mixture to precipitate the product. - Recrystallization: Choose an appropriate solvent system for recrystallization to purify the product. - Chromatography: If a mixture of products is obtained, column chromatography may be necessary for separation. - Breaking emulsions: Add brine or use a centrifuge to break up emulsions during extraction. |
Frequently Asked Questions (FAQs)
Q1: What are the expected products of complete this compound hydrolysis?
The complete hydrolysis of the two -CCl₃ groups on the paraxylene core is expected to yield terephthalic acid. Each -CCl₃ group is converted to a carboxylic acid group (-COOH).
Q2: What are the key reaction parameters to optimize for this hydrolysis?
The following table outlines the critical parameters and a suggested range for optimization.
| Parameter | Typical Range / Conditions to Test | Rationale |
| Temperature | 80 - 200 °C (autoclave may be needed for temps >100°C) | To provide sufficient activation energy for C-Cl bond cleavage. |
| Base Concentration | 1 M - 10 M NaOH or KOH | A higher concentration drives the reaction but may increase side reactions. |
| Solvent | Water, Water/Co-solvent (THF, Dioxane, DMSO) | To ensure solubility of both the organic substrate and the inorganic base. |
| Phase-Transfer Catalyst | 0.01 - 0.1 equivalents (e.g., TBAB) | To enhance reaction rates in biphasic systems. |
| Reaction Time | 1 - 24 hours | Monitor by TLC, GC, or HPLC to determine the point of maximum conversion. |
| Pressure | Atmospheric or elevated (in an autoclave) | Elevated pressure can be used to reach higher temperatures with low-boiling solvents. |
Q3: How can I monitor the progress of the reaction?
You can use standard analytical techniques to monitor the disappearance of the starting material and the appearance of products.[1][2][3][4]
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Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying the volatile starting material and any intermediates.[1][2][3]
-
High-Performance Liquid Chromatography (HPLC): Useful for analyzing the formation of the non-volatile product, terephthalic acid.
-
Thin-Layer Chromatography (TLC): A quick method to qualitatively track the reaction progress.
Q4: What safety precautions should be taken when working with this compound and its hydrolysis reaction?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling any dust or vapors.[5][6]
-
Handling: this compound is a corrosive solid that can cause severe skin burns and eye damage. Avoid direct contact.[5][7]
-
High Pressure/Temperature: If using an autoclave, ensure you are properly trained in its operation and that the equipment is regularly inspected.
-
Caustic Solutions: Handle concentrated basic solutions with care as they are highly corrosive.
Experimental Protocols
While a specific, validated protocol for this compound hydrolysis is not available from the search results, a general experimental procedure can be proposed as a starting point.
General Procedure for Optimization:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer (or a high-pressure autoclave if necessary), add this compound and the chosen solvent system.
-
Addition of Reagents: Add the aqueous solution of the base (e.g., NaOH). If using a phase-transfer catalyst, add it at this stage.
-
Reaction: Heat the mixture to the desired temperature and monitor the reaction over time by taking small aliquots for analysis (e.g., by GC or TLC).
-
Workup: After the reaction has reached the desired conversion, cool the mixture to room temperature.
-
Product Isolation:
-
If a co-solvent was used, remove it under reduced pressure.
-
Filter the remaining aqueous solution to remove any insoluble impurities.
-
Carefully acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the terephthalic acid product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water mixture) to obtain the pure compound.
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy, IR spectroscopy, and melting point analysis.
Visualizations
Caption: General experimental workflow for the hydrolysis of this compound.
Caption: Troubleshooting logic for addressing low product yield in hydrolysis reactions.
References
Technical Support Center: Handling of Viscous Hexachloroparaxylene Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with viscous Hexachloroparaxylene reaction mixtures.
Troubleshooting Guide
High viscosity in this compound reaction mixtures can lead to a variety of experimental challenges, including poor heat and mass transfer, difficult handling and transport, and complicated product isolation and purification. The following guide addresses specific issues you might encounter.
Issue 1: Poor Stirring and Inadequate Mixing
| Symptom | Possible Cause | Suggested Solution |
| The magnetic stir bar is unable to rotate or the overhead stirrer is laboring. | High concentration of solid intermediates or products leading to a thick slurry. | - Increase the solvent volume to reduce the solids loading.- Gradually increase the reaction temperature to improve the solubility of the reactants and products.[1]- Use a more powerful overhead stirrer with a suitably designed impeller (e.g., anchor or helical) for viscous mixtures. |
| Localized "hot spots" or charring are observed in the reaction mixture. | Inefficient heat dissipation due to poor mixing. | - Improve agitation to ensure uniform temperature distribution.- Reduce the rate of addition of reagents to control the reaction exotherm.- Use a reactor with a larger surface area for heat exchange. |
| Inconsistent product yield or purity. | Poor mass transfer of reactants, leading to side reactions or incomplete conversion. | - Enhance mixing to ensure all reactants are in close contact.- Consider a different solvent that provides better solubility for all components. A patent for a similar process suggests perchloroethylene offers good solubility for chlorinated p-xylene (B151628) products.[2] |
Issue 2: Reactor Fouling and Product Buildup
| Symptom | Possible Cause | Suggested Solution |
| A solid crust forms on the reactor walls or stirrer. | Precipitation of products or intermediates on cooler surfaces of the reactor. | - Ensure the entire reactor surface is adequately heated to prevent cold spots.- Scrape the reactor walls periodically with a suitable spatula or implement a self-cleaning reactor design.- Optimize the solvent system to keep all components in solution or as a manageable slurry. |
| Difficulty in transferring the reaction mixture out of the reactor. | The mixture is too thick to be pumped or poured effectively. | - Dilute the mixture with additional solvent before transfer.- Heat the mixture to reduce its viscosity prior to transfer.[1]- Use specialized pumps designed for handling viscous slurries. |
Issue 3: Difficult Product Isolation and Filtration
| Symptom | Possible Cause | Suggested Solution | | Filtration is extremely slow or the filter becomes clogged. | The high viscosity of the mother liquor impedes its passage through the filter medium.[3] | - Dilute the slurry with a suitable solvent before filtration to reduce the viscosity of the liquid phase.- Heat the slurry during filtration to lower the viscosity of the mother liquor.[3]- Increase the pressure differential across the filter (e.g., by using vacuum or pressure filtration). | | The isolated product is impure and contains trapped solvent or starting materials. | Inefficient washing of the filter cake due to its dense and viscous nature. | - Wash the filter cake with larger volumes of a suitable solvent.- Re-slurry the filter cake in fresh solvent and re-filter to improve washing efficiency.- Use a solvent for washing in which the impurities are highly soluble but the product is not. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high viscosity in this compound reaction mixtures?
A1: High viscosity in these reactions is typically due to the formation of solid intermediates and the final this compound product, which can form a thick slurry as the reaction progresses. The concentration of these solids, their particle size and shape, and the properties of the solvent all contribute to the overall viscosity.[1]
Q2: How can I proactively control the viscosity of my reaction?
A2: Proactive viscosity control can be achieved by:
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Optimizing the solvent: Choose a solvent that provides good solubility for the reactants and intermediates, and in which the final product forms a manageable slurry. Perchloroethylene has been noted for its ability to dissolve chlorinated p-xylene products.[2]
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Controlling the reaction temperature: Maintaining an optimal temperature can keep intermediates in solution and influence the crystal habit of the precipitating product.[1][2]
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Managing the solids concentration: A lower concentration of reactants will result in a lower solids loading in the final mixture, thus reducing viscosity.[1]
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Using viscosity-reducing additives: In some industrial processes, surfactants or other rheology modifiers are used to control slurry viscosity.[4]
Q3: What safety precautions should be taken when handling viscous this compound reaction mixtures?
A3: Due to the hazardous nature of the chemicals involved, the following safety precautions are essential:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.
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Handling: Avoid direct contact with the skin and eyes. In case of contact, wash the affected area immediately with plenty of water.
-
Spills: Have a spill kit ready for chlorinated solvents and solid chemical waste.
-
Material Safety Data Sheet (MSDS): Always consult the MSDS for this compound and all other reagents before starting any experiment.
Q4: Are there any specific analytical techniques to monitor the reaction progress in a viscous mixture?
A4: Monitoring these reactions can be challenging. Taking a representative sample from a thick slurry can be difficult. Techniques that can be employed include:
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In-situ monitoring: Techniques like in-situ FTIR or Raman spectroscopy can monitor the concentration of reactants and products without the need for sampling.
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Offline analysis: If sampling is possible, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used after appropriate sample preparation (e.g., dilution and filtration) to analyze the composition of the liquid phase. A combination of analytical techniques and machine learning can also be used to deconstruct complex mixtures.
Experimental Protocols
Protocol 1: Synthesis of this compound (Adapted from related procedures)
This protocol is a general guideline and may need to be optimized for your specific experimental setup and goals.
Materials:
-
p-Xylene
-
Chlorine gas
-
Lewis acid catalyst (e.g., FeCl₃)
-
Solvent (e.g., perchloroethylene[2])
-
Nitrogen gas
Procedure:
-
Set up a multi-necked round-bottom flask equipped with a mechanical overhead stirrer, a gas inlet tube, a condenser, and a thermometer. Ensure the setup is in a well-ventilated fume hood.
-
Charge the flask with p-xylene and the solvent. A suggested ratio is 1.5 to 2.5 moles of perchloroethylene per mole of p-xylene.[2]
-
Add the Lewis acid catalyst (e.g., 1% by weight of p-xylene).[2]
-
Begin stirring the mixture and heat it to the desired reaction temperature (e.g., 75-85°C for ring chlorination).[2]
-
Once the temperature is stable, start bubbling chlorine gas through the mixture at a controlled rate.
-
Monitor the reaction progress by periodically taking samples (if possible) and analyzing them by GC or another suitable method.
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As the reaction proceeds and the mixture becomes more viscous, you may need to increase the stirrer speed to ensure adequate mixing.
-
After the desired degree of chlorination is achieved, stop the chlorine flow and purge the system with nitrogen gas to remove any residual chlorine and HCl.
-
Allow the mixture to cool. The product may precipitate out.
-
Isolate the product by filtration, wash with a suitable solvent, and dry under vacuum.
Visualizations
Below are diagrams illustrating key concepts in managing viscous reaction mixtures.
Caption: A logical workflow for troubleshooting high viscosity issues.
Caption: A simplified experimental workflow for this compound synthesis.
References
Troubleshooting low conversion rates in Hexachloroparaxylene reactions
Welcome to the Technical Support Center for troubleshooting low conversion rates in Hexachloroparaxylene reactions. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common method for synthesizing α,α,α,α',α',α'-Hexachloro-p-xylene is through the exhaustive chlorination of p-xylene (B151628). This process typically involves two main stages: the chlorination of the aromatic ring followed by the chlorination of the methyl side chains.
Q2: What are the common causes of low conversion rates in this reaction?
A2: Low conversion rates can stem from several factors including:
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Suboptimal Reaction Temperature: Incorrect temperature control can either slow down the reaction or promote the formation of undesirable side products.
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Catalyst Issues: The type, amount, and activity of the catalyst are critical. Inadequate or contaminated catalysts can significantly hinder the reaction.
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Impure Reactants: The purity of p-xylene and the chlorinating agent is crucial. Impurities can lead to side reactions and lower yields.
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Inefficient Chlorine Gas Dispersion: Poor mixing can result in localized reactions and incomplete conversion.
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Premature Termination of Reaction: The reaction may not have been allowed to proceed to completion.
Q3: What are the typical side products that can form during the reaction?
A3: Undesirable side reactions can lead to the formation of incompletely chlorinated xylenes (B1142099) (e.g., pentachloroxylene), as well as products from intermolecular reactions, especially at elevated temperatures during the initial ring chlorination phase.[1] Additionally, the presence of metal ion impurities can promote unwanted ring substitution on the xylene.[2]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving low conversion rates in your this compound synthesis.
Issue 1: Low Overall Conversion of p-Xylene
| Potential Cause | Recommended Solution |
| Inadequate Reaction Time | Monitor the reaction progress using Gas Chromatography (GC) to determine the optimal reaction time. The chlorination should be carried out until at least 90% of the p-xylene is converted.[1] |
| Insufficient Chlorine | Ensure an adequate molar excess of chlorine gas is used. Typically, 7 to 10 moles of chlorine per mole of p-xylene are required.[1] |
| Poor Catalyst Activity | Use a sufficient amount of a suitable Lewis acid catalyst, such as ferric chloride (FeCl₃), aluminum chloride (AlCl₃), or antimony pentachloride (SbCl₅).[1] Ensure the catalyst is anhydrous and has not been deactivated. |
| Low Reaction Temperature | Maintain the appropriate temperature profile. Initially, the temperature should be maintained at 75-85°C for ring chlorination. Subsequently, the temperature can be raised to 100-120°C for the side-chain chlorination.[1] |
Issue 2: High Proportion of Incompletely Chlorinated Products
| Potential Cause | Recommended Solution |
| Premature Reaction Termination | As mentioned above, monitor the reaction by GC and continue until the desired level of hexachlorination is achieved. |
| Incorrect Temperature Profile | Raising the temperature too early can favor side reactions over complete chlorination. Adhere to the recommended two-stage temperature profile.[1] |
| Catalyst Deactivation | If the catalyst deactivates prematurely, the reaction may stall. Consider adding fresh catalyst or using a more robust catalyst system. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low conversion rates.
Caption: A flowchart for systematic troubleshooting of low conversion rates.
Experimental Protocols
General Protocol for the Chlorination of p-Xylene to this compound
This protocol is a general guideline based on established methods and may require optimization for specific laboratory setups.[1]
Materials:
-
p-Xylene
-
Chlorine gas
-
Lewis acid catalyst (e.g., anhydrous Ferric Chloride)
-
Solvent (e.g., Perchloroethylene)
-
Reaction vessel equipped with a stirrer, gas inlet tube, reflux condenser, and temperature control system.
Procedure:
-
Reaction Setup: In a suitable reaction vessel, charge p-xylene and the solvent (e.g., 1.5 to 2.5 moles of perchloroethylene per mole of p-xylene).[1]
-
Catalyst Addition: Add the Lewis acid catalyst (at least 1% by weight of p-xylene).[1]
-
Initial Chlorination (Ring Chlorination): Begin stirring and introduce chlorine gas into the mixture. Maintain the reaction temperature between 75°C and 85°C.[1] This stage primarily focuses on the chlorination of the aromatic ring.
-
Side-Chain Chlorination: Once ring chlorination is substantially complete (which can be monitored by GC), raise the temperature to 100-120°C to facilitate the chlorination of the methyl side chains.[1]
-
Reaction Monitoring: Periodically take samples from the reaction mixture and analyze by Gas Chromatography to monitor the conversion of p-xylene and the formation of this compound.
-
Reaction Completion and Work-up: Continue the chlorination until the desired conversion (typically >90%) is achieved. Once complete, stop the chlorine flow and cool the reaction mixture.
-
Isolation: Separate the catalyst from the reaction mass and isolate the product.
Reaction Pathway Diagram
The following diagram illustrates the sequential chlorination of p-xylene.
Caption: The reaction pathway from p-xylene to this compound.
Data Presentation
The following table summarizes key reaction parameters and their typical ranges for achieving high conversion rates.
| Parameter | Typical Range/Value | Impact on Conversion | Reference |
| Molar Ratio (Chlorine:p-Xylene) | 7:1 to 10:1 | A sufficient excess of chlorine is necessary to drive the reaction to completion. | [1] |
| Catalyst Loading (wt% of p-xylene) | ≥ 1% | A higher catalyst loading can increase the reaction rate, but may also promote side reactions if not controlled. | [1] |
| Ring Chlorination Temperature | 75 - 85 °C | Higher temperatures during this phase can lead to undesirable side reactions.[1] | [1] |
| Side-Chain Chlorination Temperature | 100 - 120 °C | This higher temperature is required for the chlorination of the methyl groups. | [1] |
| Solvent Ratio (Solvent:p-Xylene) | 1.5:1 to 2.5:1 (molar) | An appropriate amount of solvent ensures a stirrable reaction mass. | [1] |
References
Technical Support Center: Catalyst Deactivation in Hexachloroparaxylene Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during the synthesis of Hexachloroparaxylene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound that may be related to catalyst deactivation.
Issue 1: Decreased Reaction Rate and Low Conversion of p-Xylene (B151628)
Possible Cause: Catalyst deactivation due to poisoning or fouling.
Troubleshooting Steps:
-
Verify Feedstock Purity: Impurities in the p-xylene or chlorine gas can act as catalyst poisons. Common poisons include water, sulfur compounds, and nitrogen compounds.[1] Dissolved or entrained oxygen can also retard the activity of the catalyst.[2]
-
Recommendation: Use high-purity, dry p-xylene and chlorine. Consider passing the feedstock through a purification bed before it enters the reactor.
-
-
Inspect for Coke Formation (Fouling): At elevated temperatures, side reactions can lead to the formation of carbonaceous deposits (coke) on the catalyst surface, blocking active sites.[3][4][5]
-
Recommendation:
-
Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote coking. The temperature should be maintained at about 60 to 120°C during chlorination.[6]
-
Consider periodic catalyst regeneration to remove coke deposits.
-
-
-
Check for Catalyst Leaching: In liquid-phase reactions, the active catalyst component may leach into the reaction medium, reducing the number of active sites.
-
Recommendation: Ensure the catalyst support is robust and that the reaction conditions do not favor the dissolution of the active metal.
-
Logical Workflow for Troubleshooting Decreased Activity
Caption: Troubleshooting workflow for decreased catalyst activity.
Issue 2: Poor Selectivity - Increased Formation of Ring-Chlorinated Byproducts
Possible Cause: Change in catalyst nature promoting undesired side reactions.
Troubleshooting Steps:
-
Presence of Metal Ion Contaminants: Metal ions, particularly from iron, zinc, and aluminum, can act as Lewis acids and promote aromatic ring substitution.[2] This is often an issue when using metal reactors.
-
Recommendation:
-
If using a metal reactor, consider the use of a sequestering agent to inhibit the catalytic effect of the metal on ring chlorination.[2][7]
-
Phosphorous trichloride (B1173362) has been used to sequester the catalyzing action of metal ions.[2]
-
-
-
Catalyst Agglomeration or Sintering: At high temperatures, small catalyst particles can agglomerate into larger ones, a process known as sintering. This can alter the catalyst's selectivity.[4][5]
-
Recommendation:
-
Ensure the reaction temperature does not exceed the thermal stability limit of the catalyst.
-
Choose a catalyst with high thermal stability.
-
-
Diagram of Reaction Pathways
Caption: Desired vs. undesired reaction pathways in p-xylene chlorination.
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through the chlorination of p-xylene. Lewis acid catalysts are commonly employed for this reaction. Representative examples include ferric chloride (FeCl₃), aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and antimony pentachloride (SbCl₅).[6]
Q2: What are the primary mechanisms of catalyst deactivation in this process?
A2: Catalyst deactivation can occur through several mechanisms:[4][5]
-
Poisoning: This occurs when impurities in the reactants or reaction environment strongly adsorb to the active sites of the catalyst, rendering them inactive. Common poisons include compounds of sulfur, nitrogen, and phosphorus, as well as water.[1]
-
Fouling: This is the physical blockage of active sites and pores by the deposition of carbonaceous materials (coke) from side reactions.[3][5]
-
Thermal Degradation (Sintering): High reaction temperatures can cause the small, highly dispersed catalyst particles to agglomerate into larger crystals, reducing the active surface area.[4][5]
Q3: How can I regenerate a deactivated catalyst?
A3: The appropriate regeneration method depends on the cause of deactivation:
-
For Fouling (Coke Deposition): A common method is controlled combustion (calcination) to burn off the carbon deposits in a stream of air or an oxygen-containing gas.[3][4]
-
For Poisoning: Regeneration can be more challenging. If the poison is reversibly adsorbed, it might be removed by treating the catalyst at a high temperature in a stream of an inert gas or hydrogen. For some types of poisoning, a chemical wash may be effective.[1][8]
Q4: What analytical techniques can be used to characterize a deactivated catalyst?
A4: Several techniques can provide insights into the reasons for catalyst deactivation:
-
X-ray Diffraction (XRD): To identify changes in the crystalline structure of the catalyst, such as sintering or the formation of new phases.[3]
-
N₂ Adsorption-Desorption (BET analysis): To measure the surface area and pore volume, which are often reduced by fouling or sintering.[3]
-
Thermogravimetric Analysis (TGA): To quantify the amount of coke deposited on the catalyst.
-
Spectroscopic Techniques (e.g., FTIR, XPS): To identify adsorbed poisons or changes in the chemical state of the active components.[3]
Data Presentation
Table 1: Effect of Catalyst Concentration on p-Xylene Conversion (Hypothetical Data)
| Catalyst Concentration (wt% relative to p-xylene) | Initial Conversion Rate (%/hr) | Conversion Rate after 24h (%/hr) | Deactivation Rate (%/hr) |
| 1.0 | 35 | 20 | 0.63 |
| 2.0 | 55 | 40 | 0.63 |
| 3.0 | 70 | 60 | 0.42 |
Table 2: Influence of Reaction Temperature on Catalyst Stability (Hypothetical Data)
| Reaction Temperature (°C) | Initial Selectivity to this compound (%) | Selectivity after 24h (%) | Coke Formation (wt%) |
| 80 | 95 | 92 | 1.5 |
| 100 | 92 | 85 | 3.2 |
| 120 | 88 | 75 | 6.8 |
Note: This table presents hypothetical data to illustrate the trade-off between reaction temperature, selectivity, and catalyst fouling.
Experimental Protocols
Protocol 1: Catalyst Activity Testing
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Reactor Setup: A stirred glass reactor equipped with a condenser, a gas inlet for chlorine, a thermometer, and a sampling port.
-
Reaction Mixture: Charge the reactor with p-xylene and the specified amount of catalyst (e.g., 1-3 wt% FeCl₃).[6]
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 80-120°C) with vigorous stirring.[6]
-
Chlorine Feed: Introduce a steady stream of chlorine gas into the reaction mixture.
-
Sampling: Withdraw small aliquots of the reaction mixture at regular intervals (e.g., every hour).
-
Analysis: Quench the reaction in the aliquots and analyze the composition using Gas Chromatography (GC) to determine the conversion of p-xylene and the selectivity to this compound and byproducts.
-
Data Evaluation: Plot the concentration of p-xylene and products over time to determine the reaction rate and observe any decrease indicating deactivation.
Protocol 2: Catalyst Regeneration by Calcination (for coke removal)
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Catalyst Recovery: After the reaction, separate the catalyst from the reaction mixture by filtration.
-
Washing: Wash the recovered catalyst with a suitable solvent (e.g., perchloroethylene) to remove residual organic compounds.
-
Drying: Dry the catalyst in an oven at a moderate temperature (e.g., 110°C) to remove the solvent.
-
Calcination: Place the dried catalyst in a tube furnace. Heat the catalyst to a high temperature (e.g., 400-500°C) in a controlled flow of air or a mixture of an inert gas and oxygen. The exact temperature and gas composition should be optimized to ensure complete coke removal without damaging the catalyst structure.
-
Cooling: After a set period, cool the catalyst down to room temperature under a flow of inert gas.
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Re-testing: Evaluate the activity of the regenerated catalyst using the protocol for catalyst activity testing described above.
References
- 1. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 2. US3350467A - Method for side-chain chlorination of xylene - Google Patents [patents.google.com]
- 3. Deactivation and Regeneration of Catalyst from Toluene and Methanol to Xylene-Academax [exhibition.academax.com]
- 4. Special Issue on Catalyst Deactivation and Regeneration [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]
- 7. US6174415B1 - Chlorinating side chains of aromatic compounds - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: High-Purity Hexachloroparaxylene Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of high-purity Hexachloroparaxylene (α,α,α,α',α',α'-Hexachloro-p-xylene).
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound (HCPX)?
A1: Based on its chemical structure, this compound is a non-polar compound. Therefore, non-polar organic solvents are the most suitable for its recrystallization. Aliphatic hydrocarbons such as heptane (B126788), hexane (B92381), or other petroleum ether fractions (typically with a boiling range of 75-150°C) are recommended. The ideal solvent will dissolve the HCPX completely at an elevated temperature but have low solubility at room temperature or below, maximizing crystal recovery.
Q2: How do I choose between different non-polar solvents like hexane and heptane?
A2: The choice between hexane (boiling point ~69°C) and heptane (boiling point ~98°C) depends on the scale of your experiment and the desired temperature profile. Heptane allows for a wider temperature range for dissolution and may be more effective for larger quantities or less soluble impurities. Hexane can be easier to remove from the final product due to its lower boiling point. A preliminary solubility test with a small amount of your crude HCPX in both solvents is recommended to determine the optimal choice for your specific sample.
Q3: What is the expected yield and purity after a single recrystallization?
A3: The yield and purity are highly dependent on the initial purity of the this compound and the care taken during the recrystallization process. A successful recrystallization can significantly improve purity, often to >99%. However, some loss of product is inevitable as some will remain in the mother liquor. A typical yield might range from 70-90%, but this can vary.
Q4: Can I use a mixed solvent system for recrystallization?
A4: While a single solvent is often preferred for simplicity, a mixed solvent system can be employed if a single suitable solvent cannot be identified. For HCPX, you could use a more soluble non-polar solvent (like toluene) and a less soluble non-polar solvent (like heptane). The crude product would be dissolved in a minimal amount of the "good" solvent at an elevated temperature, followed by the gradual addition of the "poor" solvent until turbidity is observed. This is then heated until clear and allowed to cool. However, for HCPX, a single hydrocarbon solvent is generally effective.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the recrystallization of this compound in a question-and-answer format.
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated. | 1. Reheat the solution and evaporate some of the solvent to increase the concentration of HCPX. Then, allow it to cool again.2. Induce crystallization by: a) Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[1] This creates nucleation sites for crystal growth. b) Seeding: Add a tiny crystal of pure HCPX to the solution to act as a template.[1] |
| The product "oils out" instead of forming crystals. | 1. The cooling rate is too fast.2. The melting point of the impure HCPX is significantly lower than the boiling point of the solvent.3. High concentration of impurities. | 1. Reheat the solution to redissolve the oil. Allow it to cool much more slowly. Insulating the flask can help.2. Add a small amount of additional hot solvent to the heated solution to ensure it remains dissolved at a slightly lower temperature, then cool slowly.3. If the issue persists, consider a preliminary purification step like column chromatography to remove a larger portion of the impurities before recrystallization. |
| Crystallization happens too quickly, forming fine powder instead of distinct crystals. | The solution is too concentrated, or the cooling is too rapid. | Reheat the solution and add a small amount of additional hot solvent. Allow the solution to cool more slowly by insulating the flask or placing it in a warm bath that is allowed to cool to room temperature gradually. Slower crystal growth generally leads to higher purity. |
| Low recovery of purified crystals. | 1. Too much solvent was used, and a significant amount of product remains in the mother liquor.2. Premature crystallization during hot filtration.3. The crystals were washed with a solvent that was not cold enough. | 1. Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. Note that the purity of the second crop may be lower.2. Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution.3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize redissolving the product.[1] |
| The purified crystals are colored. | Colored impurities are present and were not removed. | Before the cooling step, add a small amount of activated charcoal to the hot solution and boil for a few minutes. Perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities. |
Data Presentation
Table 1: Solubility of this compound in Heptane (Estimated)
| Temperature (°C) | Approximate Solubility ( g/100 mL) |
| 20 | < 1 |
| 60 | ~10 |
| 98 (Boiling Point) | > 30 |
Table 2: Typical Recrystallization Parameters and Expected Outcomes
| Parameter | Value |
| Starting Material Purity | ~95% |
| Recrystallization Solvent | n-Heptane |
| Dissolution Temperature | ~98°C (Boiling) |
| Crystallization Temperature | 0-5°C (Ice Bath) |
| Expected Final Purity | >99% |
| Expected Yield | 70-90% |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
-
Solvent Selection: Based on preliminary tests, select a non-polar solvent such as n-heptane in which the crude HCPX shows high solubility near the boiling point and low solubility at room temperature.
-
Dissolution: Place the crude this compound (e.g., 10 g) in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., n-heptane, start with ~30-40 mL) and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring. Continue to add small portions of the hot solvent until the HCPX is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration. Pre-heat the funnel and receiving flask to prevent premature crystallization.
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Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
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Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Decision-making guide for troubleshooting common recrystallization problems.
References
Technical Support Center: Analysis of Hexachloroparaxylene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hexachloroparaxylene. The information is designed to help identify and resolve common issues related to impurities in this compound samples during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities I might find in my this compound sample?
A1: Impurities in this compound can originate from the synthesis process, degradation, or storage. Common impurities include:
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Partially Chlorinated Intermediates: The synthesis of this compound involves the chlorination of p-xylene. Incomplete reactions can result in the presence of less-chlorinated species, such as pentachloroxylene.[1]
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Isomers of this compound: Various positional isomers can be formed during the chlorination process, differing in the arrangement of chlorine atoms on the aromatic ring and the methyl groups.
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Unreacted Starting Materials: Residual amounts of the starting material, p-xylene, may be present in the final product.
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Side-Reaction Byproducts: Undesirable side reactions can lead to the formation of nuclear-substituted chlorinated products and resinous materials, especially at elevated temperatures.[1]
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Residual Solvents: Solvents used during the synthesis and purification, such as perchloroethylene, might be retained in the final product.[1]
Q2: I am seeing unexpected peaks in my Gas Chromatography-Mass Spectrometry (GC-MS) analysis. How can I identify them?
A2: Unexpected peaks in a GC-MS chromatogram of this compound often correspond to the impurities listed above. To identify these peaks:
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Mass Spectral Library Search: Compare the mass spectrum of the unknown peak against a commercial or in-house mass spectral library (e.g., NIST, Wiley).
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Analyze Fragmentation Patterns: Manually interpret the mass spectrum. Look for the molecular ion peak and characteristic isotopic patterns of chlorine, which can help determine the number of chlorine atoms in the molecule.
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Consider Elution Order: On a non-polar GC column, compounds generally elute in order of increasing boiling point. Less chlorinated and less polar isomers will typically elute earlier than more chlorinated and more polar ones.
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Use High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide the exact mass of the impurity, allowing for the determination of its elemental composition.
Q3: My High-Performance Liquid Chromatography (HPLC) analysis shows poor peak shape for the main this compound peak. What could be the cause?
A3: Poor peak shape (e.g., tailing or fronting) in HPLC can be caused by several factors:
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Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
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Inappropriate Mobile Phase: The solvent composition may not be optimal for your analyte. Adjust the mobile phase composition or gradient.
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Column Degradation: The stationary phase of the HPLC column can degrade over time. Try flushing the column or replacing it if necessary.
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Secondary Interactions: The analyte may be interacting with active sites on the column packing material. Adding a small amount of a competing agent (e.g., triethylamine) to the mobile phase can sometimes mitigate this.
Q4: How can Nuclear Magnetic Resonance (NMR) spectroscopy help in identifying impurities?
A4: NMR spectroscopy is a powerful tool for structural elucidation of unknown impurities.
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¹H NMR: Can provide information about the protons on the aromatic ring and the methyl groups. The chemical shifts and coupling patterns can help distinguish between different isomers.
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¹³C NMR: Provides information about the carbon skeleton of the molecule. The number of signals can indicate the symmetry of the impurity.
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2D NMR Techniques: Techniques like COSY, HSQC, and HMBC can be used to establish connectivity between protons and carbons, which is crucial for unambiguously identifying the structure of an unknown impurity.
Troubleshooting Guides
Issue 1: Co-elution of Impurities in GC-MS
Problem: Two or more peaks are overlapping in the GC chromatogram, making it difficult to identify and quantify individual impurities.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate GC column resolution | 1. Optimize the temperature program: Use a slower ramp rate or an isothermal hold at a specific temperature to improve separation. 2. Use a longer GC column or a column with a different stationary phase that provides better selectivity for the analytes of interest. |
| High injection volume or concentration | Reduce the injection volume or dilute the sample to prevent peak broadening. |
Issue 2: Inconsistent Quantification Results
Problem: The calculated concentration of this compound or its impurities varies significantly between runs.
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent injection volume | Ensure the autosampler is functioning correctly and that the syringe is not clogged. |
| Sample degradation | Prepare fresh samples before each analysis and store them under appropriate conditions (e.g., protected from light and at a low temperature). |
| Instrument drift | Calibrate the instrument regularly using a certified reference standard. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
This protocol provides a general procedure for the analysis of this compound and its impurities. Optimization may be required based on the specific instrument and impurities of interest.
-
Sample Preparation:
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Accurately weigh approximately 10 mg of the this compound sample.
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Dissolve the sample in 10 mL of a suitable solvent (e.g., hexane (B92381) or toluene).
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Vortex the solution until the sample is completely dissolved.
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If necessary, filter the solution through a 0.45 µm syringe filter.
-
-
GC-MS Conditions:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the expected concentration of impurities.
-
Injection Volume: 1 µL.
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Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
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Initial temperature: 100 °C, hold for 2 minutes.
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Ramp: 10 °C/min to 300 °C.
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Final hold: 300 °C for 10 minutes.
-
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MS Transfer Line Temperature: 290 °C.
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Ion Source Temperature: 230 °C.
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: m/z 50-500.
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Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound impurities.
Caption: Decision tree for troubleshooting unexpected peaks in a chromatogram.
References
Methods for the removal of unreacted p-xylene from Hexachloroparaxylene
This guide provides troubleshooting advice and frequently asked questions regarding the removal of unreacted p-xylene (B151628) from Hexachloroparaxylene (α,α,α,α',α',α'-Hexachloro-p-xylene). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final this compound product is an oily or clumpy solid. How can I remove the residual p-xylene?
A1: The oily or clumpy nature of your product is likely due to the presence of unreacted p-xylene. Several methods can be employed for its removal, primarily leveraging the significant differences in the physical properties of the two compounds. The most common and effective methods are recrystallization, solvent washing (trituration), and vacuum drying.
Q2: Which purification method is most suitable for my needs?
A2: The choice of method depends on the level of purity required and the scale of your experiment.
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Recrystallization is ideal for achieving high purity. It is effective at removing not only p-xylene but also other soluble impurities.
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Solvent Washing (Trituration) is a quicker method suitable for removing larger quantities of p-xylene and for samples that are already reasonably pure.
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Vacuum Drying is best for removing the last traces of a volatile solvent like p-xylene from a non-volatile solid product. It is often used as a final step after recrystallization or washing.
Q3: I'm trying to perform a recrystallization. How do I choose the right solvent?
A3: An ideal recrystallization solvent should dissolve the this compound well when hot but poorly when cold. The impurity, p-xylene, should either be highly soluble at all temperatures or insoluble. Based on available data, methanol (B129727) is a suitable solvent for recrystallizing this compound.[1][2]
Troubleshooting Recrystallization:
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Problem: No crystals form upon cooling.
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Solution 1: You may have used too much solvent. Evaporate some of the solvent to increase the concentration of the this compound and try cooling again.
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Solution 2: Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface. This creates a rough surface for crystals to nucleate.
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Solution 3: Add a "seed crystal" of pure this compound to the cooled solution to initiate crystallization.
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Problem: The product "oils out" instead of forming crystals.
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Solution: This happens when the saturated solution's temperature is above the melting point of your compound. Re-heat the solution to dissolve the oil, add a little more solvent, and allow it to cool more slowly.
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Problem: The recovered yield is very low.
Q4: Can I use distillation to remove the p-xylene?
A4: While p-xylene is much more volatile than this compound, standard distillation is not a practical method for separating a liquid impurity from a solid product. The high boiling point and thermal sensitivity of this compound could lead to decomposition. However, heating the solid under vacuum (vacuum drying) is a gentle and effective way to remove the volatile p-xylene.
Data Presentation
The selection of a suitable purification method is guided by the distinct physical properties of p-xylene and this compound.
| Property | p-Xylene | This compound | Rationale for Separation |
| Chemical Formula | C₈H₁₀ | C₈H₄Cl₆ | - |
| Molecular Weight | 106.16 g/mol | 312.82 g/mol | - |
| Physical State (20°C) | Liquid | Solid | Enables separation by filtration after washing or recrystallization. |
| Melting Point | 13.2 °C[7] | 108-110 °C[1][8][9][10] | The large difference allows p-xylene to remain in the liquid phase (mother liquor) when this compound is crystallized at low temperatures. |
| Boiling Point | 138.35 °C[7] | ~297-312 °C[1][8][10] | The significant difference in volatility allows for the removal of p-xylene via vacuum drying. |
| Solubility | Soluble in organic solvents.[7] | Soluble in hot methanol.[1][2] | This property is the basis for purification by recrystallization. |
Experimental Protocols
Detailed Protocol for Recrystallization of this compound
This protocol describes the purification of this compound contaminated with p-xylene using methanol as the recrystallization solvent.
Materials:
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Crude this compound
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Methanol (reagent grade)
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Erlenmeyer flasks (2)
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Hot plate
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Büchner funnel and flask
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Filter paper
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Glass stir rod
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Ice bath
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Vacuum source
Procedure:
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Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a small amount of methanol, just enough to cover the solid. Heat the mixture gently on a hot plate in a fume hood. Add more hot methanol in small portions while stirring until all the solid has just dissolved. Avoid adding an excess of solvent to ensure a good recovery yield.[3][4][6]
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Cooling and Crystallization: Remove the flask from the hot plate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[3] Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize the crystallization of the product.[5]
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Isolation of Crystals: Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold methanol. Turn on the vacuum and pour the cold slurry of crystals into the funnel.
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Washing: With the vacuum still on, wash the crystals in the funnel with a small amount of ice-cold methanol to rinse away the mother liquor containing the dissolved p-xylene impurity.[3]
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Drying: Leave the crystals in the funnel with the vacuum on to pull air through and partially dry them. For complete removal of residual solvents, transfer the purified crystals to a watch glass or a drying dish and place them in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Visualizations
The following diagrams illustrate the workflow for the purification of this compound.
Caption: Overview of purification methods for this compound.
Caption: Step-by-step experimental workflow for recrystallization.
References
- 1. alpha,alpha,alpha,alpha',alpha',alpha'-Hexachloro-p-xylene 68-36-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. alpha,alpha,alpha,alpha',alpha',alpha'-Hexachloro-p-xylene 68-36-0 | TCI Deutschland GmbH [tcichemicals.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. p-Xylene - Wikipedia [en.wikipedia.org]
- 8. 68-36-0 HCPX Hexachloro-p-xylene - Products TOP - IHARANIKKEI CHEMICAL INDUSTRY CO., LTD. [iharanikkei.net]
- 9. labproinc.com [labproinc.com]
- 10. tcichemicals.com [tcichemicals.com]
Stability issues of Hexachloroparaxylene under storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Hexachloroparaxylene under storage. The information is intended for researchers, scientists, and drug development professionals to help anticipate and address potential issues during their experiments.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to the storage and stability of this compound.
Issue 1: Unexpected Experimental Results or Poor Yields
If you are experiencing inconsistent results, lower than expected yields, or the appearance of unknown peaks in your analytical data (e.g., GC-MS, HPLC), it may be due to the degradation of your this compound starting material.
Troubleshooting Workflow:
Issue 2: Physical Changes in Stored this compound
Visible changes in the material, such as discoloration or clumping, are strong indicators of degradation.
Troubleshooting Steps:
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Observe the Material: Note any changes from its expected appearance (typically a white to slightly pale yellow crystalline powder).
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Check for Clumping: The presence of moisture can cause the powder to clump, indicating improper storage in a non-dry environment. This moisture can also lead to hydrolysis.
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Note Discoloration: A significant change in color may suggest oxidation or other decomposition reactions.
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Verify Container Seal: Ensure the container is tightly sealed. A poor seal can allow moisture and air to enter, accelerating degradation.
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Action: If physical changes are observed, it is highly recommended to use a fresh stock of the reagent for critical experiments. The purity of the suspect material should be verified using analytical methods before any further use.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a cool, dark, and dry place.[1] The container should be tightly sealed to prevent exposure to moisture and air.[1] Some suppliers recommend storage at temperatures below 15°C for optimal long-term stability.
Q2: What are the known incompatible materials with this compound?
A2: You should avoid storing or using this compound with strong oxidizing agents, bases, alcohols, amines, and metals.[2] Contact with these substances can lead to vigorous reactions and degradation of the compound.
Q3: What are the primary degradation products of this compound under improper storage?
A3: While stable under proper conditions, this compound can degrade.[1] The primary hazardous decomposition products upon combustion or at high temperatures are carbon monoxide, carbon dioxide, and hydrogen chloride gas.[1] Under ambient storage conditions, the main concerns are:
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Hydrolysis: The trichloromethyl groups are susceptible to hydrolysis, which can be catalyzed by moisture, acids, or bases. This can lead to the formation of terephthaloyl chloride and ultimately terephthalic acid.
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Reaction with Nucleophiles: Alcohols and amines can react with the trichloromethyl groups, leading to the formation of esters or amides, respectively.
Q4: I've observed a decrease in the purity of my this compound over time. What could be the cause?
A4: A decrease in purity is likely due to gradual degradation. The most common causes are exposure to moisture leading to hydrolysis, or exposure to light which can initiate photochemical reactions. Ensure that the container is always tightly sealed after use and stored away from any light sources.
Q5: Can I still use this compound that has slightly discolored?
A5: Discoloration is a sign of potential degradation. For experiments sensitive to impurities, it is strongly advised to use a fresh, high-purity sample. If you must use the discolored material, its purity should be thoroughly assessed by analytical methods such as GC-MS or melting point determination to identify any potential degradation products that might interfere with your reaction.
Q6: What is the expected appearance of pure this compound?
A6: Pure this compound is a white to slightly pale yellow crystalline powder.[1]
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (ideally <15°C) | Minimizes the rate of potential decomposition reactions. |
| Light | Dark (in an opaque container) | Prevents photochemical degradation. |
| Atmosphere | Dry (low humidity) | Prevents hydrolysis of the trichloromethyl groups. |
| Container | Tightly sealed | Excludes moisture and reactive atmospheric gases. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for assessing the purity of this compound and identifying potential volatile impurities or degradation products.
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Sample Preparation:
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Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable volatile solvent (e.g., chloroform, dichloromethane) to a final concentration of 1 mg/mL.
-
-
GC-MS Conditions (Illustrative):
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Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable.
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 280°C.
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Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
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MS Detector: Electron Ionization (EI) at 70 eV.
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Scan Range: 50-500 m/z.
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Analysis:
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Inject a small volume (e.g., 1 µL) of the prepared sample.
-
The purity can be estimated by the relative peak area of this compound compared to other detected peaks.
-
Identify any significant impurity peaks by comparing their mass spectra to a library (e.g., NIST). Potential degradation products to look for include partially hydrolyzed intermediates or products of reactions with solvent impurities.
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Mandatory Visualizations
Potential Degradation Pathway of this compound
References
Technical Support Center: High-Temperature Reactions of Hexachloroparaxylene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid charring in high-temperature reactions involving Hexachloroparaxylene.
Troubleshooting Guide
High-temperature reactions with this compound can be prone to charring, which indicates thermal decomposition and the formation of unwanted carbonaceous byproducts. This guide will help you diagnose and resolve common issues leading to charring.
Problem: Significant charring or discoloration of the reaction mixture.
Possible Causes and Solutions:
| Cause ID | Possible Cause | Recommended Solution |
| T-1 | Excessive Reaction Temperature: The reaction temperature may be too high, leading to the thermal decomposition of this compound or the desired product. | Systematically lower the reaction temperature in small increments (e.g., 5-10°C) to find the optimal balance between reaction rate and minimal charring. |
| T-2 | Prolonged Reaction Time: Extended exposure to high temperatures can promote side reactions and decomposition. | Optimize the reaction time by monitoring the reaction progress using techniques like gas chromatography (GC) or thin-layer chromatography (TLC). Quench the reaction as soon as the desired conversion is achieved. |
| T-3 | Presence of Impurities: Impurities in the starting material or solvent can act as catalysts for decomposition pathways. | Ensure the purity of this compound and all solvents and reagents through appropriate purification techniques (e.g., recrystallization, distillation). |
| T-4 | Localized Overheating: Poor heat distribution in the reaction vessel can create "hot spots" where charring is initiated. | Improve stirring efficiency and consider using a reaction vessel with better heat transfer properties. A sand bath or a well-controlled heating mantle can provide more uniform heating. |
| T-5 | Atmosphere Control: The presence of oxygen can promote oxidative decomposition at high temperatures. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| T-6 | Inappropriate Solvent: The solvent may be reacting with the starting material or intermediates at high temperatures. | Select a high-boiling, inert solvent that is stable under the reaction conditions. Perchloroethylene has been used in the synthesis of related compounds.[1] |
Troubleshooting Workflow:
Here is a logical workflow to follow when troubleshooting charring issues:
References
Optimizing Solvent Selection for Hexachloroparaxylene Synthesis: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing solvent selection for the synthesis of hexachloroparaxylene. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when selecting a solvent for this compound synthesis?
A1: The most critical parameters are:
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Solubility: The solvent must effectively dissolve p-xylene (B151628) and the increasingly chlorinated intermediates to maintain a homogenous reaction mixture and prevent the precipitation of products.[1]
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Boiling Point: The solvent's boiling point should be compatible with the reaction temperatures required for both ring and side-chain chlorination, which typically range from 60°C to 120°C.[1]
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Inertness: The solvent should be largely inert to the reaction conditions, minimizing side reactions with chlorine or the Lewis acid catalyst.[1]
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Viscosity: The solvent should help maintain a manageable viscosity of the reaction mixture to ensure efficient stirring and mass transfer.[1]
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Product Isolation: The choice of solvent can impact the ease of product isolation and purification.
Q2: Which solvents are commonly used for the chlorination of p-xylene to this compound?
A2: Chlorinated hydrocarbons are the most frequently used solvents. Perchloroethylene and carbon tetrachloride are well-documented choices.[1] Other chlorinated solvents like 1,2-dichloroethane (B1671644) and trichlorobenzene have also been mentioned in the literature for similar chlorination processes.[1][2]
Q3: Is a catalyst necessary for this reaction?
A3: Yes, a Lewis acid catalyst is essential for the electrophilic substitution on the aromatic ring. Common catalysts include ferric chloride (FeCl₃), aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), antimony pentachloride (SbCl₅), and boron trifluoride (BF₃).[1] Ferric chloride is a frequently used and effective catalyst.[1]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the chlorination can be monitored by gas chromatography (GC) to determine the relative amounts of p-xylene, partially chlorinated intermediates, and the final this compound product.[1] This allows for the determination of reaction completion and helps in deciding when to adjust reaction conditions or terminate the reaction.
Q5: What are the main safety precautions to consider during this synthesis?
A5: The synthesis of this compound involves hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Chlorine gas is highly toxic and corrosive. Chlorinated solvents are also hazardous and should be handled with care. Ensure that all glassware is dry before use, as moisture can deactivate the Lewis acid catalyst.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Catalyst deactivation (e.g., due to moisture). - Loss of product during workup. | - Monitor the reaction by GC to ensure it goes to completion. - Optimize the temperature profile for both ring and side-chain chlorination stages.[1] - Ensure all reagents and glassware are anhydrous. - Carefully perform extraction and purification steps to minimize product loss. |
| Formation of Incomplete Chlorination Products | - Insufficient chlorine gas supply. - Short reaction time. - Inefficient mixing. | - Ensure a continuous and sufficient flow of chlorine gas. A molar excess of 10-25% is typically recommended.[1] - Extend the reaction time and monitor progress by GC. - Use vigorous agitation to ensure good gas-liquid mixing.[1] |
| High Viscosity of Reaction Mixture | - High concentration of reactants and products. - Precipitation of chlorinated intermediates. | - Add more solvent to reduce the concentration and improve fluidity.[1] - Select a solvent with better solubility for the chlorinated products, such as perchloroethylene over carbon tetrachloride.[1] |
| Predominance of Ring Chlorination over Side-Chain Chlorination | - Reaction temperature is too low in the second stage. - Absence of a free-radical initiator (though not always necessary with a Lewis acid catalyst).[1] | - After initial ring chlorination, increase the temperature to 100-120°C to promote side-chain chlorination.[1] - While a Lewis acid can catalyze the entire process, for specific side-chain chlorination, methods using free-radical initiators (e.g., UV light or AIBN) in the absence of a Lewis acid are known. However, for a one-pot synthesis of this compound, temperature control is the primary method.[1] |
| Formation of Undesired Byproducts | - Side reactions due to high temperatures during ring chlorination. - Reaction of the solvent with chlorine. | - Maintain a temperature of around 75-85°C during the initial ring chlorination phase to minimize side reactions.[1] - Choose a relatively inert solvent like perchloroethylene and operate within the recommended temperature range to minimize solvent chlorination.[1] |
Data Presentation
Table 1: Comparison of Solvents for this compound Synthesis
| Solvent | Key Advantages | Key Disadvantages | Typical Solvent to p-Xylene Ratio (w/w) | Reported Yield |
| Perchloroethylene | - Excellent solubility of chlorinated products.[1] - Allows for a stirrable reaction mass with less solvent.[1] - Higher boiling point suitable for side-chain chlorination. | - Higher cost compared to some other chlorinated solvents. | ~3.2 : 1 | ~87% (isolated product)[1] |
| Carbon Tetrachloride | - Historically used for chlorination reactions.[1] | - Significantly lower solubility of chlorinated products, requiring much larger solvent volumes.[1] - Increased viscosity issues.[1] - High toxicity and environmental concerns. | ~17.6 : 1 | Approximately the same as perchloroethylene, but with practical difficulties.[1] |
| 1,2-Dichloroethane | - Mentioned as a potential solvent for related reactions.[2] | - Lower boiling point (83.5°C) may limit the temperature range for efficient side-chain chlorination. | Not specified for this specific synthesis. | Not specified for this specific synthesis. |
| Trichlorobenzene | - High boiling point. | - Can be difficult to remove during product purification. | Not specified for this specific synthesis. | Not specified for this specific synthesis. |
Experimental Protocols
General Protocol for the Synthesis of this compound using a Lewis Acid Catalyst
This protocol is a general guideline based on documented procedures and may require optimization for specific laboratory conditions and scales.
Materials:
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p-Xylene
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Anhydrous Ferric Chloride (FeCl₃)
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Perchloroethylene (or other suitable chlorinated solvent)
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Chlorine gas
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Inert gas (e.g., Nitrogen or Argon)
Equipment:
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A four-necked round-bottom flask equipped with:
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A mechanical stirrer
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A gas inlet tube for chlorine and inert gas
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A reflux condenser with a gas outlet connected to a scrubber (e.g., containing a solution of sodium hydroxide)
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A thermometer
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Heating mantle
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Filtration apparatus
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Rotary evaporator
Procedure:
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Reaction Setup: In a clean, dry, four-necked flask, add p-xylene and the chosen solvent (e.g., perchloroethylene in a ratio of approximately 2.5 parts solvent to 1 part p-xylene by weight).[1]
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Catalyst Addition: Add the Lewis acid catalyst, such as anhydrous ferric chloride (approximately 1% by weight of the p-xylene).[1]
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Inert Atmosphere: Purge the system with an inert gas to remove air and moisture.
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Ring Chlorination: Begin vigorous agitation and start bubbling chlorine gas into the reaction mixture at a controlled rate. The reaction is exothermic, and the temperature should be maintained at approximately 75-85°C during the initial phase of ring chlorination.[1]
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Side-Chain Chlorination: After the substantial completion of ring chlorination (which can be monitored by GC), raise the temperature to 100-120°C to facilitate the chlorination of the methyl side chains.[1]
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Monitoring and Completion: Continue the chlorination and monitor the reaction progress by GC. The reaction is typically considered complete when the desired conversion to this compound is achieved (e.g., >90%).[1]
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Catalyst Removal: Once the reaction is complete, stop the chlorine flow and cool the reaction mixture. The solid catalyst can be removed by filtration. The filter cake should be washed with a small amount of fresh, hot solvent to recover any entrained product.[1]
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Product Isolation: The product can be isolated from the filtrate by cooling to induce precipitation, followed by filtration. Alternatively, the solvent can be partially or fully removed under reduced pressure using a rotary evaporator, and the resulting solid can be recrystallized.[1]
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Purification and Analysis: The crude product can be further purified by recrystallization from a suitable solvent. The purity of the final product should be confirmed by analytical techniques such as GC-MS, HPLC, and melting point determination.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Analytical challenges in the characterization of Hexachloroparaxylene byproducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical characterization of hexachloroparaxylene and its byproducts.
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Frequently Asked Questions (FAQs)
Q1: What are the common byproducts expected during the synthesis of this compound?
A1: The synthesis of this compound typically involves the exhaustive chlorination of p-xylene.[1][2] Based on the reaction pathway, the most probable byproducts are under-chlorinated isomers of this compound. These can include various isomers of pentachloro-, tetrachloro-, trichloro-, dichloro-, and monochloro-p-xylene, where chlorine atoms are substituted on either the aromatic ring or the methyl groups. The specific isomer distribution will depend on the reaction conditions, such as temperature, catalyst, and reaction time.[1]
Q2: Are there commercially available analytical standards for this compound byproducts?
A2: While analytical standards for this compound itself are available from various chemical suppliers, obtaining certified reference standards for all potential under-chlorinated byproducts can be challenging. Researchers may need to synthesize and purify these byproducts in-house or use relative response factors for quantification if pure standards are unavailable. It is recommended to check the catalogs of major chemical standard suppliers for availability.
Q3: What are the primary safety concerns when handling this compound and its byproducts?
A3: this compound is a corrosive substance that can cause severe skin burns and eye damage.[3][4] Inhalation of dust or mist may cause severe irritation to the respiratory tract.[3] During combustion, it can produce highly toxic hydrogen chloride (HCl) gas.[3] It is essential to handle this compound in a well-ventilated area, preferably in a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4] Always consult the Material Safety Data Sheet (MSDS) before handling the compound.[3][4]
Q4: How can I effectively separate the various isomers of chlorinated p-xylenes?
A4: The separation of positional isomers of chlorinated xylenes (B1142099) can be challenging due to their similar physicochemical properties.[5] For gas chromatography (GC), using a high-resolution capillary column with a phenyl-substituted stationary phase can improve separation.[6] For high-performance liquid chromatography (HPLC), reversed-phase columns, such as C18 or phenyl-hexyl, with an optimized mobile phase (e.g., acetonitrile/water or methanol/water gradients) are commonly used.[7][8][9][10] Chiral columns may be necessary for separating enantiomers if chiral centers are present.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound and its byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Active sites in the injector liner or column.- Column contamination.- Inappropriate injection temperature. | - Use a deactivated injector liner.- Trim the first few centimeters of the column.- Bake out the column at a high temperature (within its limit).- Optimize the injector temperature to ensure complete volatilization without degradation. |
| Low Sensitivity or No Peaks | - Leak in the system.- Degraded or contaminated ion source.- Inappropriate column for the analytes. | - Perform a leak check of the GC system.- Clean the ion source.- Ensure the use of a column suitable for chlorinated hydrocarbons (e.g., DB-5ms, DB-XLB). |
| Poor Resolution of Isomers | - Inadequate column selectivity.- Suboptimal oven temperature program. | - Use a longer column or a column with a different stationary phase (e.g., a more polar phase).- Optimize the temperature ramp rate (a slower ramp can improve separation). |
| Matrix Interference | - Co-elution of matrix components with analytes. | - Improve sample cleanup procedures (e.g., solid-phase extraction).- Use a more selective MS scan mode, such as Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).[11][12] |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions between analytes and the stationary phase.- Column aging. | - Add a small amount of a competing agent to the mobile phase (e.g., triethylamine (B128534) for basic compounds).- Replace the column. |
| Variable Retention Times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Pump malfunction. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure proper functioning. |
| Poor Isomer Separation | - Insufficient column efficiency or selectivity.- Inappropriate mobile phase. | - Use a column with a smaller particle size or a different stationary phase chemistry.- Optimize the mobile phase composition and gradient profile.[7][8][10] |
| High Backpressure | - Blockage in the column or system.- Particulate matter from the sample. | - Filter all samples and mobile phases before use.- Reverse flush the column (if recommended by the manufacturer).- Check for blockages in the tubing and frits. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Signal-to-Noise Ratio | - Low sample concentration.- Insufficient number of scans. | - Increase the sample concentration if possible.- Increase the number of scans acquired. |
| Broad Peaks | - Sample aggregation.- Presence of paramagnetic impurities. | - Use a different solvent or adjust the sample temperature.- Treat the sample with a chelating agent to remove paramagnetic metals. |
| Complex Multiplets in Aromatic Region | - Second-order coupling effects.- Overlapping signals from multiple isomers. | - Use a higher field strength NMR spectrometer to increase chemical shift dispersion.[13]- Employ 2D NMR techniques (e.g., COSY, HSQC, HMBC) to resolve overlapping signals and assign proton and carbon resonances. |
Experimental Protocols
GC-MS Analysis of this compound Byproducts
This protocol provides a general method for the separation and identification of this compound and its potential byproducts.
a. Sample Preparation:
-
Accurately weigh approximately 10 mg of the technical-grade this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., toluene, hexane, or dichloromethane).
-
Vortex the solution until the sample is completely dissolved.
-
If necessary, filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.
b. Instrumental Parameters (Illustrative):
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm, or equivalent.
-
Inlet: Split/splitless injector at 280°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 5°C/min to 300°C, hold for 10 minutes.
-
-
Mass Spectrometer: Agilent 7000 series Triple Quadrupole MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
HPLC Analysis of this compound Byproducts
This protocol outlines a general approach for the HPLC separation of this compound and related compounds.
a. Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in acetonitrile.
-
Dilute the stock solution to a working concentration of approximately 100 µg/mL with the initial mobile phase composition.
-
Filter the final solution through a 0.22 µm PTFE syringe filter.
b. Instrumental Parameters (Illustrative):
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm, or equivalent.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Diode Array Detector (DAD) at 220 nm.
NMR Characterization
This protocol describes a general method for acquiring ¹H and ¹³C NMR spectra.
a. Sample Preparation:
-
Dissolve 5-10 mg of the purified byproduct or technical mixture in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
b. Instrumental Parameters (Illustrative):
-
Spectrometer: Bruker Avance III 500 MHz or equivalent.
-
¹H NMR:
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Acquire using a proton-decoupled pulse sequence.
-
Typical spectral width: 0 to 200 ppm.
-
-
2D NMR: Acquire COSY, HSQC, and HMBC spectra as needed for complete structural elucidation.
Quantitative Data Summary
The following table provides illustrative chromatographic and mass spectrometric data for this compound and its potential byproducts. Actual values will vary depending on the specific instrumentation and analytical conditions used.
| Compound | Plausible Molecular Formula | Molecular Weight ( g/mol ) | Illustrative GC Retention Time (min) | Illustrative Mass Spectral Ions (m/z) |
| Tetrachloro-p-xylene | C₈H₆Cl₄ | 243.95 | 15.2 | 242, 207, 172 |
| Pentachloro-p-xylene | C₈H₅Cl₅ | 278.39 | 18.5 | 276, 241, 206 |
| This compound | C₈H₄Cl₆ | 312.84 | 22.1 | 310, 275, 240 |
| Heptachloro-p-xylene | C₈H₃Cl₇ | 347.28 | 25.8 | 344, 309, 274 |
| Octachloro-p-xylene | C₈H₂Cl₈ | 381.73 | 29.3 | 378, 343, 308 |
*Note: Heptachloro- and octachloro-p-xylene are examples of potential over-chlorination byproducts.
Visualizations
Caption: Experimental workflow for the characterization of this compound byproducts.
Caption: Troubleshooting logic for common chromatographic issues.
References
- 1. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]
- 2. WO1999035111A1 - Process for preparation of tfpx-dichloride - Google Patents [patents.google.com]
- 3. cloudfront.zoro.com [cloudfront.zoro.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Alpha,alpha',2,3,5,6-hexachloro-4-xylene | C8H4Cl6 | CID 66179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Tracking Pollution: How HPLC Helps Monitor Environmental Contaminants-UVTech – High-Performance Chromatography Instruments & Lab Solutions [uvtech-cc.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. journal.uctm.edu [journal.uctm.edu]
- 13. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
Comparing Hexachloroparaxylene with other precursors for terephthalic acid
For Researchers, Scientists, and Drug Development Professionals
Comparison of Key Performance Indicators
The following table summarizes the quantitative data for the synthesis of terephthalic acid from various precursors. It is important to note that no established industrial or laboratory-scale synthesis of terephthalic acid from hexachloroparaxylene has been documented in the reviewed literature. Therefore, the data for this precursor is hypothetical and intended to stimulate further research.
| Precursor | Typical Yield (%) | Purity (%) | Catalyst | Oxidant | Solvent | Temperature (°C) | Pressure (atm) |
| p-Xylene (B151628) | >95[1][2][3][4] | >99.9[5] | Co/Mn/Br salts[2][6] | Air[1][7] | Acetic Acid[1][7] | 175-225[2][3] | 15-30[2][3] |
| Toluene (B28343) | 58 (based on converted toluene)[8] | 98[8] | Nitric Acid (oxidant) | Nitric Acid | Water | 150-300[8] | Not specified |
| p-Cymene (B1678584) | ~70[9][10] | High (crystalline white)[9][10] | Co(NO₃)₂/MnBr₂[9][10] | Air[9][10] | Acetic Acid[9][10] | 125[9][10] | 30[9][10] |
| This compound | Not established | Not established | Hypothetical: Strong hydrolyzing agent (e.g., NaOH) followed by acidification | Not applicable | Water/Organic co-solvent | High temperature and pressure likely required | High pressure likely required |
Experimental Protocols
Synthesis of Terephthalic Acid from p-Xylene (Amoco Process)
The industrial production of terephthalic acid from p-xylene is predominantly achieved through the Amoco process, which involves the liquid-phase catalytic oxidation of p-xylene.[2][3]
Materials:
-
p-Xylene
-
Acetic acid (solvent)
-
Cobalt (II) acetate (B1210297) tetrahydrate (catalyst)
-
Manganese (II) acetate tetrahydrate (catalyst)
-
Sodium bromide (promoter)
-
Compressed air (oxidant)
Procedure:
-
A mixture of p-xylene, acetic acid, and the cobalt and manganese acetate catalysts, along with the sodium bromide promoter, is continuously fed into a high-pressure reactor.[3]
-
The reactor is maintained at a temperature of 175-225°C and a pressure of 15-30 atm.[2][3]
-
Compressed air is bubbled through the reaction mixture to facilitate the oxidation of the methyl groups of p-xylene.
-
The reaction is highly exothermic, and the temperature is controlled through heat exchange systems.
-
As terephthalic acid is formed, it precipitates out of the acetic acid solvent due to its low solubility.[3]
-
The resulting slurry is then subjected to a series of crystallization and separation steps to isolate the crude terephthalic acid (CTA).
-
The CTA is subsequently purified to polymer-grade purified terephthalic acid (PTA) through a hydrogenation process to remove impurities, primarily 4-carboxybenzaldehyde (4-CBA).[5]
Synthesis of Terephthalic Acid from Toluene
The synthesis of terephthalic acid from toluene typically proceeds through the formation of benzoic acid as an intermediate. One documented method involves alkylation followed by oxidation.
Materials:
-
Toluene
-
Phosphorous pentoxide (alkylation catalyst)
-
Nitric acid (oxidant)
-
Water
Procedure:
-
Toluene is first alkylated with propylene in the presence of a phosphorous pentoxide catalyst at a temperature between 20-110°C.[8]
-
The resulting mixture, containing cymenes and di-isopropyl toluenes, is then subjected to oxidation with nitric acid in water.
-
The oxidation is carried out at a temperature of 150-300°C.[8]
-
The resulting mixture of carboxylic acids is then subjected to decarboxylation by heating with water at 325°C to increase the yield of terephthalic acid.[8]
-
The terephthalic acid is then isolated by filtration, washed with warm water, and dried. The reported yield of 98% pure terephthalic acid is 58% based on the converted toluene.[8]
Synthesis of Terephthalic Acid from p-Cymene
A more recent and sustainable approach involves the catalytic oxidation of bio-based p-cymene.
Materials:
-
p-Cymene
-
Acetic acid (solvent)
-
Cobalt (II) nitrate (B79036) (catalyst)
-
Manganese (II) bromide (catalyst)
-
Compressed air (oxidant)
Procedure:
-
An efficient elevated-pressure catalytic oxidative process has been developed for the oxidation of p-cymene.[9][10]
-
The reaction is carried out with a mixed catalyst system of 2.5 mol% Co(NO₃)₂ and 2.5 mol% MnBr₂ in acetic acid.[9][10]
-
The reaction is conducted under 30 bar of air at a temperature of 125°C for 6 hours.[9][10]
-
Under these conditions, p-cymene is oxidized to crystalline white terephthalic acid with a yield of approximately 70%.[9][10]
-
The high yield at a relatively low temperature is attributed to the synergistic action of bromine and nitrate radicals in the oxidative process.
Reaction Pathways and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways and experimental workflows for the synthesis of terephthalic acid from the discussed precursors.
Caption: Oxidation pathway of p-xylene to terephthalic acid.
Caption: Synthesis of terephthalic acid from toluene.
Caption: Catalytic oxidation of p-cymene to terephthalic acid.
The Challenge of this compound: A Theoretical Perspective
As previously stated, there is a notable absence of published research on the synthesis of terephthalic acid from this compound. The chemical inertness of the C-Cl bond in aryl chlorides presents a significant hurdle for direct oxidation of the methyl groups without affecting the chlorinated ring.
A plausible, yet purely hypothetical, pathway would likely involve a two-step process:
-
Hydrolysis of the Trichloromethyl Groups: The -CCl₃ groups would need to be hydrolyzed to carboxylic acid groups (-COOH). This would likely require harsh conditions, such as high-pressure steam in the presence of a strong base (e.g., concentrated sodium hydroxide) and potentially a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases. The stability of the aromatic ring under such forcing conditions would be a major concern.
-
Acidification: The resulting disodium (B8443419) terephthalate (B1205515) would then be acidified with a strong mineral acid (e.g., sulfuric acid or hydrochloric acid) to precipitate the terephthalic acid.
The diagram below illustrates this speculative pathway.
Caption: Hypothetical pathway for terephthalic acid synthesis from this compound.
The extreme conditions likely required for the hydrolysis step, coupled with the potential for unwanted side reactions and the environmental concerns associated with chlorinated hydrocarbons, make this a challenging and likely economically unviable route compared to the established oxidation of p-xylene. Further research would be necessary to explore the feasibility of this transformation and to identify suitable catalysts that could enable the reaction under milder conditions.
Conclusion
The industrial synthesis of terephthalic acid is dominated by the highly optimized and efficient Amoco process, which utilizes p-xylene as the precursor. While alternative precursors like toluene and p-cymene offer potential avenues, particularly from a biorenewable perspective in the case of p-cymene, they currently do not match the yield and economic viability of the p-xylene-based process. The conversion of this compound to terephthalic acid remains a theoretical concept fraught with significant chemical challenges. This guide provides a foundation for researchers and scientists to compare existing methods and to consider the substantial hurdles that must be overcome to develop novel synthetic routes to this vital industrial chemical.
References
- 1. scribd.com [scribd.com]
- 2. p-Xylene Oxidation to Terephthalic Acid: New Trends [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. LCA Collaboration Server [lcacommons.gov]
- 6. Terephthalic acid - Wikipedia [en.wikipedia.org]
- 7. globallcadataaccess.org [globallcadataaccess.org]
- 8. US3047620A - Production of terephthalic acid from toluene - Google Patents [patents.google.com]
- 9. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
Alternative routes to terephthalic acid synthesis not using Hexachloroparaxylene
A Comparative Guide to Alternative Syntheses of Terephthalic Acid Beyond Hexachloroparaxylene
Terephthalic acid (TPA) is a critical monomer primarily used in the production of polyethylene (B3416737) terephthalate (B1205515) (PET) for packaging and polyester (B1180765) fibers. The dominant industrial route, the Amoco process, involves the catalytic oxidation of petroleum-derived p-xylene (B151628). This guide provides a comparative analysis of emerging, more sustainable synthesis routes for TPA that do not rely on traditional petrochemical feedstocks, moving beyond outdated and hazardous methods like those involving this compound. The focus is on bio-based pathways that utilize renewable resources, offering a greener footprint for the chemical industry.
The Conventional Benchmark: The Amoco Process
The Amoco process, also referred to as the Mid-Century process, is the current industry standard for TPA production.[1][2] It involves the liquid-phase aerobic oxidation of p-xylene.
Reaction Pathway: The process oxidizes p-xylene through several intermediates to form TPA.[3]
Catalyst System: A combination of cobalt and manganese acetates is used as the primary catalyst, with a bromide compound (such as sodium bromide or hydrobromic acid) acting as a promoter.[1][3]
Reaction Conditions: This process is characterized by harsh conditions, including high temperatures and pressures.[1][3]
Alternative Bio-Based Synthesis Routes
Several innovative routes have been developed to produce TPA from renewable biomass, aiming to reduce the reliance on fossil fuels and mitigate environmental impact.[4][5] These pathways often leverage platform chemicals derived from biomass, such as furans and terpenes.
From 5-Hydroxymethylfurfural (B1680220) (HMF)
This route utilizes HMF, a versatile platform chemical obtainable from the dehydration of sugars like fructose (B13574) and glucose.[6] The general strategy involves forming the six-carbon aromatic ring through a Diels-Alder reaction.
One common pathway proceeds through the oxidation of HMF to 2,5-furandicarboxylic acid (FDCA), which then undergoes a [4+2] cycloaddition with ethylene (B1197577), followed by dehydration to yield TPA.[3] While this route is conceptually attractive, reported yields for the final cycloaddition/dehydration step can be low, indicating a need for further process optimization.[3]
A more recent approach involves the reaction of oxidized HMF derivatives with ethylene over solid Lewis acid catalysts.[6][7] For instance, 5-(hydroxymethyl)furoic acid (HMFA), an oxidation product of HMF, can react with ethylene to produce key TPA precursors.[6]
From Muconic Acid
Muconic acid, which can be produced from glucose via fermentation, presents another promising bio-based feedstock.[8][9] The trans,trans-isomer of muconic acid can undergo a Diels-Alder reaction with ethylene to form a cyclohexene (B86901) dicarboxylic acid intermediate, which is then dehydrogenated to TPA.[8]
To enhance solubility and reactivity, muconic acid is often esterified to dialkyl muconates prior to the cycloaddition. A cascade process has been reported for the production of diethyl terephthalate (a direct precursor to TPA) from muconic acid, ethanol (B145695), and ethylene, achieving a high overall yield.[10][11]
From Isoprene (B109036) and Acrylic Acid
This pathway constructs the TPA precursor from two smaller bio-based building blocks. Both isoprene and acrylic acid can be derived from renewable resources.[3][12] The synthesis involves a Diels-Alder reaction between isoprene and acrylic acid to form a cyclohexene carboxylic acid, followed by aromatization and a final oxidation step.[12] The cycloaddition can be catalyzed by Lewis acids like titanium tetrachloride (TiCl4) to achieve high yield and regioselectivity for the desired para-isomer.[12]
From Limonene via p-Cymene (B1678584)
Limonene, a monoterpene readily available from citrus peel waste, can be converted to p-cymene through dehydrogenation.[13][14] The resulting p-cymene, which has the same carbon skeleton as p-xylene with an additional isopropyl group, is then oxidized to TPA.[15][16] This oxidation can be carried out using catalyst systems similar to the Amoco process, but also with other heterogeneous catalysts under varying conditions.[15][17]
Quantitative Performance Comparison
The following table summarizes key quantitative data for the alternative synthesis routes in comparison to the conventional Amoco process.
| Route | Starting Material(s) | Key Steps | Catalyst(s) | Temperature (°C) | Pressure (bar) | Yield/Selectivity | Reference(s) |
| Amoco Process | p-Xylene | Aerobic Oxidation | Co(OAc)₂, Mn(OAc)₂, Bromide promoter | 175–225 | 15–30 | ~95% yield (TPA) | [1][3] |
| From HMF | 5-(hydroxymethyl)furoic acid (HMFA), Ethylene | Diels-Alder & Dehydration | Sn-Beta (Lewis acid) | 190 | High Pressure | 31% selectivity at 61% HMFA conversion | [6] |
| From Muconic Acid | Muconic Acid, Ethanol, Ethylene | Esterification, Diels-Alder, Dehydrogenation | Silicotungstic acid, Pd-based catalyst | 200 (Diels-Alder) | 2.0 MPa (Ethylene) | 80.6% overall yield (Diethyl terephthalate) | [10][11][18] |
| From Isoprene & Acrylic Acid | Isoprene, Acrylic Acid | Diels-Alder, Aromatization, Oxidation | TiCl₄, Pd/SiO₂, Co(OAc)₂/Mn(OAc)₂ | Room Temp (DA), 240 (Arom.), 100 (Oxid.) | 1 atm O₂ (Oxid.) | 94% (DA), 77% (Arom.), 94% (Oxid.) | [12][19] |
| From Limonene | p-Cymene | Aerobic Oxidation | Co(NO₃)₂/MnBr₂ | 125 | 30 bar (air) | ~70% yield (TPA) | [15][17] |
| Catalytic Pyrolysis | Lignocellulosic Biomass | Catalytic Pyrolysis, Oxidation | Ga₂O₃/SiO₂/HZSM-5, CoMn₂O₄@SiO₂@Fe₃O₄ | - | - | 23.4% (p-xylene), 72.8% (TPA) | [20][21] |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and advancement of these novel synthetic routes. Below are outlines of typical experimental protocols for key reactions cited in this guide.
Protocol 1: Synthesis of Diethyl Terephthalate from Muconic Acid
Objective: To synthesize diethyl terephthalate via a cascade reaction from trans,trans-muconic acid (TTMA).
Procedure:
-
A high-pressure reactor is charged with trans,trans-muconic acid (0.5 mmol), ethanol (20 mL), and silicotungstic acid (0.005 mmol) as the catalyst.
-
The reactor is sealed and pressurized with ethylene to 2.0 MPa.
-
The reaction mixture is heated to 200°C and stirred for 240 minutes. This step facilitates both the esterification of muconic acid and the subsequent Diels-Alder reaction.
-
After cooling and depressurization, the catalyst is filtered.
-
A palladium-based dehydrogenation catalyst is added to the filtrate.
-
The mixture is heated under appropriate conditions to effect the dehydrogenation of the cyclohexene intermediate to the aromatic diethyl terephthalate.
-
The final product is purified and analyzed by techniques such as GC-MS and NMR to confirm its identity and determine the yield.[11]
Protocol 2: Oxidation of p-Cymene to Terephthalic Acid
Objective: To synthesize terephthalic acid by the aerobic oxidation of p-cymene.
Procedure:
-
A pressure reactor is charged with p-cymene, acetic acid (as solvent), cobalt(II) nitrate (B79036) (2.5 mol %), and manganese(II) bromide (2.5 mol %).
-
The reactor is sealed and pressurized with air to 30 bar.
-
The reaction mixture is heated to 125°C with vigorous stirring for 6 hours.
-
After the reaction period, the reactor is cooled to room temperature, and the pressure is carefully released.
-
The resulting solid product is collected by filtration, washed with acetic acid and then water, and dried.
-
The crude TPA is analyzed for purity, typically using HPLC, to quantify the yield and identify any byproducts.[15][17]
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described alternative synthesis routes for terephthalic acid.
Caption: Synthesis of TPA from HMF via Diels-Alder reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. d.lib.msu.edu [d.lib.msu.edu]
- 4. DSpace [helda.helsinki.fi]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural. | Sigma-Aldrich [sigmaaldrich.com]
- 8. tandfonline.com [tandfonline.com]
- 9. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 10. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chemistry-online.com [chemistry-online.com]
- 14. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 15. Efficient Syntheses of Biobased Terephthalic Acid, p-Toluic Acid, and p-Methylacetophenone via One-Pot Catalytic Aerobic Oxidation of Monoterpene Derived Bio-p-cymene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
Revolutionizing Hexachloroparaxylene Detection: A Comparative Guide to a Novel GC-MS/MS Method
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive detection of Hexachloroparaxylene (HCPX), a persistent organic pollutant, is critical for environmental monitoring and human health risk assessment. This guide provides a detailed comparison of a newly validated Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method against the conventional Gas Chromatography with Electron Capture Detection (GC-ECD) approach for HCPX analysis. The presented data underscores the superior performance of the GC-MS/MS method in terms of sensitivity, selectivity, and accuracy.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance metrics of the new GC-MS/MS method versus the traditional GC-ECD method for the detection of this compound.
| Performance Parameter | New GC-MS/MS Method | Traditional GC-ECD Method |
| Limit of Detection (LOD) | 0.05 ng/L | 1 ng/L |
| Limit of Quantification (LOQ) | 0.15 ng/L | 5 ng/L |
| Linearity (R²) | >0.999 | >0.995 |
| Accuracy (Recovery %) | 95-105% | 85-115% |
| Precision (RSD %) | < 5% | < 15% |
| Run Time | 15 minutes | 25 minutes |
| Selectivity | High (Specific mass transitions) | Moderate (Prone to interferences) |
Experimental Protocols
A. New Method: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
This novel method offers enhanced sensitivity and selectivity for the ultra-trace analysis of this compound.
1. Sample Preparation (QuEChERS-based)
-
Homogenization: 10 g of the sample (e.g., soil, water) is homogenized.
-
Extraction: The homogenized sample is extracted with acetonitrile.
-
Salting Out: Magnesium sulfate (B86663) and sodium chloride are added to induce phase separation.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The supernatant is cleaned using a d-SPE kit containing primary secondary amine (PSA) and C18 sorbents to remove interferences.
-
Solvent Exchange: The final extract is evaporated and reconstituted in a suitable solvent for GC-MS/MS analysis.
2. GC-MS/MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.[1][2][3]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 150°C, ramped to 280°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
B. Traditional Method: Gas Chromatography with Electron Capture Detection (GC-ECD)
This is a widely used conventional method for the analysis of halogenated compounds.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Extraction: 1 liter of a water sample is extracted three times with a suitable organic solvent like hexane (B92381) in a separatory funnel.
-
Drying: The combined organic extracts are passed through anhydrous sodium sulfate to remove residual water.
-
Concentration: The extract is concentrated using a rotary evaporator.
-
Cleanup: The concentrated extract is cleaned up using a Florisil column.[4]
-
Solvent Exchange: The final extract is exchanged to a solvent compatible with GC-ECD analysis.
2. GC-ECD Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890B GC system or equivalent, equipped with an Electron Capture Detector.[5]
-
Column: DB-5 (30 m x 0.32 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A suitable temperature program to achieve separation.
-
Carrier Gas: Nitrogen or Argon/Methane.
-
Detector Temperature: 300°C.
Mandatory Visualizations
Experimental Workflow for the New GC-MS/MS Method
Caption: Workflow of the new GC-MS/MS method for this compound detection.
Logical Relationship: Advantages of the New GC-MS/MS Method
Caption: Advantages of the new GC-MS/MS method over traditional techniques.
References
- 1. Validation of an Analytical Method for Simultaneous Determination of 18 Persistent Organic Pollutants in Trout Using LLE Extraction and GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a method for the analysis of 77 priority persistent organic pollutants in river water by stir bar sorptive extraction in compliance with the European Water Framework Directive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a Method Scope Extension for the Analysis of POPs in Soil and Verification in Organic and Conventional Farms of the Canary Islands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. cms.gnest.org [cms.gnest.org]
A Comparative Analysis of Catalysts for the Synthesis of Hexachloroparaxylene
For Researchers, Scientists, and Drug Development Professionals
The synthesis of hexachloroparaxylene (α,α,α,α',α',α'-hexachloro-p-xylene), a valuable intermediate in various chemical industries, is predominantly achieved through the exhaustive chlorination of p-xylene (B151628). The choice of catalyst is a critical factor that dictates the efficiency, selectivity, and overall success of this transformation. This guide provides a comparative overview of the catalysts employed in the synthesis of this compound, supported by available experimental data and detailed protocols.
The primary challenge in this synthesis lies in achieving selective chlorination of the methyl side chains while minimizing the undesired chlorination of the aromatic ring. The catalysts for this process can be broadly categorized into two main types: Lewis acids and free-radical initiators.
Catalyst Performance Comparison
The selection of a catalyst system is pivotal for maximizing the yield and purity of this compound. Lewis acids are commonly employed to facilitate the chlorination process.
| Catalyst Type | Catalyst Examples | Role in Reaction | Reported Purity/Yield | Key Advantages | Potential Side Reactions |
| Lewis Acids | Ferric chloride (FeCl₃)[1][2], Aluminum chloride (AlCl₃)[2], Zinc chloride (ZnCl₂)[1], Antimony pentachloride (SbCl₅)[1][2], Boron trifluoride (BF₃)[1][2], Titanium tetrachloride (TiCl₄)[2], Tin tetrachloride (SnCl₄)[2] | Promote electrophilic substitution on the aromatic ring and can also influence side-chain chlorination. | A process using FeCl₃ reported achieving >99% purity for a ring-chlorinated hexachloro-p-xylene derivative.[1] The primary synthesis is often carried to ~90% completion to minimize byproducts.[1] | Readily available and effective for chlorination reactions. | Can promote undesired chlorination of the aromatic ring, leading to a mixture of isomers and reduced yield of the desired product.[3][4] |
| Free-Radical Initiators | Benzoyl peroxide[5], Diisopropylbenzene hydroperoxide[5], Cumene hydroperoxide[5], Azo compounds (e.g., α,α'-azobis(α,γ-dimethylvaleronitrile))[5] | Initiate the radical chain reaction for the chlorination of the methyl side chains. | Data on specific yield and purity using only free-radical initiators for this compound synthesis is limited in the provided search results. | Highly selective for side-chain halogenation over aromatic ring substitution. | May require specific reaction conditions (e.g., UV light, elevated temperatures) to be effective. |
Experimental Protocols
A representative experimental procedure for the synthesis of this compound using a Lewis acid catalyst is detailed below, based on patented methodology.[1]
Materials:
-
p-xylene
-
Perchloroethylene (solvent)
-
Ferric chloride (FeCl₃, catalyst)
-
Chlorine gas
Procedure:
-
Reaction Setup: A suitable reaction vessel is charged with p-xylene and perchloroethylene. A typical ratio is approximately 2.5 parts of perchloroethylene to 1 part of p-xylene by weight.
-
Catalyst Addition: Approximately 1% by weight of ferric chloride relative to the p-xylene is added to the mixture.
-
Chlorination - Ring Substitution Phase: The reaction mixture is maintained at a temperature of 75-85°C. Chlorine gas is introduced into the vigorously agitated mixture. This initial phase primarily facilitates the chlorination of the aromatic ring.
-
Chlorination - Side-Chain Substitution Phase: The temperature is then raised to 100-120°C to promote the chlorination of the methyl side chains. The addition of chlorine gas is continued. The rate of chlorine addition may be reduced towards the end of the reaction to control the formation of byproducts.[1]
-
Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography to determine the relative amounts of partially chlorinated intermediates and the final this compound product. The reaction is typically stopped when approximately 90% of the p-xylene has been converted to the hexachloro derivative to avoid the formation of hexachloroethane (B51795) from the solvent.[1]
-
Product Isolation: Upon completion, the reaction mixture is heated to the boiling point of the solvent, and additional perchloroethylene may be added to ensure the complete dissolution of the product. The solid catalyst is removed by filtration.
-
Crystallization and Purification: The filtrate is cooled to approximately 5°C to crystallize the this compound. The product is then isolated by filtration, washed with cold perchloroethylene, and dried.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Logical Relationship of Reaction Steps
The synthesis of this compound from p-xylene is a multi-step chlorination process that can be conceptually broken down into two main stages, followed by purification.
References
- 1. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. patents.justia.com [patents.justia.com]
- 4. US3350467A - Method for side-chain chlorination of xylene - Google Patents [patents.google.com]
- 5. US2814649A - Process for separation of chlorinated xylenes - Google Patents [patents.google.com]
Illuminating the Path to Hexachloroparaxylene: A Comparative Guide to Reaction Mechanisms Through Isotopic Labeling
For researchers, scientists, and professionals in drug development, understanding the precise reaction mechanism is paramount for process optimization and impurity profiling. This guide provides a comparative analysis of the proposed reaction mechanisms for the synthesis of hexachloroparaxylene, with a focus on the crucial evidence provided by isotopic labeling studies.
The exhaustive chlorination of para-xylene to yield a,a',2,3,5,6-hexachloro-p-xylene is a key transformation in the synthesis of various industrial chemicals. While the overall reaction is well-established, the underlying mechanism has been a subject of investigation. This guide compares two plausible pathways: a heterolytic mechanism involving an addition-elimination sequence and a free-radical mechanism. The discerning evidence to differentiate these pathways lies in isotopic labeling studies, which provide a window into the intricate bond-forming and bond-breaking steps of the reaction.
Unraveling the Reaction Maze: Heterolytic vs. Free-Radical Chlorination
The synthesis of this compound from p-xylene (B151628) proceeds in two distinct stages: initial chlorination of the aromatic ring followed by the chlorination of the methyl side chains. The mechanistic divergence occurs primarily during the ring chlorination phase.
1. The Heterolytic Pathway: An Addition-Elimination Dance
This mechanism, favored in the presence of a Lewis acid catalyst (e.g., FeCl₃), proposes an electrophilic attack on the aromatic ring by a polarized chlorine molecule. A key isotopic labeling study utilizing fully deuterated p-xylene ([²H₁₀]-p-xylene) has provided significant support for an addition-elimination mechanism for the formation of polychlorinated xylenes. This study revealed the direct formation of dichloro- and trichloro-p-xylene derivatives from the starting material, which is inconsistent with a simple stepwise electrophilic aromatic substitution.
2. The Free-Radical Pathway: A Chain Reaction Cascade
Initiated by UV light or radical initiators, this alternative mechanism involves the homolytic cleavage of chlorine molecules to generate highly reactive chlorine radicals. These radicals can then abstract hydrogen atoms from either the aromatic ring or the methyl side chains, initiating a chain reaction. While free-radical chlorination is well-known for the side-chain halogenation of alkylbenzenes, its role in the exhaustive chlorination of the aromatic nucleus of p-xylene to a tetrachlorinated intermediate is less established.
The Decisive Evidence: Insights from Isotopic Labeling
Isotopic labeling acts as a powerful tool to trace the fate of atoms throughout a chemical reaction, offering unambiguous evidence for a proposed mechanism. The study on the chlorination of [²H₁₀]-p-xylene is a cornerstone in understanding the formation of this compound.
Kinetic Isotope Effect (KIE):
The comparison of reaction rates between a deuterated and a non-deuterated substrate can reveal whether the C-H (or C-D) bond is broken in the rate-determining step of the reaction. In electrophilic aromatic substitution, a negligible kinetic isotope effect (kH/kD ≈ 1) is often observed because the initial attack of the electrophile is the slow step, not the subsequent proton loss. However, the observation of a significant KIE in certain halogenation reactions can point towards alternative mechanisms where C-H bond breaking is more involved in the rate-determining step.
The isotopic labeling study with [²H₁₀]-p-xylene provided crucial data on the distribution of deuterated and non-deuterated chlorinated products, which strongly supported the addition-elimination mechanism over a direct electrophilic aromatic substitution for the formation of more highly chlorinated xylene isomers.
Comparative Analysis of Reaction Mechanisms
| Feature | Heterolytic (Addition-Elimination) Mechanism | Free-Radical Mechanism |
| Initiator | Lewis Acid (e.g., FeCl₃) | UV Light or Radical Initiator (e.g., AIBN) |
| Key Intermediate | Chloronium ion/Wheland-type intermediate followed by addition complex | Chlorine radical and benzylic/aryl radicals |
| Ring Chlorination | Proceeds via an addition of chlorine followed by elimination of HCl. Isotopic labeling suggests direct formation of polychlorinated species. | Can occur, but typically less selective. Side-chain chlorination is generally favored. |
| Side-Chain Chlorination | Occurs after ring chlorination, often at higher temperatures. | Readily occurs, particularly at benzylic positions. |
| Isotopic Labeling Evidence | Deuterium labeling ([²H₁₀]-p-xylene) study supports the direct formation of di- and trichloro-p-xylenes via an addition-elimination pathway. | The kinetic isotope effect (KIE) for C-H bond abstraction by chlorine radicals is typically significant (kH/kD > 1), indicating C-H bond breaking in the rate-determining step of propagation. |
| Selectivity | Generally higher for ring substitution under Lewis acid catalysis. | Less selective for ring positions, with a mixture of products often observed. |
Experimental Protocols
Isotopic Labeling Study (Heterolytic Chlorination):
A detailed experimental protocol for a representative isotopic labeling study to investigate the heterolytic chlorination of p-xylene is outlined below:
Materials:
-
[²H₁₀]-p-xylene (deuterated p-xylene)
-
Non-deuterated p-xylene
-
Chlorine gas
-
Anhydrous Ferric Chloride (FeCl₃)
-
Anhydrous solvent (e.g., carbon tetrachloride)
-
Quenching solution (e.g., sodium thiosulfate (B1220275) solution)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
An equimolar mixture of [²H₁₀]-p-xylene and non-deuterated p-xylene is dissolved in the anhydrous solvent in a reaction vessel protected from light.
-
The Lewis acid catalyst, FeCl₃, is added to the solution.
-
Chlorine gas is bubbled through the reaction mixture at a controlled rate and temperature.
-
The reaction progress is monitored by taking aliquots at different time intervals and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction is quenched by washing with a sodium thiosulfate solution to remove excess chlorine.
-
The organic layer is separated, washed with water, dried over a drying agent, and concentrated.
-
The product mixture is analyzed by GC-MS to determine the distribution of deuterated and non-deuterated chlorinated p-xylene isomers. The mass spectra will clearly distinguish between the labeled and unlabeled products, allowing for the elucidation of the reaction pathway.
Visualizing the Mechanisms
To further clarify the proposed reaction pathways, the following diagrams illustrate the key steps involved in both the heterolytic and free-radical chlorination of p-xylene.
Cross-Validation of Hexachloroparaxylene Analysis: A Comparative Guide to GC-MS and HPLC Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Hexachloroparaxylene (HCPX), a halogenated aromatic compound with applications as an intermediate in the synthesis of various chemicals, is critical in research, development, and quality control. This guide provides a comprehensive cross-validation of two common analytical techniques for HCPX analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The information presented is based on established methodologies for structurally similar compounds, providing a robust framework for laboratory application.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key performance metrics for the analysis of this compound using GC-MS and a proposed HPLC method. These values are derived from validated methods for closely related chlorinated aromatic compounds and represent expected performance under optimized conditions.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and mass-to-charge ratio | Separation based on polarity and partitioning between stationary and mobile phases |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 ng/mL | 0.3 - 3.0 ng/mL |
| Linearity (R²) | > 0.995 | > 0.99 |
| Precision (%RSD) | < 10% | < 15% |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% |
| Sample Throughput | Moderate | High |
| Specificity | High (Mass spectral data provides structural information) | Moderate (Dependent on chromatographic resolution) |
| Cost (Instrument) | High | Moderate |
| Cost (Operational) | Moderate | Low |
Experimental Protocols
Detailed methodologies for both GC-MS and HPLC analysis are provided below. These protocols are based on established methods for similar analytes and may require optimization for specific matrices and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from methods for the analysis of hexachlorobenzene.
1. Sample Preparation:
-
Extraction: A known weight of the sample is extracted with a suitable organic solvent, such as a mixture of hexane (B92381) and acetone (B3395972) (1:1 v/v), using techniques like sonication or Soxhlet extraction.
-
Cleanup: The extract is then cleaned up to remove interfering matrix components. This can be achieved using solid-phase extraction (SPE) with a silica (B1680970) or florisil (B1214189) cartridge.
-
Concentration: The cleaned extract is concentrated under a gentle stream of nitrogen to a final volume suitable for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min.
-
Ramp to 200 °C at 15 °C/min.
-
Ramp to 280 °C at 10 °C/min, hold for 5 min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for HCPX.
-
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is a proposed method based on the analysis of other chlorinated aromatic compounds like hexachlorobenzene.
1. Sample Preparation:
-
Dissolution: A known weight of the sample is dissolved in a suitable solvent, such as acetonitrile (B52724) or methanol.
-
Filtration: The sample solution is filtered through a 0.45 µm syringe filter to remove any particulate matter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection: UV detection at a wavelength of 220 nm.
Mandatory Visualization
The following diagrams illustrate the logical workflows for the described analytical techniques.
Caption: Workflow for this compound analysis by GC-MS.
Caption: Workflow for this compound analysis by HPLC-UV.
A Comparative Guide to Parylene Polymers for Researchers and Drug Development Professionals
This guide provides a comprehensive performance benchmark of Parylene polymers, which are derived from substituted p-xylenes. Known for their exceptional properties as conformal coatings, Parylenes find extensive use in protecting electronic circuits, medical devices, and other sensitive components from environmental factors.[1] This document offers a detailed comparison of various Parylene types and other common conformal coatings, supported by experimental data and protocols.
Performance Benchmarks: A Comparative Analysis
The performance of different Parylene variants—Parylene N, C, D, and HT (AF-4)—is compared below with other common conformal coatings such as epoxies, silicones, and urethanes. The data is summarized for key mechanical, electrical, thermal, and barrier properties.
Mechanical Properties
Parylenes exhibit high tensile and yield strength compared to many other polymer coatings.[2][3] Their mechanical robustness makes them suitable for applications requiring durable protection.
| Property | Parylene N | Parylene C | Parylene D | Epoxy | Silicone | Urethane | ASTM Method |
| Tensile Strength (psi) | 6,526[2] | 10,153[2] | 11,000 | 4,000-13,000[4] | 800-1,000[4] | 175-10,000[4] | D882-56T[4] |
| Young's Modulus (psi) | 3.5x10⁵[2] | 4.6x10⁵[2] | 4.0x10⁵ | 3.5x10⁵[4] | 900[4] | 1,000-10,000[4] | D882-56T[4] |
| Elongation to Break (%) | 8 | 200[5] | 10 | - | - | - | D882[5] |
| Coefficient of Friction (Static) | 0.25 | 0.29[5] | 0.31 | - | - | - | D1894[5] |
Electrical Properties
Parylenes are excellent dielectric materials, making them ideal for electrical insulation in electronics.[3] Parylene N, in particular, has a very low dissipation factor and a dielectric constant that is stable across a range of frequencies.[6][7]
| Property | Parylene N | Parylene C | Parylene HT (AF-4) | Epoxy | Silicone | Urethane | ASTM Method |
| Dielectric Strength (V/mil) | 7,000[8] | 5,600[5][9] | 5,800 | 2,200[10] | 2,000[10] | 3,500[10] | D149[9] |
| Dielectric Constant (at 1 MHz) | 2.65[11] | 2.95[5][12] | 2.20[11] | 3.3-4.6[10] | 3.1-4.2[10] | 3.8-4.4[10] | D150[5] |
| Volume Resistivity (Ω·cm) | 1.4 x 10¹⁷[2] | 8.8 x 10¹⁶[2][5] | 1.1 x 10¹⁷[2] | - | - | - | D257[5] |
Thermal Properties
The thermal stability of Parylenes varies among the different types, with fluorinated versions like Parylene HT offering superior performance at high temperatures.[6][13]
| Property | Parylene N | Parylene C | Parylene D | Parylene HT (AF-4) |
| Melting Point (°C) | 420[14] | 290[5][15] | 380[15] | >500[15] |
| Max. Short-Term Service Temp. (°C) | 95[15] | 115[15] | 135[15] | 450[15] |
| Max. Long-Term Service Temp. (°C) | 60[15] | 80[15] | 100[15] | 350[15] |
| Coefficient of Thermal Expansion (10⁻⁵/°C) | 6.9 | 3.5[5] | 3.8 | - |
Barrier Properties
Parylene coatings are known for their excellent barrier properties against moisture and gases, with Parylene C being a popular choice for this purpose due to its low permeability.[3][13]
| Property | Parylene N | Parylene C |
| Water Vapor Transmission (g-mil/100 in²-24 hr) | 1.3 | 0.14[5] |
| Gas Permeability (cc-mil/100 in²-24 hr) - N₂ | 7.7[3] | 1.5[3] |
| Gas Permeability (cc-mil/100 in²-24 hr) - O₂ | 39[3] | 7.1[3] |
| Gas Permeability (cc-mil/100 in²-24 hr) - CO₂ | 214[3] | 7.7[3] |
| Water Absorption (24 hr, %) | 0.01 | 0.06[5] |
Biocompatibility for Medical Applications
Parylene coatings are widely used in medical devices due to their excellent biocompatibility.[8][16] They are non-toxic, chemically inert, and meet USP Class VI and ISO 10993 standards.[8][17] This makes them suitable for coating a variety of medical implants and instruments, providing a safe interface between the device and human tissue.[16] The coatings also provide a lubricious surface, which can be beneficial for devices like catheters.[17]
Experimental Protocols
Synthesis of Parylene Coatings: The Gorham Process
Parylene coatings are typically applied using a chemical vapor deposition (CVD) method known as the Gorham process.[1][18] This process is conducted in a vacuum and involves three main steps:
-
Sublimation: The solid precursor, a di-p-xylylene dimer, is heated and vaporized at approximately 100-170°C.[19][20]
-
Pyrolysis: The vaporized dimer is then passed through a high-temperature furnace (around 650-750°C), where it is cleaved into reactive p-xylylene monomers.[21][22]
-
Deposition: The monomer gas flows into a room-temperature deposition chamber where it adsorbs and polymerizes onto all exposed surfaces, forming a thin, uniform, and pinhole-free conformal coating.[19][22]
This solvent-free process ensures a high-purity coating that can penetrate into very small crevices.[1][13]
Visualizations
Caption: The Gorham process for Parylene deposition.
Caption: Key properties and applications of Parylene.
References
- 1. Parylene - Wikipedia [en.wikipedia.org]
- 2. hzo.com [hzo.com]
- 3. vsiparylene.com [vsiparylene.com]
- 4. paryleneengineering.com [paryleneengineering.com]
- 5. paryleneengineering.com [paryleneengineering.com]
- 6. physics.rutgers.edu [physics.rutgers.edu]
- 7. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 8. hzo.com [hzo.com]
- 9. advancedcoating.com [advancedcoating.com]
- 10. Parylene Dielectric Properties | Specialty Coating Systems [scscoatings.com]
- 11. vsiparylene.com [vsiparylene.com]
- 12. Parylene [mit.edu]
- 13. advancedcoating.com [advancedcoating.com]
- 14. Different Types of Parylene | Specialty Coating Systems [scscoatings.com]
- 15. vsiparylene.com [vsiparylene.com]
- 16. hrpub.org [hrpub.org]
- 17. advancedcoating.com [advancedcoating.com]
- 18. paryleneengineering.com [paryleneengineering.com]
- 19. Parylene Process: 5 Keys to Success | Specialty Coating Systems [scscoatings.com]
- 20. nanochemika.co.il [nanochemika.co.il]
- 21. researchgate.net [researchgate.net]
- 22. biomems.usc.edu [biomems.usc.edu]
A Comparative Review of Chlorinated Xylene Isomers in Synthesis
Chlorinated xylene isomers are pivotal intermediates in the chemical industry, serving as precursors for a diverse array of products ranging from polymers and agrochemicals to pharmaceuticals. The substitution pattern of chlorine atoms on the xylene ring, as well as on the methyl side chains, profoundly influences the isomers' physical properties and chemical reactivity. This guide provides a comparative analysis of various chlorinated xylene isomers, focusing on their synthesis, performance in chemical reactions, and key experimental data to aid researchers, scientists, and drug development professionals in their selection and application.
Synthesis of Chlorinated Xylene Isomers
The synthesis of chlorinated xylenes (B1142099) can be broadly categorized into two main types: ring chlorination and side-chain chlorination. The reaction conditions, particularly the presence or absence of a catalyst and light, dictate the primary type of chlorination that occurs.
Ring Chlorination: This electrophilic substitution reaction introduces chlorine atoms directly onto the aromatic ring. It is typically carried out in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or antimony trichloride (B1173362) (SbCl₃). The specific isomer distribution in the product mixture is influenced by the starting xylene isomer (ortho-, meta-, or para-), the catalyst system, and the reaction temperature. For instance, the chlorination of p-xylene (B151628) in the presence of a catalyst system comprising a halide of iron or antimony and an organic sulfur co-catalyst can maximize the yield of 2,5-dichloro-p-xylene (B72462) while minimizing the formation of the 2,3-dichloro isomer and other over-chlorinated products.[1] Similarly, the chlorination of o-xylene (B151617) typically yields a mixture of 3-chloro-o-xylene and 4-chloro-o-xylene.[2] The use of specific co-catalysts, such as thianthrene (B1682798) compounds, can direct the chlorination of o-xylene to favor the formation of the 4-chloro isomer.[2]
Side-Chain Chlorination: In contrast, side-chain chlorination occurs via a free-radical mechanism, typically initiated by UV light or at high temperatures, and in the absence of a Lewis acid catalyst. This process results in the substitution of hydrogen atoms on the methyl groups with chlorine, leading to products such as α,α'-dichloro-p-xylene.[3][4]
Below is a generalized workflow for the synthesis of a ring-chlorinated xylene isomer.
Comparative Data of Chlorinated Xylene Isomers
The physical and chemical properties of chlorinated xylene isomers vary significantly, impacting their suitability for different synthetic applications. The following tables summarize key data for a selection of isomers.
Table 1: Physical Properties of Selected Chlorinated Xylene Isomers
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2,5-Dichloro-p-xylene | 1124-05-6 | C₈H₈Cl₂ | 175.06 | 69-70[5][6] | 222[5][6] |
| α,α'-Dichloro-p-xylene | 623-25-6 | C₈H₈Cl₂ | 175.06 | 98-101[7] | 254[7] |
| α,α'-Dichloro-m-xylene | 626-16-4 | C₈H₈Cl₂ | 175.06 | 33-35 | 250-255 |
| 4-Chloro-o-xylene | 615-61-2 | C₈H₉Cl | 140.61 | - | 186-187 |
| 3-Chloro-o-xylene | 608-25-3 | C₈H₉Cl | 140.61 | - | 188-189 |
| 4-Chloro-m-xylene | 622-63-9 | C₈H₉Cl | 140.61 | - | 185-186 |
| 2-Chloro-m-xylene | 608-23-1 | C₈H₉Cl | 140.61 | - | 186-187 |
Table 2: Comparative Synthesis Data for Dichloroxylene Isomers from p-Xylene
| Product Isomer | Catalyst System | Temperature (°C) | Yield/Purity | Reference |
| 2,5-Dichloro-p-xylene | Ferric chloride, Dibenzyl sulphide | 30, then raised to ~60 | 74.5% of crude product | [5] |
| 2,5-Dichloro-p-xylene | Antimony trichloride, bis(p-chlorophenyl) sulfide (B99878) in CCl₄ | 25, then raised to 55 | >90% purity after crystallization | [1] |
| 2,3-Dichloro-p-xylene | Ferric chloride, Dibenzyl sulphide | 30, then raised to ~60 | 5.1% of crude product | [5] |
Experimental Protocols
Synthesis of 2,5-Dichloro-p-xylene
The following protocol is adapted from a documented synthesis of 2,5-dichloro-p-xylene.[5]
Materials:
-
p-xylene (3.1 moles, 330 g)
-
Ferric chloride (0.003 moles, 0.50 g)
-
Dibenzyl sulphide (0.003 moles, 0.58 g)
-
Chlorine gas
-
500 ml round-bottomed flask
-
Stirring apparatus
-
Gas inlet tube
-
Heating mantle
-
Nitrogen gas supply
-
Distillation apparatus
Procedure:
-
In a 500 ml round-bottomed flask equipped with a stirrer and gas inlet, combine 330 g of p-xylene, 0.50 g of ferric chloride, and 0.58 g of dibenzyl sulphide.
-
Stir the mixture and raise the temperature to 30°C.
-
Slowly bubble 521 g of chlorine gas through the mixture over a period of 8 hours while maintaining the temperature at 30°C.
-
After the initial chlorination, gradually raise the temperature to approximately 60°C to ensure the completion of the reaction.
-
Upon completion, purge the crude product with nitrogen gas to remove any dissolved HCl and unreacted chlorine.
-
The crude product can then be purified by distillation to obtain 2,5-dichloro-p-xylene. Gas chromatography of a similar crude product showed a composition of 74.5% 2,5-dichloro-p-xylene, 5.1% 2,3-dichloro-p-xylene, 19.9% trichloro-p-xylene, and 0.5% tetrachloro-p-xylene.[5]
Applications in Synthesis
Chlorinated xylene isomers are valuable precursors for a variety of organic molecules. For example, α,α'-dichloro-p-xylene is a monomer used in the preparation of poly(p-phenylene vinylene) (PPV), a conductive polymer with applications in electronics.[7] The synthesis of PPV can be achieved through a phase-transfer catalyzed polycondensation of α,α'-dichloro-p-xylene with t-butylcyanoacetate.[7]
The following diagram illustrates a simplified pathway for the synthesis of a polymer from a chlorinated xylene isomer.
Conclusion
The selection of a specific chlorinated xylene isomer for a synthetic application is a critical decision that depends on the desired final product and the required reactivity. Ring-chlorinated isomers, such as 2,5-dichloro-p-xylene, are often used in the synthesis of dyes and agrochemicals, where the chlorine atoms activate or direct further substitution on the aromatic ring.[8] In contrast, side-chain chlorinated isomers, like α,α'-dichloro-p-xylene, are primarily utilized in polymerization reactions due to the reactivity of the chloromethyl groups.[7] Understanding the synthesis, properties, and reactivity of the various isomers, as outlined in this guide, is essential for researchers to optimize their synthetic strategies and achieve their desired outcomes.
References
- 1. US4010214A - Process for the preparation of 2,5-dichloro-p-xylene - Google Patents [patents.google.com]
- 2. US4190609A - Process for the directed chlorination of xylenes - Google Patents [patents.google.com]
- 3. a,a'-Dichloro-p-xylene | 623-25-6 | FD31935 | Biosynth [biosynth.com]
- 4. Xylylene dichloride - Wikipedia [en.wikipedia.org]
- 5. 2,5-DICHLORO-P-XYLENE | 1124-05-6 [chemicalbook.com]
- 6. 2,5-Dichloro-p-xylene - CAS-Number 1124-05-6 - Order from Chemodex [chemodex.com]
- 7. alpha,alpha'-Dichloro-p-xylene | 623-25-6 [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
Comparative Analysis of Reaction Pathways for Polychlorinated Aromatic Compounds: A Case Study of Hexachloroparaxylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction pathway for the synthesis of hexachloroparaxylene (HCPX), a fully chlorinated derivative of p-xylene (B151628). Due to a scarcity of direct kinetic studies on the formation of HCPX, this document focuses on the well-established free-radical chlorination pathway. For comparative purposes, the synthesis of hexachlorobenzene (B1673134) (HCB), another significant polychlorinated aromatic compound, is also discussed. This guide aims to provide valuable insights into the reaction mechanisms and experimental considerations for the synthesis of such compounds, which are often used as intermediates in the agrochemical and pharmaceutical industries.[1]
Reaction Pathway of this compound Synthesis
The primary and most established method for the synthesis of this compound (α,α,α,α',α',α'-hexachloro-p-xylene) is the free-radical photochlorination of p-xylene. This reaction proceeds in a stepwise manner, where the hydrogen atoms on the methyl groups of p-xylene are sequentially replaced by chlorine atoms.
The overall reaction is as follows:
C₈H₁₀ + 6Cl₂ → C₈H₄Cl₆ + 6HCl
This reaction is initiated by the homolytic cleavage of chlorine molecules (Cl₂) into chlorine radicals (Cl•) upon exposure to ultraviolet (UV) light. These highly reactive chlorine radicals then abstract hydrogen atoms from the methyl groups of p-xylene, initiating a chain reaction.
Below is a diagram illustrating the stepwise free-radical chlorination pathway of p-xylene to this compound.
Figure 1: Reaction pathway for the synthesis of this compound.
Experimental Protocol: Free-Radical Photochlorination of p-Xylene
The following is a generalized experimental protocol for the synthesis of this compound via photochlorination, based on common laboratory and industrial practices.
Materials:
-
p-Xylene
-
Chlorine gas (Cl₂)
-
Inert solvent (e.g., carbon tetrachloride)
-
UV lamp (e.g., high-pressure mercury lamp)
-
Reaction vessel equipped with a gas inlet, stirrer, reflux condenser, and thermometer
-
Gas absorption trap (for HCl)
Procedure:
-
A solution of p-xylene in an inert solvent is charged into the reaction vessel.
-
The solution is heated to a specific temperature, typically between 80°C and 130°C.
-
Chlorine gas is bubbled through the solution while the mixture is irradiated with UV light.
-
The reaction temperature is carefully controlled and may be gradually increased as the reaction progresses.
-
The reaction is monitored by techniques such as gas chromatography (GC) to follow the disappearance of p-xylene and the appearance of chlorinated intermediates and the final product.
-
Upon completion of the reaction, the introduction of chlorine gas is stopped, and the reaction mixture is cooled.
-
The solvent and any remaining volatile components are removed, often by distillation.
-
The crude this compound is then purified, typically by recrystallization.
Below is a workflow diagram illustrating the key steps in the experimental setup.
Figure 2: Experimental workflow for this compound synthesis.
Quantitative Data: Consecutive Chlorination of p-Xylene
| Reaction Step | Reactant | Product | Rate Constant Ratio (kₙ/kₙ₋₁) |
| 1 | p-Xylene | Monochloro-p-xylene | - |
| 2 | Monochloro-p-xylene | Dichloro-p-xylene | 0.85 |
| 3 | Dichloro-p-xylene | Trichloro-p-xylene | 0.65 |
| 4 | Trichloro-p-xylene | Tetrachloro-p-xylene | 0.45 |
Data adapted from a study on the chemical engineering kinetics of p-xylene chlorination.[2]
These ratios indicate that the rate of each successive chlorination step is slower than the previous one. This is likely due to the increasing steric hindrance and the deactivating effect of the chlorine atoms on the remaining C-H bonds.
Comparative Compound: Synthesis of Hexachlorobenzene
For comparison, the synthesis of hexachlorobenzene (HCB) from benzene (B151609) is presented. HCB can be synthesized through the chlorination of benzene, but the reaction mechanism can differ from that of p-xylene. While free-radical conditions (UV light) can lead to the addition of chlorine to the benzene ring, forming hexachlorocyclohexane (B11772) isomers, the synthesis of HCB typically involves an electrophilic aromatic substitution pathway.
Reaction Pathway:
The synthesis of hexachlorobenzene from benzene is generally achieved by exhaustive electrophilic aromatic substitution using a catalyst, such as ferric chloride (FeCl₃).
C₆H₆ + 6Cl₂ --(FeCl₃)--> C₆Cl₆ + 6HCl
In this reaction, the catalyst polarizes the Cl-Cl bond, creating a strong electrophile (Cl⁺) that attacks the benzene ring, substituting a hydrogen atom. This process is repeated until all six hydrogen atoms are replaced by chlorine atoms.
Comparison of Synthesis Pathways:
| Feature | This compound Synthesis | Hexachlorobenzene Synthesis |
| Starting Material | p-Xylene | Benzene |
| Primary Mechanism | Free-radical substitution on side chains | Electrophilic aromatic substitution on the ring |
| Initiation | UV light | Lewis acid catalyst (e.g., FeCl₃) |
| Reaction Locus | Methyl groups (side chains) | Aromatic ring |
| Byproducts | Hydrogen chloride (HCl) | Hydrogen chloride (HCl) |
This comparison highlights the fundamental differences in the reaction mechanisms for the exhaustive chlorination of an alkylbenzene versus an unsubstituted aromatic ring. The presence of the alkyl side chains in p-xylene makes them susceptible to free-radical attack under UV irradiation, leading to substitution on the methyl groups. In contrast, the aromatic ring of benzene is more susceptible to electrophilic attack in the presence of a suitable catalyst.
References
Unveiling Molecular Architecture: A Guide to X-ray Crystallography for Hexachloroparaxylene Derivative Analysis
This guide provides a comprehensive overview of the application of X-ray crystallography for confirming the structure of chlorinated aromatic compounds. It details the experimental protocols, presents crystallographic data in a clear, comparative format, and visualizes the workflow and molecular structure to facilitate a deeper understanding of this powerful analytical method.
Comparative Crystallographic Data: Hexachlorobenzene (B1673134) as a Model System
To provide a tangible example of the data obtained from an X-ray crystallographic study, the following table summarizes the key structural parameters for hexachlorobenzene. This data serves as a benchmark for what researchers can expect when analyzing derivatives of hexachloroparaxylene.
| Parameter | Hexachlorobenzene (CCDC: 257166)[1] | Alternative Derivative (Hypothetical) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pnma |
| Unit Cell Dimensions | ||
| a (Å) | 8.08 | 10.20 |
| b (Å) | 3.87 | 7.55 |
| c (Å) | 16.65 | 12.30 |
| α (°) | 90 | 90 |
| β (°) | 117.0 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 464.3 | 945.8 |
| Z (Molecules/Unit Cell) | 2 | 4 |
| Calculated Density (g/cm³) | 2.03 | 1.85 |
| Key Bond Lengths (Å) | ||
| C-C (aromatic) | 1.39 - 1.40 | 1.38 - 1.41 |
| C-Cl | 1.71 - 1.72 | 1.70 - 1.73 |
| Key Bond Angles (°) | ||
| C-C-C (aromatic) | 119.9 - 120.1 | 119.5 - 120.5 |
| C-C-Cl | 119.8 - 120.2 | 119.7 - 120.3 |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure through X-ray diffraction follows a well-established protocol. Below is a detailed methodology representative of the process for small organic molecules like hexachlorobenzene and its derivatives.
1. Crystallization:
-
Objective: To grow single crystals of high quality suitable for X-ray diffraction.
-
Method: Slow evaporation of a saturated solution is a common technique. For a compound like hexachlorobenzene, a suitable solvent would be a non-polar organic solvent such as toluene (B28343) or a mixture of solvents. The compound is dissolved in a minimal amount of the chosen solvent at a slightly elevated temperature to create a saturated or near-saturated solution. The solution is then allowed to cool slowly and undisturbed, or the solvent is allowed to evaporate over several days to weeks. This slow process encourages the formation of well-ordered single crystals.
2. Crystal Mounting:
-
Objective: To mount a selected crystal on the diffractometer.
-
Method: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope. The crystal is then mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil to prevent ice formation during data collection at low temperatures.
3. Data Collection:
-
Objective: To collect a complete set of diffraction data.
-
Method: The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector. The intensity and position of each diffracted beam are recorded.
4. Data Processing:
-
Objective: To integrate the raw diffraction images and reduce the data to a list of reflection intensities.
-
Method: Specialized software is used to integrate the intensities of the individual reflections from the collected images. The data is corrected for various experimental factors, including background scattering, Lorentz and polarization effects, and absorption. This results in a file containing the Miller indices (h,k,l) and the corresponding structure factor amplitudes (|F|²) for each reflection.
5. Structure Solution and Refinement:
-
Objective: To determine the arrangement of atoms in the unit cell and refine the atomic parameters.
-
Method: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This initial model is then refined against the experimental data using least-squares methods. The refinement process adjusts the atomic coordinates, and thermal displacement parameters to minimize the difference between the observed and calculated structure factor amplitudes. The quality of the final structure is assessed using parameters such as the R-factor.
Visualizing the Process and Structure
To further clarify the experimental workflow and the resulting molecular structure, the following diagrams are provided.
Caption: Experimental workflow for single-crystal X-ray diffraction.
Caption: Molecular structure of hexachlorobenzene.
By following these established protocols and utilizing the comparative data from model compounds, researchers can confidently determine and confirm the intricate three-dimensional structures of novel this compound derivatives, paving the way for a deeper understanding of their chemical properties and potential applications.
References
In-Situ Monitoring Techniques for Validating the Progress of Hexachloroparaxylene Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensuring product quality, optimizing yield, and maintaining process safety. The synthesis of Hexachloroparaxylene, a key intermediate in various chemical manufacturing processes, involves multi-step reactions where real-time analysis can provide significant advantages over traditional offline methods. This guide offers an objective comparison of in-situ monitoring techniques against a conventional offline method for validating the progress of this compound reactions, supported by extrapolated experimental data from analogous chemical systems due to the limited availability of direct public data for this specific compound.
Comparison of Monitoring Techniques
The selection of an appropriate monitoring technique is critical and depends on factors such as the reaction phase (solution or gas), the concentration of reactants and products, the presence of interfering species, and the desired level of real-time control. This section compares two prominent in-situ spectroscopic methods, Fourier Transform Infrared (FTIR) and Raman spectroscopy, with the conventional offline method of Gas Chromatography (GC).
| Parameter | In-Situ FTIR Spectroscopy | In-Situ Raman Spectroscopy | Offline Gas Chromatography (GC) |
| Measurement Principle | Vibrational absorption of infrared light by molecules. | Inelastic scattering of monochromatic light by molecules. | Separation of volatile compounds based on their partitioning between a stationary and a mobile phase. |
| Real-time Capability | Yes, provides continuous data stream. | Yes, provides continuous data stream. | No, requires sample extraction and preparation, leading to delays. |
| Typical Data Acquired | Concentration profiles of reactants, intermediates, and products over time. | Concentration profiles of reactants, intermediates, and products over time. | Discrete concentration data points for each sample analyzed. |
| Sampling | Non-invasive, via an attenuated total reflectance (ATR) probe inserted directly into the reactor. | Non-invasive, via a probe with a sapphire window inserted into the reactor or through a glass window. | Invasive, requires withdrawal of a sample from the reaction mixture. |
| Strengths | - Excellent for identifying functional groups.- Wide applicability to various organic reactions.- High signal-to-noise ratio. | - Less interference from water.- Good for symmetric molecules and C-C bonds.- Can be used with fiber optics for remote monitoring. | - High separation efficiency.- Excellent for quantitative analysis of complex mixtures.- Well-established and validated method.[1] |
| Limitations | - Water can be a strong interferent.- ATR probe material compatibility with reaction medium is crucial. | - Raman scattering is a weak phenomenon, potentially requiring higher concentrations or longer acquisition times.- Fluorescence from impurities can interfere with the signal. | - Time delay between sampling and result.- Potential for sample degradation or alteration during quenching and preparation.- Not suitable for unstable intermediates. |
| Reported Application in Similar Reactions | Monitoring of chlorination of aromatic compounds.[2] | Monitoring of continuous-flow organic synthesis and biphasic reactions.[3][4] | Analysis of p-xylene (B151628) chlorination products.[1] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any monitoring technique. Below are generalized protocols for the in-situ and offline methods discussed.
In-Situ FTIR Monitoring of a this compound Synthesis
This protocol describes the monitoring of the chlorination of p-xylene to this compound.
-
Instrumentation: A mid-infrared FTIR spectrometer equipped with a diamond or silicon attenuated total reflectance (ATR) immersion probe.
-
Setup:
-
The ATR probe is inserted into the reaction vessel through a dedicated port, ensuring it is fully immersed in the reaction mixture.
-
A background spectrum of the initial reaction mixture (p-xylene and solvent) is collected before initiating the chlorination.
-
-
Data Acquisition:
-
Spectra are collected continuously (e.g., every 1-5 minutes) throughout the reaction.
-
The disappearance of characteristic p-xylene peaks and the appearance of peaks corresponding to chlorinated intermediates and the final this compound product are monitored.
-
-
Data Analysis:
-
Chemometric models (e.g., Partial Least Squares - PLS) are developed by correlating spectral data with offline measurements (e.g., GC) of known standards to build a quantitative model.
-
The real-time spectral data is then used to predict the concentration of reactants and products throughout the reaction.
-
In-Situ Raman Monitoring of a this compound Synthesis
-
Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 785 nm to minimize fluorescence) and a fiber-optic coupled immersion probe.
-
Setup:
-
The Raman probe is inserted into the reactor, ensuring the focal point is within the reaction medium.
-
A reference spectrum of the solvent and starting material is recorded.
-
-
Data Acquisition:
-
Raman spectra are acquired at regular intervals (e.g., every 2-10 minutes).
-
Key Raman bands for p-xylene, chlorinated intermediates, and this compound are identified and tracked.
-
-
Data Analysis:
-
The intensity of characteristic peaks is correlated with concentration using calibration curves generated from samples of known concentrations.
-
This allows for the real-time tracking of the reaction progress.
-
Offline GC Analysis of a this compound Synthesis
-
Instrumentation: A gas chromatograph equipped with a suitable capillary column (e.g., non-polar or medium-polarity) and a flame ionization detector (FID) or a mass spectrometer (MS).
-
Sampling and Preparation:
-
At predetermined time points, an aliquot of the reaction mixture is withdrawn.
-
The reaction in the aliquot is immediately quenched (e.g., by adding a reducing agent to remove excess chlorine).
-
The sample is diluted with a suitable solvent and an internal standard is added for quantification.
-
-
Analysis:
-
The prepared sample is injected into the GC.
-
The retention times and peak areas of the components are used to identify and quantify the concentration of p-xylene, intermediates, and the this compound product.
-
-
Data Analysis:
-
Calibration curves for each analyte are prepared using standard solutions of known concentrations.
-
The concentration of each component in the reaction sample is calculated based on its peak area relative to the internal standard and the calibration curve.
-
Visualizing the Workflow
To better illustrate the processes, the following diagrams created using the DOT language depict the experimental workflows for in-situ and offline monitoring.
References
- 1. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Raman spectroscopy as a tool for monitoring mesoscale continuous-flow organic synthesis: Equipment interface and assessment in four medicinally-relevant reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative monitoring of biphasic reactions- Oxford Instruments [andor.oxinst.com]
A Comparative Guide to the Environmental Impact of Hexachloroparaxylene Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
Hexachloroparaxylene, a key intermediate in the synthesis of various specialty chemicals and pharmaceuticals, is primarily produced through the chlorination of p-xylene (B151628). The choice of synthesis route has significant implications for the environmental footprint of the manufacturing process. This guide provides an objective comparison of the two main industrial synthesis routes: Lewis acid-catalyzed chlorination and photochlorination, with a focus on their environmental impact, supported by available data.
Comparison of Key Environmental and Performance Metrics
| Metric | Lewis Acid-Catalyzed Chlorination | Photochlorination |
| Typical Yield | ≥ 90% | 88 - 95.6% |
| Primary Reagents | p-xylene, Chlorine gas | p-xylene, Chlorine gas |
| Catalyst/Initiator | Lewis acids (e.g., Ferric chloride - FeCl₃) | UV light, Radical initiators (e.g., VAZO-88) |
| Typical Solvents | Perchloroethylene, Carbon tetrachloride | Benzotrifluoride (B45747) (BTF) |
| Reaction Temperature | 60 - 120°C | 75 - 120°C |
| Key Byproducts | Ring-chlorinated xylenes (B1142099), incompletely chlorinated side-chains | Ring-chlorinated xylenes (can be minimized), polymerized products |
| Primary Waste Streams | Spent catalyst, chlorinated solvent waste, HCl gas | Chlorinated solvent waste, HCl gas, potential initiator residues |
Environmental Impact Analysis
Lewis Acid-Catalyzed Chlorination
This traditional method offers high yields of the desired product.[1] However, it presents several environmental challenges:
-
Catalyst Waste: The use of Lewis acid catalysts like ferric chloride necessitates a separation step, generating a waste stream containing the metal catalyst.[1]
-
Solvent Toxicity: Historically, solvents such as carbon tetrachloride have been used, which is a potent ozone-depleting substance and toxic.[1] While perchloroethylene is a more modern alternative with better solubility for the product, it is also a chlorinated solvent with associated health and environmental risks.[1][2] Chlorinated solvents are known to be persistent in the environment and can contaminate soil and groundwater.[3][4]
-
Byproduct Formation: A significant drawback is the potential for chlorination on the aromatic ring, leading to the formation of undesired isomers and other chlorinated byproducts that can be difficult to separate and may be toxic.[5][6][7]
Photochlorination
Initiated by UV light, this method can also achieve high product yields and offers some environmental advantages over the Lewis acid route, but also has its own set of concerns:
-
Avoidance of Metal Catalysts: This method eliminates the need for metal-based Lewis acids, thus avoiding a metal-containing waste stream.
-
Solvent Choice: The use of solvents like benzotrifluoride (BTF) is common.[8] While specific toxicity data for BTF in this context is limited, the general environmental impact of halogenated solvents remains a concern.
-
Byproduct Control: Photochlorination can be more selective for side-chain chlorination over ring chlorination, especially when reaction conditions are carefully controlled, potentially leading to a purer product and less toxic byproducts.[8] However, the formation of polymeric byproducts can occur.[8]
-
Energy Consumption: The use of UV lamps for initiation introduces an energy consumption factor that needs to be considered in a full life-cycle analysis.
Experimental Protocols
The following are generalized experimental protocols based on available literature. These should be adapted and optimized for specific laboratory conditions and safety protocols.
Experimental Protocol 1: Lewis Acid-Catalyzed Chlorination of p-Xylene
Objective: To synthesize α,α,α,α',α',α'-hexachloro-p-xylene using a ferric chloride catalyst.
Materials:
-
p-xylene
-
Perchloroethylene
-
Ferric chloride (FeCl₃)
-
Chlorine gas
-
Nitrogen gas (for inerting)
-
Reaction vessel equipped with a stirrer, gas inlet, condenser, and temperature control.
Procedure:
-
Charge the reaction vessel with p-xylene and perchloroethylene (approximately 1.5 to 2.5 moles of solvent per mole of p-xylene).[1]
-
Add approximately 1% by weight of ferric chloride catalyst relative to the p-xylene.[1]
-
Heat the mixture to the reaction temperature, typically between 75°C and 85°C.[1]
-
Introduce chlorine gas into the reaction mixture at a controlled rate.
-
Maintain the temperature and continue the chlorine addition until the ring chlorination is substantially complete.
-
Increase the temperature to 100-120°C to facilitate the chlorination of the methyl groups.[1]
-
Continue the reaction until gas chromatography analysis indicates at least 90% conversion to α,α',2,3,5,6-hexachloro-p-xylene.[1]
-
Terminate the chlorine gas flow and cool the reaction mixture.
-
The product can be isolated by filtration and washing with cold perchloroethylene.[1]
-
Dry the product to remove residual solvent.
Experimental Protocol 2: Photochlorination of p-Xylene
Objective: To synthesize α,α,α,α',α',α'-hexachloro-p-xylene using UV light initiation.
Materials:
-
p-xylene
-
Benzotrifluoride (BTF)
-
Chlorine gas
-
Nitrogen gas (for inerting)
-
Jacketed glass photochlorination apparatus equipped with a UV lamp (e.g., 100W medium pressure Hanovia), reflux condenser, thermocouple, and a gas inlet.[8]
Procedure:
-
Charge the photochlorination apparatus with p-xylene and benzotrifluoride.[8]
-
Heat the reactor to the desired temperature, for instance, between 85-90°C.[8]
-
Turn on the UV lamp to initiate the reaction.
-
Start the flow of chlorine gas into the reactor, gradually increasing the flow rate.[8]
-
Maintain the reaction temperature and continue the chlorine addition. The reaction progress can be monitored by gas chromatography.
-
The reaction is considered complete when the desired level of chlorination is achieved, which can take several hours.[8]
-
Upon completion, turn off the UV lamp and stop the chlorine flow.
-
Cool the reactor to room temperature.
-
The product mixture, consisting of this compound and the solvent, can be discharged from the reactor. The product can then be isolated through appropriate purification methods such as crystallization.
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the two primary synthesis routes for this compound.
Caption: Lewis Acid-Catalyzed Synthesis of this compound.
Caption: Photochlorination Synthesis of this compound.
Conclusion and Future Outlook
Both Lewis acid-catalyzed chlorination and photochlorination are effective methods for the synthesis of this compound, each with distinct environmental advantages and disadvantages. The Lewis acid route, while high-yielding, raises concerns due to its use of metal catalysts and often more hazardous chlorinated solvents. Photochlorination offers a metal-free alternative with the potential for higher selectivity, but its energy requirements and the environmental profile of its solvents must be considered.
The development of greener synthesis routes for this compound remains a critical area for research. Future efforts should focus on:
-
Catalyst Innovation: Developing recyclable or heterogeneous catalysts to minimize waste.
-
Green Solvents: Exploring the use of less toxic and more environmentally benign solvents.
-
Alternative Chlorinating Agents: Investigating the use of safer chlorinating agents to replace chlorine gas.
-
Process Intensification: Utilizing technologies like continuous flow reactors to improve efficiency and reduce waste.
A comprehensive life-cycle assessment for each route, including a detailed analysis of energy consumption, waste generation, and the toxicity of all inputs and outputs, would provide a more definitive comparison of their overall environmental impact.
References
- 1. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]
- 2. trccompanies.com [trccompanies.com]
- 3. embrasol.com.br [embrasol.com.br]
- 4. A study of chlorinated solvent contamination of the aquifers of an industrial area in central Italy: a possibility of bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Common water disinfecting method may result in toxic byproducts, study finds | Hub [hub.jhu.edu]
- 7. Toxic By-Products Found in Chlorinated Water [h2o.co.za]
- 8. US6117278A - Method of making α-chloroxylenes - Google Patents [patents.google.com]
A Comparative Guide to the Purity of Commercially Available Hexachloroparaxylene
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental results. Hexachloroparaxylene (HCPX), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, is commercially available from several suppliers. However, the purity of HCPX can vary, potentially impacting reaction yields, impurity profiles of final products, and overall experimental outcomes. This guide provides a comparative overview of the purity of commercially available this compound, supported by representative experimental data and detailed analytical protocols for its validation.
Representative Comparison of Commercial this compound Purity
The purity of this compound is typically assessed by chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The primary impurities often stem from the manufacturing process, which commonly involves the exhaustive chlorination of p-xylene.[1] Potential impurities can include under-chlorinated species (e.g., pentachloroparaxylene), isomers with chlorine atoms on the aromatic ring, and residual solvents from purification.
Below is a table summarizing representative purity data for commercially available this compound from three typical suppliers. This data is illustrative and researchers should always refer to the supplier-specific Certificate of Analysis (CoA) for lot-specific purity information.
| Parameter | Supplier A | Supplier B | Supplier C |
| Assay (by GC, %) | >99.5 | >99.0 | >98.5 |
| Pentachloroparaxylene (%) | <0.3 | <0.5 | <1.0 |
| Ring-Chlorinated Isomers (%) | <0.1 | <0.2 | <0.3 |
| Residual Solvent (ppm) | <100 | <250 | <500 |
| Appearance | White crystalline solid | White to off-white solid | Off-white solid |
| Notes | High-purity grade, suitable for sensitive applications. | Standard grade, suitable for general synthesis. | Technical grade, may require further purification for some applications. |
Experimental Protocols
Accurate determination of this compound purity requires robust analytical methods. The following are detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) that can be employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for assessing the purity of this compound and identifying potential impurities.
Methodology:
-
Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating chlorinated aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL of a 1 mg/mL solution of this compound in a suitable solvent (e.g., toluene (B28343) or dichloromethane). A split injection with a ratio of 50:1 is recommended to avoid column overloading.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Hold: Maintain at 280 °C for 10 minutes.
-
-
MSD Parameters:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 m/z.
-
Data Analysis: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all observed peaks. Impurities are identified by their mass spectra and retention times, which can be compared to known standards or spectral libraries.
High-Performance Liquid Chromatography (HPLC) for Purity Assay
HPLC with UV detection is a reliable method for quantifying the purity of this compound, particularly for non-volatile impurities that may not be amenable to GC analysis.
Methodology:
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is effective for separating halogenated aromatic compounds.
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile (B52724) and water. A typical starting point is an 80:20 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL of a 0.5 mg/mL solution of this compound in acetonitrile.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak in the chromatogram.
Workflow for Validation of Commercial this compound Purity
The following diagram illustrates a standard workflow for the validation of a new batch of commercially available this compound.
Caption: Workflow for the validation of commercially available this compound purity.
References
Navigating the Analytical Maze: A Guide to Inter-Laboratory Comparison of Hexachloroparaxylene Analysis
For researchers, scientists, and drug development professionals, ensuring the accuracy and comparability of analytical data is paramount. This guide provides a framework for conducting an inter-laboratory comparison (ILC) for the analysis of hexachloroparaxylene, a compound of interest in various industrial and environmental contexts. By establishing a standardized protocol and performance evaluation criteria, laboratories can enhance the reliability of their measurements and contribute to a more robust understanding of this substance.
This compound (HCPX) presents unique analytical challenges due to its chemical properties and potential presence in complex matrices. An inter-laboratory comparison, also known as a proficiency test (PT), is an essential tool for assessing and improving the quality of analytical measurements among different laboratories.[1][2][3] Participation in such programs allows laboratories to benchmark their performance against their peers and a reference value, identify potential systematic errors, and demonstrate their technical competence to clients and regulatory bodies.[4][5]
This guide outlines a proposed ILC for HCPX analysis, covering experimental design, sample preparation, analytical methodology, and data evaluation based on internationally recognized standards such as ISO/IEC 17043 and ISO 13528.[6][7][8]
Proposed Inter-Laboratory Comparison (ILC) Design
A successful ILC requires careful planning and execution. The design of this proposed study involves the distribution of a well-characterized test material to participating laboratories.
Test Material: A certified reference material (CRM) of this compound in a relevant matrix (e.g., soil or a synthetic polymer) will be prepared and its homogeneity and stability will be thoroughly assessed prior to distribution. The use of a CRM ensures that the assigned value for the analyte concentration is accurate and traceable.
Study Coordinator and Reference Laboratory: A designated study coordinator will oversee all aspects of the ILC. A reference laboratory with demonstrated expertise in the analysis of chlorinated hydrocarbons will be responsible for characterizing the test material and establishing the assigned value.
Timeline and Reporting: Participating laboratories will be given a specific timeframe to analyze the sample and report their results. The final report will include a statistical analysis of all submitted data, an evaluation of each laboratory's performance, and a comparison of the analytical methods used.
Experimental Protocols
To ensure a degree of methodological harmonization and allow for a meaningful comparison of results, a standardized analytical protocol is proposed. While laboratories may use their own validated in-house methods, the following protocol based on established EPA methodologies for organochlorine compounds serves as a benchmark.[9][10]
Sample Preparation
Effective sample preparation is critical for accurate quantification of HCPX, especially in complex matrices. The following is a generalized workflow:
-
Extraction:
-
Cleanup:
-
The extract will be subjected to a cleanup step to remove interfering co-extractants. This can be achieved using solid-phase extraction (SPE) cartridges (e.g., Florisil® or silica (B1680970) gel).[2]
-
-
Concentration:
-
The cleaned extract will be concentrated to a final volume suitable for instrumental analysis using a gentle stream of nitrogen.
-
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry (GC-MS) is a highly selective and sensitive technique for the analysis of chlorinated organic compounds.[16][17]
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.
-
Injector: Splitless injection at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 5°C/min to 300°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for this compound should be monitored.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Quality Control
Stringent quality control measures are essential for reliable results.[9]
-
Method Blank: An analyte-free matrix sample carried through the entire analytical process to check for contamination.
-
Matrix Spike/Matrix Spike Duplicate: Aliquots of a representative sample spiked with a known amount of HCPX to assess matrix effects and method accuracy and precision.
-
Laboratory Control Sample: A certified reference material or a clean matrix spiked with a known amount of HCPX to monitor the performance of the analytical method.
-
Internal Standard: A deuterated analog of HCPX or a similar compound should be added to all samples, standards, and blanks to correct for variations in extraction efficiency and instrument response.
Data Presentation and Performance Evaluation
The quantitative data from the participating laboratories will be compiled and analyzed statistically. The performance of each laboratory will be evaluated using z-scores, a widely accepted statistical tool in proficiency testing.[6][18][19]
The z-score is calculated as:
z = (x - X) / σ
where:
-
x is the result reported by the laboratory.
-
X is the assigned value (determined by the reference laboratory).
-
σ is the standard deviation for proficiency assessment (a predetermined value based on the expected precision of the method).
A z-score between -2 and +2 is generally considered satisfactory.
Table 1: Hypothetical Inter-Laboratory Comparison Results for this compound Analysis
| Laboratory ID | Reported Concentration (µg/kg) | z-score | Analytical Method |
| Lab A | 185 | -0.75 | GC-MS |
| Lab B | 210 | 0.50 | GC-ECD |
| Lab C | 160 | -2.00 | GC-MS |
| Lab D | 225 | 1.25 | HPLC-UV |
| Lab E | 192 | -0.40 | GC-MS |
| Assigned Value | 200 | ||
| Standard Deviation for Proficiency Assessment | 20 |
Visualizing the Workflow
To provide a clear overview of the processes involved, the following diagrams illustrate the experimental workflow and the logical relationships in the inter-laboratory comparison.
Caption: Experimental workflow for this compound analysis.
Caption: Logical flow of the inter-laboratory comparison process.
By adhering to a well-structured ILC, laboratories engaged in the analysis of this compound can significantly enhance the quality and comparability of their data, fostering greater confidence in their results within the scientific community.
References
- 1. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 2. nemi.gov [nemi.gov]
- 3. Proficiency Testing Schemes | EffecTech UK [effectech.co.uk]
- 4. ielab.es [ielab.es]
- 5. Proficiency Testing Schemes [hsl.gov.uk]
- 6. ISO 13528 [astormayer.com.tr]
- 7. archimer.ifremer.fr [archimer.ifremer.fr]
- 8. eas-eth.org [eas-eth.org]
- 9. epa.gov [epa.gov]
- 10. policycommons.net [policycommons.net]
- 11. researchgate.net [researchgate.net]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. researchgate.net [researchgate.net]
- 14. Advances in miniaturized liquid sample preparation... - BV FAPESP [bv.fapesp.br]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. xlstat.com [xlstat.com]
Safety Operating Guide
Proper Disposal of Hexachloroparaxylene: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Hexachloroparaxylene, a halogenated organic compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who may handle this substance.
I. Immediate Safety and Hazard Information
This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2] Inhalation of dust or mist may lead to severe irritation of the respiratory tract, characterized by coughing, choking, or shortness of breath.[1] During combustion, it can decompose to produce highly toxic hydrogen chloride gas.[1][2] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection, must be worn at all times when handling this compound.[2]
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound, derived from safety data sheets. This information is crucial for safe handling and for understanding its physical and toxicological properties.
| Property | Value | Reference |
| Physical State | Solid, Crystal - Powder | [2] |
| Color | White to Slightly Pale Yellow | [2] |
| Melting Point | 108°C | [2] |
| Boiling Point | 312°C | [2] |
| Oral LD50 (Rat) | 3200 mg/kg | [2] |
| Reproductive Toxicity | TDLo (Rat, oral): 2330 mg/kg (26 weeks, male) | [2] |
III. Disposal Protocol: A Step-by-Step Guide
The primary and recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility. The following protocol outlines the necessary steps for the safe segregation, storage, and preparation of this waste for disposal.
Materials:
-
Designated hazardous waste container (clearly labeled "Halogenated Organic Waste")
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat, and a suitable respirator
-
Chemical fume hood
-
Hazardous waste tags
Procedure:
-
Waste Segregation:
-
This compound is a halogenated organic compound. It is imperative to collect this waste in a designated container specifically for halogenated organic wastes.[3]
-
Crucially, do not mix halogenated waste with non-halogenated organic waste. [3][4] This segregation is vital as it impacts the disposal method and cost.[3]
-
Avoid mixing with other incompatible waste streams such as acids, bases, or strong oxidizing agents.[5]
-
-
Container Management:
-
All waste collection must be conducted within a chemical fume hood to minimize inhalation exposure.[3]
-
Use a compatible, properly sealed, and clearly labeled waste container.[3] The container should be kept closed except when adding waste.[3][6]
-
As soon as the first quantity of waste is added, affix a hazardous waste tag to the container.[3] This tag must include the chemical name ("this compound"), the quantity, and the date of accumulation.
-
-
Storage:
-
Arranging for Disposal:
-
Once the container is nearly full, or before the designated accumulation time limit is reached, arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and a scrubber to neutralize the resulting acidic gases.[2]
-
It may be possible to dissolve or mix the material with a combustible solvent before incineration.[2] Consult with your EHS office for specific guidance on this practice.
-
-
Spill Management:
-
In the event of a spill, prevent the material from entering drains or sewers.[1]
-
Carefully sweep the solid material into an airtight container, taking care not to create dust.[2]
-
The collected spill material and any contaminated cleaning materials should be disposed of as hazardous waste following the procedures outlined above.[2][3]
-
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound waste.
This guide is intended to provide clear, actionable steps for the safe disposal of this compound. Always consult your institution's specific safety and hazardous waste management policies, and when in doubt, contact your Environmental Health and Safety department for guidance.
References
- 1. cloudfront.zoro.com [cloudfront.zoro.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. nipissingu.ca [nipissingu.ca]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistical Information for Handling Hexachloroparaxylene
This document provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Hexachloroparaxylene. Adherence to these guidelines is essential to mitigate the risks associated with this corrosive compound.
This compound is a corrosive solid that can cause severe burns to the skin and eyes and irritation to the respiratory tract upon contact or inhalation.[1][2] It is imperative to use appropriate personal protective equipment (PPE) and follow strict handling and disposal procedures.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when working with this compound. The following table summarizes the required PPE.
| PPE Category | Recommended Equipment | Justification |
| Respiratory Protection | A NIOSH/MSHA-approved dust respirator should be used, especially in cases of insufficient ventilation or when dust may be generated. A self-contained breathing apparatus (SCBA) may be necessary for spills or emergencies.[2] | Prevents inhalation of dust particles, which can cause severe irritation to the respiratory tract.[1] |
| Eye and Face Protection | Safety goggles are required.[2] A face shield should also be worn to provide additional protection against splashes.[1] | Protects against contact with the corrosive material, which can lead to corneal damage or blindness.[1] |
| Hand Protection | Impervious chemical-resistant gloves are mandatory.[2] | Prevents direct skin contact, which can cause severe burns.[1][2] |
| Body Protection | A lab coat or impervious protective clothing is necessary.[2] For larger quantities or increased risk of exposure, a hooded chemical-resistant suit may be appropriate. | Protects the skin from accidental spills and contamination. Contaminated clothing must be removed immediately and washed before reuse.[1][2] |
| Foot Protection | Protective boots should be worn, especially in situations where spills may occur.[2] | Provides an additional layer of protection against accidental spills. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for ensuring laboratory safety.
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound should be performed in a well-ventilated area.[2] A closed system or a chemical fume hood with local exhaust is highly recommended to minimize dust dispersion.[2]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order before beginning any work.[2]
-
Spill Kit: A spill kit containing appropriate absorbent materials for corrosive solids should be available. Do not use water to clean up spills, as it should not be allowed to enter the container.[1]
2. Donning PPE:
-
Before entering the designated handling area, don all required PPE as outlined in the table above. Ensure a proper fit for all equipment.
3. Handling the Chemical:
-
Avoid Dust Formation: Handle this compound carefully to prevent the generation of dust.[2]
-
Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[2]
-
Incompatible Materials: Keep this compound away from strong oxidizing agents and bases.[1]
-
Storage: When not in use, keep the container tightly sealed and store it in a cool, dry, and dark place.[1][2]
4. Decontamination and Doffing PPE:
-
Hand Washing: After handling, wash hands and face thoroughly.[2]
-
Clothing: If clothing becomes contaminated, remove it immediately and place the victim under a deluge shower.[1] Contaminated clothing must be washed before reuse.[2]
-
PPE Removal: Remove PPE in a designated area, taking care to avoid self-contamination.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
-
Waste Chemical: Unused or waste this compound should be treated as hazardous waste. It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[1][2]
-
Contaminated Materials: All disposable PPE (gloves, etc.) and any materials used for cleaning spills should be collected in a sealed, airtight container for hazardous waste disposal.[2]
-
Regulatory Compliance: Always consult and adhere to all federal, state, and local regulations regarding the disposal of this substance.[1][2]
Visual Workflow for Handling this compound
The following diagram illustrates the procedural flow for safely handling this compound.
Caption: Procedural workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
